Metamizole
Descripción
This compound (dipyrone) is a pyrazolone derivative that belongs to the group of nonacid nonopioids. It is considered a potent analgesic and antipyretic with favourable gastrointestinal tolerability. This compound was formerly marketed in the US as Dimethone tablets and injection, Protemp oral liquid, and other drug products, and was withdrawn due to its association with potentially fatal agranulocytosis. Approvals of the NDA's for this compound drug products were withdrawn on June 27, 1977 (see the Federal Register of June 17, 1977, 42 FR 30893). In 1963, this compound was withdrawn from the Canadian market and banned in the UK, France, Sweden, Norway and Australia. This compound is still used in certain countries in Europe, Asia and South America.
This compound, also known as dipyrone, is an oral analgesic that is not available in the United States but is available over-the-counter in many countries of the world. Therapy with this compound has been associated with rare severe bone marrow and liver adverse events including agranulocytosis, acute hepatitis, and acute liver failure.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for pain and fever and has 4 investigational indications.
See also: this compound Sodium (active moiety of); this compound magnesium hexahydrate (is active moiety of).
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S/c1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWZTYCIRDMTEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044143 | |
| Record name | Metamizol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50567-35-6 | |
| Record name | Methamizole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50567-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metamizol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050567356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metamizole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04817 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Metamizol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylamino]methanesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.462 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METAMIZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/934T64RMNJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Metamizole's Enigmatic Dance with COX-3: A Technical Deep Dive
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the intricate and often debated mechanism of action of metamizole, with a specific focus on its interaction with the cyclooxygenase-3 (COX-3) enzyme. While widely used as a potent analgesic and antipyretic, the precise molecular pathways governing its therapeutic effects remain a subject of intensive research.[1][2][3] This document aims to consolidate the current understanding, present available quantitative data, detail relevant experimental methodologies, and visualize the proposed signaling cascades.
The Metabolites of this compound: The True Active Moieties
This compound, a pyrazolone derivative, is a prodrug that undergoes rapid non-enzymatic hydrolysis in the gastrointestinal tract to its primary active metabolite, 4-methyl-amino-antipyrine (MAA).[2][4] MAA is further metabolized in the liver to a second active metabolite, 4-amino-antipyrine (AA), as well as inactive metabolites such as 4-formyl-amino-antipyrine (FAA) and 4-acetyl-amino-antipyrine (AAA).[2] The analgesic and antipyretic properties of this compound are primarily attributed to MAA and AA.[2][5]
The COX-3 Hypothesis: A Controversial Target
A central hypothesis in explaining this compound's mechanism of action is its inhibitory effect on a specific cyclooxygenase isoenzyme located in the central nervous system, termed COX-3.[1][3][6] This theory is particularly compelling as it could explain this compound's strong central analgesic and antipyretic effects with a comparatively weak peripheral anti-inflammatory profile and better gastrointestinal tolerability than traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][6]
However, the existence and function of COX-3 in humans are subjects of considerable debate. COX-3 was first identified in dogs as a splice variant of the COX-1 gene (PTGS1), where it retains intron 1.[7][8][9] In canines, this results in a functionally active enzyme. In humans, the corresponding intron retention leads to a frameshift mutation, resulting in a non-functional protein.[9][10] Therefore, while the concept of a central COX enzyme sensitive to drugs like this compound and paracetamol is attractive, a direct extrapolation of the canine COX-3 model to human physiology is not straightforward.[11][12][13]
Despite the controversy surrounding a functional human COX-3, some studies suggest that this compound and its metabolites exhibit a higher affinity for this COX-1 variant compared to COX-1 and COX-2.[2]
Quantitative Analysis of COX Inhibition
The inhibitory potency of this compound and its metabolites on COX isoenzymes has been investigated in various in vitro and ex vivo models. However, the reported IC50 values (the concentration of an inhibitor where the response is reduced by half) show significant variability, likely due to different experimental setups.[14]
| Compound | Enzyme | IC50 (µM) | Source System | Reference |
| Dipyrone (this compound) | Canine COX-3 | 52 | Insect Cells (expressed) | [8] |
| Dipyrone (this compound) | Murine COX-1 | 350 | Insect Cells (expressed) | [8] |
| Dipyrone (this compound) | Murine COX-2 | >1000 | Insect Cells (expressed) | [8] |
| This compound | Purified COX-1 | ~150 µg/ml | Purified Enzyme | [15] |
| This compound | Purified COX-2 | ~150 µg/ml | Purified Enzyme | [15] |
| This compound | COX-1 (intact human platelets) | 486 +/- 56 µg/ml | Intact Cells | [15] |
| This compound | COX-2 (LPS-activated human leukocytes) | 21 +/- 2.9 µg/ml | Intact Cells | [15] |
| 4-MAA | COX-1 | EC50 0.69 ± 0.27 µM | PKPD modelling in humans | [4][14] |
Experimental Protocols for Assessing COX Inhibition
The determination of COX inhibitory activity involves a variety of experimental techniques. Below are generalized protocols based on commonly cited methodologies.
In Vitro Enzyme Inhibition Assay (Purified Enzyme)
This method assesses the direct inhibitory effect of a compound on purified COX-1 or COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Recombinant human or other species-specific COX-1 and COX-2 enzymes are used.
-
Incubation: The enzyme is pre-incubated with varying concentrations of the test compound (e.g., this compound, MAA, AA) in an appropriate assay buffer for a defined period at a specific temperature (e.g., 37°C).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Termination: After a set time, the reaction is stopped, often by the addition of an acid.
-
Product Quantification: The amount of prostaglandin (e.g., PGE2) produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control, and the IC50 value is determined by non-linear regression analysis.
Whole Blood Assay for COX Inhibition
This ex vivo method provides a more physiologically relevant assessment of COX inhibition in a complex biological matrix.
References
- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacological characteristics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound (dipyrone) for multimodal analgesia in postoperative pain in adults | Dizner-Gołąb | Palliative Medicine in Practice [journals.viamedica.pl]
- 6. mdpi.com [mdpi.com]
- 7. Cyclooxygenase-3 axiom, dogma, anomaly, enigma or splice error - not as easy as 1, 2, 3. [sites.ualberta.ca]
- 8. COX-3, a cyclooxygenase-1 variant inhibited by acetaminophen and other analgesic/antipyretic drugs: Cloning, structure, and expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclooxygenase-3 - Wikipedia [en.wikipedia.org]
- 10. Human cyclo-oxygenase-1 and an alternative splice variant: contrasts in expression of mRNA, protein and catalytic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. COX-3 the enzyme and the concept: steps towards highly specialized pathways and precision therapeutics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Comparative Effects of this compound (Dipyrone) and Naproxen on Renal Function and Prostacyclin Synthesis in Salt-Depleted Healthy Subjects - A Randomized Controlled Parallel Group Study [frontiersin.org]
- 15. Regulation of cyclooxygenase activity by metamizol - PubMed [pubmed.ncbi.nlm.nih.gov]
The Opioidergic System's Contribution to Metamizole's Analgesic Effect: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metamizole (also known as dipyrone) is a non-opioid analgesic and antipyretic agent with a long history of clinical use for the management of moderate to severe pain. While its primary mechanism of action has been linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-3 in the central nervous system, a growing body of evidence indicates a more complex pharmacological profile.[1][2] A significant component of this compound's analgesic efficacy is attributed to its interaction with the endogenous opioidergic system. This technical guide provides an in-depth exploration of the role of the opioidergic system in this compound-induced analgesia, presenting key experimental findings, detailed methodologies, and an examination of the underlying signaling pathways.
This compound is a prodrug that is rapidly hydrolyzed in the gastrointestinal tract to its active metabolites, primarily 4-methylaminoantipyrine (4-MAA) and 4-aminoantipyrine (4-AA).[3] These metabolites are believed to be responsible for the analgesic effects of the parent compound. Studies have demonstrated that the antinociceptive effects of this compound and its metabolites can be attenuated or reversed by opioid antagonists such as naloxone, suggesting a direct or indirect activation of opioid receptors. The kappa-opioid receptor, in particular, has been implicated as a key mediator of these effects.[4]
This guide will synthesize the current understanding of this interaction, providing researchers and drug development professionals with a comprehensive resource to inform further investigation and therapeutic development.
Data Presentation: Quantitative Analysis of Opioidergic Involvement
The following tables summarize quantitative data from preclinical studies investigating the interaction between this compound and the opioidergic system.
| Table 1: Effect of Naloxone on this compound-Induced Analgesia in the Writhing Test (Mice) | |
| Experimental Model: | Acetic acid-induced writhing test in Balb/C mice.[5][6][7] |
| Treatment Groups | Mean Number of Writhes (± SEM) |
| Saline (Control) | Data not explicitly provided in tabular format, but serves as baseline for writhing. |
| This compound (500 mg/kg, i.p.) | Significantly reduced the number of writhes compared to control. |
| This compound (500 mg/kg, i.p.) + Naloxone (1 mg/kg, i.p.) | The antinociceptive effect of this compound was not significantly modified.[6] |
| This compound (500 mg/kg, i.p.) + Naloxone (3 mg/kg, i.p.) | The antinociceptive effect of this compound was not significantly modified.[6] |
| Conclusion: | In this specific model of visceral pain, the acute analgesic effect of a high dose of this compound did not appear to be mediated by the opioidergic system, as it was not reversed by naloxone.[6] |
| Table 2: Qualitative and Semi-Quantitative Data on Naloxone Reversal of this compound Analgesia from Various Nociceptive Tests | |
| Experimental Model | Observation on Naloxone Reversal |
| Tail-Flick Test (Rats) | Intravenous administration of dipyrone (600 mg/kg) in combination with morphine (3.1 mg/kg) produced an antinociceptive effect that was partially prevented by pre-treatment with naloxone.[8] |
| Hot Plate Test (Rats) | Microinjection of this compound into the periaqueductal gray (PAG) induced antinociception that was sensitive to opioid tolerance, and withdrawal could be precipitated by naloxone, indicating an opioid-mediated mechanism.[9] |
| Dorsal Horn Neuron Activity (Rats) | Intravenous dipyrone (200 mg/kg) strongly inhibited responses of dorsal spinal wide-dynamic range neurons to noxious mechanical stimulation. This effect was abolished by microinjection of naloxone into the PAG or nucleus raphe magnus, or by direct application onto the spinal cord.[10] |
| Writhing Test (Mice) - Central Administration | The antinociceptive effect of intracerebroventricularly (i.c.v.) and intrathecally (i.t.) administered dipyrone was almost completely reversed by naloxone treatment. The effect of subcutaneous dipyrone was attenuated but not completely inhibited. |
Experimental Protocols
Acetic Acid-Induced Writhing Test
This model is used to evaluate visceral pain and the efficacy of analgesic compounds.
-
Animal Model: Male Balb/C mice with an average weight of 30 g are used.[6]
-
Drug Administration:
-
This compound is dissolved in saline and administered intraperitoneally (i.p.) at doses ranging from 31 to 1000 mg/kg to establish a dose-response curve.[6] For antagonism studies, a dose of 500 mg/kg is typically used.[6]
-
Naloxone hydrochloride is dissolved in saline and administered i.p. at doses of 1 and 3 mg/kg, 10 minutes prior to the administration of this compound.[6]
-
-
Induction of Writhing: 30 minutes after this compound administration (or 20 minutes after naloxone and 30 minutes after this compound in antagonism studies), a 0.9% solution of acetic acid is injected i.p. to induce abdominal constrictions (writhes).[6]
-
Data Collection: Immediately after acetic acid injection, mice are placed in an observation chamber, and the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) is counted for a period of 30 minutes.[6]
-
Workflow Diagram:
Workflow for the Acetic Acid-Induced Writhing Test.
Tail-Flick Test
This test assesses the spinal reflex to a thermal stimulus and is commonly used to evaluate the efficacy of centrally acting analgesics.
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Drug Administration:
-
Procedure:
-
The rat is gently restrained, and its tail is positioned over a radiant heat source.
-
The time taken for the rat to flick its tail away from the heat is recorded as the tail-flick latency.
-
A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.
-
Baseline latencies are measured before drug administration.
-
Tail-flick latencies are measured at various time points after drug administration.
-
-
Workflow Diagram:
Workflow for the Tail-Flick Test.
Signaling Pathways
The interaction of this compound's active metabolites with the opioidergic system, particularly the kappa-opioid receptor (KOR), initiates a cascade of intracellular signaling events characteristic of G-protein coupled receptors (GPCRs). The KOR is coupled to inhibitory G-proteins (Gαi/o).[5][11][12]
Kappa-Opioid Receptor Activation and G-Protein Signaling
Upon binding of an agonist (in this context, potentially an endogenous opioid released by this compound's action), the KOR undergoes a conformational change. This leads to the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated G-protein. The Gαi/o-GTP subunit then dissociates from the βγ-subunits. Both the Gαi/o-GTP and Gβγ subunits can then interact with downstream effector molecules.[2][4][5][11][12]
-
Gαi/o-GTP Subunit: This subunit primarily inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic Adenosine Monophosphate (cAMP) levels.[4][8] This reduction in cAMP can modulate the activity of protein kinase A (PKA) and other downstream targets.
-
Gβγ Subunit: The Gβγ subunit can directly interact with and modulate the activity of various ion channels. A key effect is the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. This hyperpolarization makes the neuron less likely to fire an action potential, thus reducing nociceptive transmission. The Gβγ subunit can also inhibit N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release from presynaptic terminals.[5]
Logical Relationship of Naloxone Antagonism
Naloxone is a non-selective, competitive opioid receptor antagonist. It has a high affinity for opioid receptors, including the kappa-opioid receptor. By binding to the same site as endogenous or exogenous opioids without activating the receptor, naloxone blocks the downstream signaling cascade that leads to analgesia.
Conclusion
The analgesic effect of this compound is multifaceted, extending beyond the inhibition of prostaglandin synthesis to involve a significant interaction with the endogenous opioidergic system. Preclinical evidence strongly suggests that this compound, likely through its active metabolites, can induce the release of endogenous opioids, which in turn activate opioid receptors, with a notable contribution from the kappa-opioid receptor. This activation initiates a G-protein-mediated signaling cascade that ultimately leads to a reduction in neuronal excitability and nociceptive transmission.
The reversal or attenuation of this compound-induced analgesia by the opioid antagonist naloxone in various animal models provides compelling evidence for this opioidergic component. However, the extent of this contribution may vary depending on the type of pain and the experimental model used.
For researchers and professionals in drug development, understanding this dual mechanism of action is crucial. It highlights the potential for developing novel analgesics that leverage both opioidergic and non-opioidergic pathways, potentially offering improved efficacy and a favorable side-effect profile compared to traditional opioids. Further research is warranted to fully elucidate the specific molecular interactions between this compound's metabolites and the opioidergic system and to translate these preclinical findings into clinical practice.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 3. Metamizol potentiates morphine effects on visceral pain and evoked c-Fos immunoreactivity in spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ciencialatina.org [ciencialatina.org]
- 7. researchgate.net [researchgate.net]
- 8. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Opioid tolerance induced by metamizol (dipyrone) microinjections into the periaqueductal grey of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kappa Receptors – Opioid Peptides [sites.tufts.edu]
- 11. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 12. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Identification and Characterization of Metamizole Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the identification and characterization of the degradation products of Metamizole (also known as Dipyrone). This compound is a non-opioid analgesic and antipyretic that is susceptible to hydrolysis and oxidation, leading to the formation of several degradation products.[1][2][3] Understanding these degradation pathways and products is crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations containing this compound.[2] This document details the primary degradation products, their formation pathways, experimental protocols for forced degradation studies, and analytical methodologies for their characterization and quantification.
Principal Degradation Products and Metabolic Pathway
This compound is a prodrug that rapidly hydrolyzes, particularly in aqueous solutions, to its primary active metabolite, 4-methyl-amino-antipyrine (MAA).[1][4] MAA is then further metabolized or degraded into other products. The main metabolites and degradation products identified in various studies are:
-
4-methyl-amino-antipyrine (MAA): The initial and active hydrolytic degradation product.[1][4][5]
-
4-amino-antipyrine (AA): Formed via N-demethylation of MAA.[1][4][6]
-
4-formyl-amino-antipyrine (FAA): An inactive metabolite formed through the C-oxidation of MAA.[1][4][6]
-
4-acetyl-amino-antipyrine (AAA): Formed by the acetylation of AA.[1][4]
-
Bis[N-methyl(antipyrinyl)amino]methane: Identified as a decomposition product from hydrolysis.[7]
-
Aminopyrine: Mentioned as a potential decomposition product.[3]
The metabolic and primary degradation pathway of this compound is initiated by its hydrolysis to MAA. This is followed by enzymatic or chemical modifications to form the other major products.
Caption: Metabolic and hydrolytic degradation pathway of this compound.
Experimental Protocols: Forced Degradation Studies
Forced degradation, or stress testing, is essential for identifying potential degradation products that could form under various environmental conditions, thereby establishing the stability-indicating nature of analytical methods.[8][9] These studies involve subjecting the drug substance or product to conditions more severe than accelerated stability testing.[8][10]
A typical workflow for a forced degradation study is outlined below. The goal is to achieve a target degradation of 5-20%.[9][11][12]
Caption: General workflow for a forced degradation study.
Detailed Methodologies:
-
Acid/Base Hydrolysis: Reflux the drug in 0.1N HCl or 0.1N NaOH for approximately 8 hours. If no significant degradation is observed, more strenuous conditions such as using 1N acid/alkali for 12 hours may be employed.[11]
-
Oxidative Degradation: Expose the drug substance to a solution of hydrogen peroxide. The duration of exposure may be up to 24 hours.[8]
-
Thermal Degradation: Expose the solid drug substance to dry and wet heat at temperatures in 10°C increments above the accelerated testing temperature (i.e., >50°C).[11]
-
Photostability Testing: Expose the drug substance and product to a minimum of 1.2 million lux hours and 200 watt-hours/m² of light, as per ICH Q1B guidelines.[8][12] The light source should be a combination of UV and visible light.[12]
Analytical Techniques for Identification and Characterization
A variety of analytical techniques are employed to separate, identify, and quantify the degradation products of this compound. Stability-indicating methods are crucial to resolve the degradation products from the parent drug and each other.
Caption: Workflow for analytical characterization of degradation products.
Detailed Experimental Protocols:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used technique for the separation and quantification of this compound and its degradation products.
-
Method 1 (this compound and Pitofenone HCl):
-
Method 2 (this compound and Caffeine):
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity for identifying and quantifying metabolites in complex matrices like bovine muscle.[5]
-
Sample Preparation: Extraction from muscle tissue using a mixture of acetonitrile and sodium acetate buffer, followed by cleanup with alumina cartridges.[5]
-
Column: C8 column.[5]
-
Mobile Phase: Gradient of methanol:acetonitrile:ammonium formate solution.[5]
-
Detection: Positive ion electrospray ionization (ESI+).[5][15] A study identified the major degradation product MAA by the presence of a fragment ion at m/z 187 and ions for [M+H]⁺ and [M+Na]⁺ at m/z 218 and 240, respectively.[15]
-
-
Thin-Layer Chromatography (TLC): A viable method for pharmacokinetic studies of this compound metabolites in serum and urine.[16]
-
Raman Spectroscopy: This technique has been used to identify degradation in commercial formulations by observing spectral changes.[2][7]
Quantitative Data Summary
The following tables summarize quantitative data from various analytical methods used for the characterization of this compound and its degradation products.
Table 1: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Method | Matrix | LOD | LOQ | Citation |
| This compound Sodium | RP-HPLC | Pharmaceutical Dosage Form | 21.62 µg/mL | 65.51 µg/mL | [13][14] |
| 4-methyl-amino-antipyrine (MAA) | TLC | Serum | 0.6 µg/mL | - | [16] |
| 4-methyl-amino-antipyrine (MAA) | TLC | Urine | 2.0 µg/mL | - | [16] |
| 4-amino-antipyrine (AA) | TLC | Serum | 0.16 µg/mL | - | [16] |
| 4-amino-antipyrine (AA) | TLC | Urine | 1.0 µg/mL | - | [16] |
| 4-acetyl-amino-antipyrine (AAA) | TLC | Serum | 0.14 µg/mL | - | [16] |
| 4-acetyl-amino-antipyrine (AAA) | TLC | Urine | 0.6 µg/mL | - | [16] |
| 4-formyl-amino-antipyrine (FAA) | TLC | Serum | 0.12 µg/mL | - | [16] |
| 4-formyl-amino-antipyrine (FAA) | TLC | Urine | 1.0 µg/mL | - | [16] |
| This compound | GC-MS (SIM mode) | - | 15.6 ng (on column) | - | [17] |
Table 2: Linearity Ranges and Recovery
| Analyte | Method | Linearity Range | Mean Recovery (%) | Citation |
| This compound Sodium | RP-HPLC | 700.90 - 1301.73 µg/mL | 99.73 | [13][14] |
| This compound | HPLC-DAD | 5.0 - 35.0 µg/mL | 99.3 | [15][18] |
| This compound Sodium | Capillary Electrophoresis | 3.77 - 74.07 mg/L | - | [19] |
| This compound Metabolites (MAA, FAA, AA, AAA) | LC-MS/MS | - | 45 - 95 | [5] |
Conclusion
The chemical instability of this compound necessitates a thorough characterization of its degradation products. The primary degradation pathway involves hydrolysis to the active metabolite MAA, which is subsequently converted to AA, FAA, and AAA. A combination of forced degradation studies and advanced analytical techniques such as RP-HPLC, LC-MS/MS, and spectroscopic methods is essential for developing stability-indicating assays. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical industry, aiding in the development of robust and safe this compound-containing drug products.
References
- 1. This compound | C13H17N3O4S | CID 3111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Item - Characterization of the degradation of dipyrone (this compound) in expired oral pharmaceutical products by Raman spectroscopy and principal component analysis (PCA) - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 3. cfsre.org [cfsre.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Rapid method for the determination of this compound residues in bovine muscle by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. medcraveonline.com [medcraveonline.com]
- 11. ajrconline.org [ajrconline.org]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. ajrconline.org [ajrconline.org]
- 14. ajrconline.org [ajrconline.org]
- 15. researchgate.net [researchgate.net]
- 16. Thin-layer chromatographic determination of major this compound metabolites in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sciepub.com [sciepub.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Pharmacogenomics of Metamizole: A Technical Guide to Genetic Variants and Patient Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metamizole (also known as dipyrone) is a potent non-opioid analgesic and antipyretic agent used in many parts of the world. Despite its efficacy, its use is restricted in several countries due to the risk of rare but severe adverse drug reactions (ADRs), most notably agranulocytosis and hypersensitivity reactions. There is growing evidence that an individual's genetic makeup plays a crucial role in their response to this compound, influencing both its metabolism and their susceptibility to these ADRs. This technical guide provides an in-depth overview of the current knowledge on the pharmacogenomics of this compound, with a focus on genetic variants that impact patient response.
Metabolism of this compound
This compound is a prodrug that is rapidly hydrolyzed non-enzymatically in the gastrointestinal tract to its primary active metabolite, 4-methylaminoantipyrine (4-MAA). 4-MAA is then further metabolized in the liver into other active and inactive metabolites, including 4-aminoantipyrine (4-AA), 4-formylaminoantipyrine (4-FAA), and 4-acetylaminoantipyrine (4-AAA). The enzymes responsible for these transformations are key to understanding the pharmacokinetics of this compound and are subject to genetic variation.
Key Metabolic Enzymes and their Genetic Variants
Several enzymes from the Cytochrome P450 (CYP) family and N-acetyltransferase 2 (NAT2) are involved in the metabolic pathway of this compound. Polymorphisms in the genes encoding these enzymes can lead to altered enzyme activity, affecting the concentration and clearance of this compound's metabolites.
-
Cytochrome P450 2C9 (CYP2C9) and 2C19 (CYP2C19): These enzymes are involved in the metabolism of 4-MAA. Carriers of defective CYP2C9 and CYP2C19 alleles show diminished formylation of 4-MAA.[1] Specifically, the CYP2C192 allele is associated with reduced N-demethylation of 4-MAA.[1] A case report has also linked a poor metabolizer phenotype for CYP2C9 (CYP2C93/*3) to a case of this compound-induced agranulocytosis, suggesting that impaired degradation of toxic metabolites could be a contributing factor.[2]
-
N-acetyltransferase 2 (NAT2): This enzyme is responsible for the acetylation of 4-AA to the inactive metabolite 4-AAA. Individuals can be classified as slow, intermediate, or rapid acetylators based on their NAT2 genotype. Slow acetylators have a decreased capacity to metabolize 4-AA.[1]
Pharmacogenomics of this compound-Induced Agranulocytosis
This compound-induced agranulocytosis (MIA) is a life-threatening condition characterized by a severe reduction in neutrophils. While the exact mechanism is not fully understood, both immune-mediated and direct cytotoxic effects on granulocyte precursors have been proposed.[3]
Genetic Variants Associated with Agranulocytosis
Genome-wide association studies (GWAS) have identified suggestive associations between specific genetic variants and an increased risk of MIA.
| Genetic Variant | Gene | Odds Ratio (OR) | 95% Confidence Interval (CI) | p-value | Population | Reference |
| rs55898176 | Chromosome 9 | 4.01 | 2.41 - 6.68 | 1.01 x 10⁻⁷ | European | [4][5] |
| rs4427239 | SVEP1 | 5.47 | 2.81 - 10.65 | 5.75 x 10⁻⁷ | European | [4][5] |
SVEP1 (Sushi, Von Willebrand Factor Type A, EGF And Pentraxin Domain Containing 1) is a gene implicated in hematopoiesis, the process of blood cell formation.[4] This finding provides a biologically plausible link between this genetic variant and the development of agranulocytosis.
While a genome-wide significant association has not yet been established, a systematic review also points to potential involvement of the Human Leukocyte Antigen (HLA) system, with associations reported for HLA-C*04:01 in a Swiss cohort, and earlier reports suggesting links with HLA-A24 and DQw1.[3][6] However, these findings require further replication in larger, diverse populations.
Case studies have also suggested a link between polymorphisms in genes responsible for metabolizing this compound (NAT2, CYP2C9, and CYP2C19) and the development of agranulocytosis.[7] The hypothesis is that impaired metabolism leads to the accumulation of reactive metabolites that are toxic to the bone marrow.[7]
Pharmacogenomics of this compound-Induced Hypersensitivity
Hypersensitivity reactions to this compound can range from skin rashes to life-threatening anaphylaxis. Genetic factors, particularly those influencing the metabolism of the drug, have been shown to play a significant role in an individual's susceptibility to these reactions.
Genetic Variants Associated with Hypersensitivity and Anaphylaxis
A strong association has been identified between the NAT2 slow acetylator phenotype and an increased risk of hypersensitivity reactions to this compound.
| Patient Response | Genetic Factor | Odds Ratio (OR) | 95% Confidence Interval (CI) | p-value | Reference |
| Selective Hypersensitivity | NAT2 slow acetylator alleles | 2.17 | 1.44 - 3.27 | 0.00016 | [1] |
| Anaphylaxis | NAT2 slow acetylator alleles | 4.77 | 2.28 - 9.98 | 0.000006 | [1] |
This dose-dependent effect suggests that the accumulation of the unacetylated metabolite, 4-AA, in slow acetylators may be a key trigger for these immune-mediated reactions. In contrast, no significant association was found between CYP2C9 and CYP2C19 genotypes and the risk of hypersensitivity.[1]
Experimental Protocols
Genome-Wide Association Study (GWAS) for this compound-Induced Agranulocytosis
This protocol outlines the key steps involved in a GWAS designed to identify genetic variants associated with MIA, based on the methodology described by Cismaru et al., 2020.[4]
-
Cohort Recruitment:
-
Cases: Patients with a confirmed diagnosis of this compound-induced agranulocytosis (neutrophil count < 0.5 x 10⁹ cells/L) following this compound exposure.
-
Controls: Tolerant individuals with a documented history of this compound use without developing agranulocytosis. A second control group of unexposed individuals from the general population can also be included.
-
-
DNA Extraction:
-
Extract high-quality genomic DNA from whole blood or saliva samples using standard commercial kits.
-
Quantify and assess the quality of the extracted DNA.
-
-
Genotyping:
-
Genotype all samples using a high-density single nucleotide polymorphism (SNP) array (e.g., Illumina or Affymetrix arrays).
-
-
Quality Control (QC):
-
Sample QC: Remove samples with low call rates, sex discrepancies, or high heterozygosity.
-
SNP QC: Exclude SNPs with low call rates, low minor allele frequency (MAF), and significant deviation from Hardy-Weinberg equilibrium (HWE).
-
-
Imputation:
-
Impute ungenotyped SNPs using a reference panel such as the 1000 Genomes Project or Haplotype Reference Consortium (HRC) to increase the number of tested variants.
-
-
Statistical Analysis:
-
Perform a case-control association analysis for each SNP using logistic regression, adjusting for potential confounders such as age, sex, and population stratification (principal components).
-
The genome-wide significance threshold is typically set at p < 5 x 10⁻⁸.
-
-
Replication:
-
Replicate suggestive findings in an independent cohort of cases and controls to validate the association.
-
HLA Genotyping for Drug Hypersensitivity
This protocol provides a general workflow for HLA genotyping to investigate associations with drug hypersensitivity.
-
Sample Collection and DNA Extraction:
-
Collect blood or buccal swabs from patients with and without the adverse drug reaction.
-
Extract genomic DNA using appropriate methods.
-
-
HLA Typing:
-
Perform high-resolution HLA typing for class I (HLA-A, HLA-B, HLA-C) and class II (HLA-DRB1, HLA-DQA1, HLA-DQB1) loci.
-
Commonly used methods include:
-
Sequence-Specific Oligonucleotide (SSO) Probes: PCR amplification followed by hybridization to a panel of SSO probes.
-
Sequence-Specific Primers (SSP): A series of PCR reactions with primers specific for different HLA alleles.
-
Next-Generation Sequencing (NGS): Provides high-resolution, unambiguous HLA typing.
-
-
-
Data Analysis:
-
Compare the frequencies of specific HLA alleles between the case and control groups.
-
Calculate odds ratios and p-values to determine the strength of the association.
-
Genotyping of CYP2C9, CYP2C19, and NAT2
This protocol outlines a common method for genotyping key polymorphisms in drug-metabolizing enzymes.
-
DNA Extraction:
-
Extract genomic DNA from patient samples.
-
-
Targeted Genotyping:
-
Use methods such as:
-
TaqMan Drug Metabolism Genotyping Assays: Real-time PCR-based assays for specific SNP detection.
-
PCR-Restriction Fragment Length Polymorphism (RFLP): PCR amplification of the target region followed by digestion with a restriction enzyme that recognizes the polymorphic site.
-
Sanger Sequencing: To confirm genotypes or identify rare variants.
-
-
-
Phenotype Inference:
-
Based on the identified genotypes, infer the metabolic phenotype (e.g., for CYP2C19: ultrarapid, rapid, normal, intermediate, or poor metabolizer; for NAT2: rapid, intermediate, or slow acetylator).
-
Signaling Pathways and Experimental Workflows
This compound Metabolism Pathway
Caption: Metabolic pathway of this compound.
Proposed Mechanisms of this compound-Induced Agranulocytosis
Caption: Proposed mechanisms of this compound-induced agranulocytosis.
Pharmacogenomic Study Workflow
Caption: General workflow for a pharmacogenomic study.
Conclusion
The pharmacogenomics of this compound is a rapidly evolving field with significant clinical implications. Genetic variants in drug-metabolizing enzymes like CYP2C9, CYP2C19, and NAT2, as well as genes involved in immune response and hematopoiesis such as the HLA complex and SVEP1, are emerging as important determinants of patient response to this compound. A deeper understanding of these genetic factors will be crucial for the development of predictive biomarkers to identify individuals at high risk of severe adverse reactions. This will ultimately enable a more personalized approach to pain management, maximizing the therapeutic benefits of this compound while minimizing its risks. Further research, including larger GWAS and functional studies, is needed to validate these associations and translate them into clinical practice.
References
- 1. Genetic determinants of this compound metabolism modify the risk of developing anaphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combined phenotypic assessment of cytochrome p450 1A2, 2C9, 2C19, 2D6, and 3A, N-acetyltransferase-2, and xanthine oxidase activities with the "Cooperstown 5+1 cocktail" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Genome-Wide Association Study of this compound-Induced Agranulocytosis in European Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome-Wide Association Study of this compound-Induced Agranulocytosis in European Populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacogenetics of this compound-induced agranulocytosis: a systematic review and drug regulation implications [frontiersin.org]
- 7. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
Metamizole's Modulation of Cytokine Expression in Dorsal Root Ganglia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge. Emerging evidence highlights the crucial role of neuro-immune interactions, particularly within the dorsal root ganglia (DRG), in the pathophysiology of neuropathic pain. The DRG, housing the cell bodies of primary sensory neurons, has been identified as a key site for the production of pro-inflammatory and pro-nociceptive cytokines following nerve injury. Metamizole (also known as dipyrone), a non-opioid analgesic, has long been used for somatic and visceral pain, though its application in neuropathic pain has been less explored.[1] Recent research, however, indicates that this compound's analgesic effects in neuropathic pain models are associated with its ability to suppress the expression of a broad spectrum of cytokines at the DRG level.[1] This guide provides an in-depth analysis of the current understanding of this compound's impact on cytokine expression in the DRG, based on key preclinical studies.
Quantitative Data on Cytokine Expression
The following tables summarize the quantitative data on the effect of this compound on the mRNA and protein expression of key pro-inflammatory cytokines and chemokines in the dorsal root ganglia of a rat model of neuropathic pain (Chronic Constriction Injury - CCI). Data is presented from a key study where measurements were taken 7 days after sciatic nerve injury.[1]
Table 1: Effect of this compound on Pro-Inflammatory Cytokine mRNA Levels in DRG
| Cytokine | Naive Group (Relative Expression) | CCI + Vehicle Group (Relative Expression) | CCI + this compound Group (Relative Expression) |
| IL-1β | 1.00 ± 0.06 | 1.70 ± 0.10 | 1.20 ± 0.10 |
| IL-18 | 1.00 ± 0.03 | 1.52 ± 0.09 | 1.30 ± 0.10 |
| IL-6 | 1.00 ± 0.08 | 2.10 ± 0.10 | 1.50 ± 0.10 |
Data are presented as mean ± SEM. All changes in the CCI + Vehicle group compared to the Naive group, and in the CCI + this compound group compared to the CCI + Vehicle group are statistically significant.[1]
Table 2: Effect of this compound on Pro-Inflammatory Cytokine Protein Levels in DRG
| Cytokine | Naive Group (pg/mg of protein) | CCI + Vehicle Group (pg/mg of protein) | CCI + this compound Group (pg/mg of protein) |
| IL-1β | 2.80 ± 0.20 | 5.00 ± 0.30 | 3.50 ± 0.30 |
| IL-18 | 39.0 ± 2.10 | 65.0 ± 4.20 | 48.0 ± 3.90 |
| IL-6 | 21.0 ± 1.50 | 45.0 ± 2.50 | 30.0 ± 2.00 |
Data are presented as mean ± SEM. All changes in the CCI + Vehicle group compared to the Naive group, and in the CCI + this compound group compared to the CCI + Vehicle group are statistically significant.[1]
Table 3: Effect of this compound on Chemokine mRNA Levels in DRG
| Chemokine | Naive Group (Relative Expression) | CCI + Vehicle Group (Relative Expression) | CCI + this compound Group (Relative Expression) |
| CCL2 | 1.00 ± 0.05 | 2.50 ± 0.20 | 1.60 ± 0.10 |
| CCL4 | 1.00 ± 0.07 | 1.80 ± 0.10 | 1.30 ± 0.10 |
| CCL7 | 1.00 ± 0.09 | 2.20 ± 0.15 | 1.50 ± 0.10 |
Data are presented as mean ± SEM. All changes in the CCI + Vehicle group compared to the Naive group, and in the CCI + this compound group compared to the CCI + Vehicle group are statistically significant.[1]
Table 4: Effect of this compound on Chemokine Protein Levels in DRG
| Chemokine | Naive Group (pg/mg of protein) | CCI + Vehicle Group (pg/mg of protein) | CCI + this compound Group (pg/mg of protein) |
| CCL2 | 150 ± 10 | 320 ± 20 | 210 ± 15 |
| CCL4 | 80 ± 5 | 150 ± 10 | 100 ± 8 |
| CCL7 | 120 ± 8 | 250 ± 15 | 170 ± 10 |
Data are presented as mean ± SEM. All changes in the CCI + Vehicle group compared to the Naive group, and in the CCI + this compound group compared to the CCI + Vehicle group are statistically significant.[1]
Experimental Protocols
The following methodologies are based on the key study by Zajaczkowska et al. (2020) that investigated the effect of this compound on cytokine expression in the DRG.[1]
Animal Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve
A widely used model to induce neuropathic pain in rodents that mimics chronic nerve compression in humans.
-
Subjects: Male Wistar rats.
-
Anesthesia: Intraperitoneal injection of a suitable anesthetic.
-
Surgical Procedure:
-
The right sciatic nerve is exposed at the mid-thigh level through a small incision.
-
Proximal to the sciatic nerve's trifurcation, four loose ligatures are tied around the nerve at approximately 1 mm intervals.
-
The ligatures are carefully tightened until they elicit a brief twitch in the corresponding hind limb, ensuring constriction without arresting epineural blood flow.
-
The muscle and skin layers are then sutured.
-
-
Post-operative Care: Animals are monitored for recovery and signs of infection. Behavioral testing for pain hypersensitivity (e.g., von Frey and cold plate tests) is typically performed to confirm the development of neuropathic pain.
Drug Administration Protocol
-
Drug: this compound (500 mg/kg) dissolved in sterile water for injection.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Dosing Regimen:
-
Pre-emptive: Two doses administered at 16 hours and 1 hour before the CCI surgery.
-
Post-operative: Twice daily injections for 7 consecutive days following the surgery.
-
-
Control Group: A vehicle control group receives i.p. injections of sterile water on the same schedule.
-
Naive Group: An unoperated group of animals serves as a baseline control.
Measurement of Cytokine mRNA Expression (Quantitative Real-Time PCR - qRT-PCR)
-
Tissue Collection: On day 7 post-CCI, the L4-L5 dorsal root ganglia are dissected from both the ipsilateral (injured) and contralateral sides.
-
RNA Extraction: Total RNA is isolated from the DRG tissue using a standard RNA extraction protocol (e.g., TRIzol method). The quality and quantity of the extracted RNA are assessed using spectrophotometry.
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
qRT-PCR:
-
The relative expression of target cytokine and chemokine mRNAs (IL-1β, IL-6, IL-18, CCL2, CCL4, CCL7) is quantified using a real-time PCR system with a SYBR Green-based detection method.
-
Specific primer pairs for each target gene and a housekeeping gene (e.g., GAPDH or β-actin for normalization) are used.
-
The thermal cycling conditions typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
The relative gene expression is calculated using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and then to the naive control group.
-
Measurement of Cytokine Protein Expression (Enzyme-Linked Immunosorbent Assay - ELISA)
-
Tissue Preparation: The dissected DRG tissue is homogenized in a lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the tissue lysates is determined using a standard protein assay (e.g., Bradford or BCA assay).
-
ELISA Procedure:
-
Commercially available ELISA kits specific for each rat cytokine and chemokine are used.
-
The tissue lysates are added to microplate wells pre-coated with a capture antibody specific for the target protein.
-
After an incubation period, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate solution is then added, which reacts with the enzyme to produce a colorimetric signal.
-
The intensity of the color is measured using a microplate reader, and the concentration of the cytokine/chemokine in the sample is determined by comparison to a standard curve.
-
The final protein levels are typically expressed as pg of cytokine per mg of total protein.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for investigating this compound's effect on DRG cytokines.
Hypothesized Signaling Pathway of this compound's Action in DRG
Caption: Hypothesized mechanism of this compound's analgesic effect in the DRG.
References
Exploring the interaction of Metamizole with TRP channels in nociception
An In-depth Technical Guide to the Interaction of Metamizole with TRP Channels in Nociception
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (dipyrone) is a potent non-opioid analgesic and antipyretic agent whose precise mechanism of action remains a subject of intense investigation. While traditionally thought to function primarily through cyclooxygenase (COX) inhibition, emerging evidence points to a significant modulatory role of its active metabolites on Transient Receptor Potential (TRP) channels, particularly TRPA1 and TRPV1. These channels are critical transducers of nociceptive signals in primary sensory neurons. This technical guide provides a comprehensive overview of the current understanding of the molecular interactions between this compound's metabolites and TRP channels. It details the conflicting yet insightful findings regarding channel activation versus inhibition, summarizes key quantitative data from seminal studies, presents detailed experimental protocols for replication and further investigation, and visualizes the complex signaling pathways involved.
Introduction: this compound and TRP Channels in Nociception
This compound is a pro-drug that is rapidly hydrolyzed in the gastrointestinal tract to its primary active metabolite, 4-methyl-amino-antipyrine (MAA).[1][2] MAA is further metabolized in the liver to 4-amino-antipyrine (AA).[1][2] Both MAA and AA are considered pharmacologically active. While its classification has been debated, it is often considered a non-opioid analgesic with mechanisms distinct from classical NSAIDs, involving the cannabinoid and opioidergic systems.[3][4]
Transient Receptor Potential (TRP) channels are a superfamily of non-selective cation channels that function as cellular sensors for a wide array of stimuli, including temperature, mechanical stress, and chemical irritants.[5][6] In the context of pain, TRP ankyrin 1 (TRPA1) and TRP vanilloid 1 (TRPV1) are of paramount importance. They are highly expressed in nociceptive primary sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia, where they act as key mediators of inflammatory and neuropathic pain.[5][7][8]
The Role of Active Metabolites: MAA and AA
It is crucial to note that this compound itself appears to be inactive.[9] Studies consistently show that its active metabolites, MAA and AA, are responsible for its pharmacological effects, including the interaction with TRP channels.[9][10] Therefore, any investigation into this compound's mechanism must focus on these two compounds.
Interaction with TRPA1: Antagonism vs. Activation
The interaction between this compound's metabolites and the TRPA1 channel is complex, with studies pointing to both antagonistic and activating effects, suggesting a nuanced modulatory role.
-
Evidence for Antagonism: One line of research proposes that pyrazolone derivatives, including this compound (dipyrone), act as selective antagonists of the TRPA1 channel.[11] These studies show that this compound can inhibit TRPA1 activation by reactive electrophilic agonists like allyl isothiocyanate (AITC) and acrolein.[11] This antagonistic action is suggested as a core component of its analgesic effect, particularly in models of inflammatory and neuropathic pain.[11] Further evidence from a human study demonstrated that oral administration of this compound decreased cinnamaldehyde-induced vasodilation, a TRPA1-mediated response.[12]
-
Evidence for Activation: Conversely, other significant research indicates that the metabolites MAA and AA can directly activate and sensitize human TRPA1 (hTRPA1) channels.[9] This activation is shown to be redox-dependent, involving modification of N-terminal cysteine residues on the channel.[9][10] This finding presents a more complex picture, where activation of TRPA1 in certain neuronal populations (e.g., in descending inhibitory pain pathways) could paradoxically lead to analgesia, similar to mechanisms proposed for acetaminophen.[9][13]
Signaling Pathway: this compound Metabolites and TRPA1
Caption: Dual reported actions of this compound metabolites on the TRPA1 channel.
Interaction with TRPV1: A Redox-Dependent Activation
The interaction with TRPV1, the capsaicin receptor, also appears to be mediated by this compound's active metabolites. The primary finding is that MAA and AA activate and sensitize the TRPV1 channel in a redox-dependent manner, similar to their effect on TRPA1.[9] This activation leads to measurable membrane currents and an increase in intracellular calcium in cells expressing human TRPV1 (hTRPV1).[9] The metabolites also potentiate channel activation by other stimuli, such as protons (low pH).[9]
This activation of a typically pro-nociceptive channel is counterintuitive for an analgesic. However, it is hypothesized that TRPV1 activation within the central nervous system, specifically in the periaqueductal gray (PAG) and rostral ventromedial medulla (RVM), can engage descending antinociceptive pathways, ultimately leading to pain relief.[14][15] Blockade of both CB1 and TRPV1 receptors has been shown to reverse the effects of this compound metabolites on RVM neurons, supporting the involvement of an "endocannabinoid/endovanilloid" system in its central analgesic action.[14]
Signaling Pathway: Central Analgesia via TRPV1 Activation
References
- 1. This compound in the Management of Musculoskeletal Disorders: Current Concept Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. The analgesic effect of dipyrone in peripheral tissue involves two different mechanisms: neuronal K(ATP) channel opening and CB(1) receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. TRPA1 antagonists as potential analgesic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRPA1 Antagonists for Pain Relief [mdpi.com]
- 9. Active metabolites of dipyrone induce a redox-dependent activation of the ion channels TRPA1 and TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The TRPA1 channel mediates the analgesic action of dipyrone and pyrazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. Reactive metabolites of acetaminophen activate and sensitize the capsaicin receptor TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of metabolites of the analgesic agent dipyrone (metamizol) on rostral ventromedial medulla cell activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Chemical Synthesis and Purification of Metamizole Impurities for Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical synthesis and purification of key impurities of Metamizole (also known as Dipyrone). The synthesis of these impurities is crucial for their use as reference standards in the quality control of this compound drug substances and products, ensuring their safety and efficacy. This document details the synthetic pathways, purification methodologies, and characterization of these compounds, supplemented with experimental protocols and data presented for clarity and reproducibility.
Introduction to this compound and its Impurities
This compound is a potent non-steroidal anti-inflammatory drug (NSAID) with strong analgesic and antipyretic properties.[1] During its synthesis, storage, or administration, various related substances can arise as impurities.[2] Regulatory bodies worldwide mandate the identification, quantification, and control of these impurities to ensure the quality and safety of the final pharmaceutical product. The availability of pure impurity reference standards is therefore essential for the validation of analytical methods used for quality control.
The most common impurities associated with this compound include process-related impurities and degradation products. This guide focuses on the following key impurities:
-
Impurity A: 4-Formylamino Antipyrine
-
Impurity B: 4-Aminoantipyrine (Ampyrone)
-
Impurity C: 4-Methylamino Antipyrine
-
Impurity D: 4-Aminophenazone
-
Impurity E: ((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)methanesulfonic acid
Degradation Pathway of this compound
This compound is susceptible to degradation under various conditions, including hydrolysis and oxidation. The primary degradation pathway involves the hydrolysis of the sulfomethyl group to yield 4-methylaminoantipyrine (Impurity C), which is also the active metabolite of this compound. Further degradation of Impurity C can lead to the formation of 4-aminoantipyrine (Impurity B) via demethylation, and 4-formylaminoantipyrine (Impurity A) through oxidation.[3][4]
Chemical Synthesis of this compound Impurities
This section provides detailed experimental protocols for the synthesis of key this compound impurities.
Synthesis of 4-Aminoantipyrine (Impurity B)
4-Aminoantipyrine serves as a crucial starting material for the synthesis of other this compound impurities. A common synthetic route involves the nitrosation of antipyrine followed by reduction and hydrolysis.[2][5]
Experimental Protocol:
-
Nitrosation: Dissolve antipyrine in a 50% sulfuric acid solution to achieve a concentration of 38-40% antipyrine and 11-12% sulfuric acid.[2] This solution is co-fed with a sodium nitrite solution into a reactor, maintaining the temperature at 45-50°C with stirring.[5] The reaction endpoint is monitored using iodine powder starch test paper.[5]
-
Reduction: The resulting nitroso-antipyrine solution is immediately transferred to a reduction vessel containing an aqueous solution of ammonium bisulfite and ammonium sulfite.[2] The pH is maintained between 5.4 and 5.8.[5]
-
Hydrolysis: After the reduction is complete, the pH is adjusted to 5.8-6.0, and the solution is heated to 100°C for 3 hours to facilitate hydrolysis.[6]
-
Neutralization and Isolation: The reaction mixture is cooled to 80°C and neutralized to a pH of 7.0-7.5 with liquid ammonia.[6] The layers are separated, and the aqueous layer is discarded. The resulting 4-aminoantipyrine oil is cooled to induce crystallization and then filtered to obtain the solid product.[6]
| Parameter | Value | Reference |
| Starting Material | Antipyrine | [2] |
| Key Reagents | Sodium nitrite, Sulfuric acid, Ammonium bisulfite, Ammonium sulfite | [2][5] |
| Reaction Temperature | 45-100°C | [5][6] |
| pH Range | 5.4-7.5 | [5][6] |
| Yield | ~96% | [6] |
Synthesis of 4-Formylamino Antipyrine (Impurity A)
Impurity A can be synthesized from 4-aminoantipyrine through a formylation reaction.
Experimental Protocol:
-
Colloid Treatment: The hydrolysate containing 4-aminoantipyrine from the previous step is treated with an extractant to remove colloidal impurities.[7]
-
Neutralization and Acylation: The purified 4-aminoantipyrine solution is then neutralized and subjected to an acylation reaction using a suitable formylating agent to yield 4-formylamino antipyrine.[7]
Further details on the specific formylating agent and reaction conditions are proprietary in the cited patent but can be inferred from general organic chemistry principles, often involving reagents like formic acid or its derivatives.
Synthesis of 4-Methylamino Antipyrine (Impurity C)
Impurity C is a key degradation product and the primary active metabolite of this compound. While it can be obtained through the controlled degradation of this compound, a direct synthesis is often preferred for producing a reference standard.[3] A patented method describes a one-step synthesis from 4-aminoantipyrine.[8]
Experimental Protocol:
-
Reaction Setup: 4-aminoantipyrine is used as the starting material in a 1-methyl-3-butylimidazolium tetrafluoroborate ionic liquid reaction medium.
-
Methylation: The methylation is carried out using dimethyl carbonate in the presence of a solid base, such as a macroporous weakly basic styrene-type anion exchange resin. This one-step reaction yields 4-methylaminoantipyrine.[8]
Synthesis of 4-Aminophenazone (Impurity D) and Impurity E
Purification of this compound Impurities
The purification of the synthesized impurities is critical to ensure their suitability as reference standards. Common purification techniques include recrystallization and preparative chromatography.
Recrystallization
Recrystallization is a widely used technique for the purification of solid organic compounds. The choice of solvent is crucial for effective purification. For pyrazolone derivatives, solvents such as ethanol, acetone, and mixtures of hexane with more polar solvents are commonly employed.[9][10]
General Recrystallization Protocol:
-
Solvent Selection: Choose a solvent in which the impurity has high solubility at elevated temperatures and low solubility at room temperature.
-
Dissolution: Dissolve the crude impurity in a minimal amount of the hot solvent to form a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them to remove residual solvent.[11][12]
For 4-aminoantipyrine, purification can also be achieved by treating an aqueous solution with bleaching earth, followed by stirring, standing, and separation to collect the purified filtrate.[13]
Preparative High-Performance Liquid Chromatography (HPLC)
For impurities that are difficult to purify by recrystallization or when very high purity is required, preparative HPLC is the method of choice. The conditions for analytical HPLC can often be scaled up for preparative separation.
Example HPLC Conditions for this compound Related Substances Analysis (Adaptable for Purification):
| Parameter | Condition | Reference |
| Column | Xtimate C18 (250 mm × 4.6 mm, 5 µm) | [14] |
| Mobile Phase | Phosphate buffer (6.0 g sodium dihydrogen phosphate and 1 ml triethylamine in 1000 ml water, pH 7.0) : Methanol (75:25) | [14] |
| Flow Rate | 1.0 ml/min | [14] |
| Detection | 254 nm | [14] |
| Column Temperature | 30°C | [14] |
For preparative HPLC, a column with a larger diameter and stationary phase particle size would be used, and the flow rate and injection volume would be increased accordingly.
Characterization of Impurities
The identity and purity of the synthesized reference standards must be confirmed using appropriate analytical techniques.
| Impurity | Molecular Formula | Molecular Weight | Key Characterization Data |
| Impurity A | C₁₂H₁₃N₃O₂ | 231.25 | 1H NMR, 13C NMR, IR, MS[1][11] |
| Impurity B | C₁₁H₁₃N₃O | 203.24 | 1H NMR, 13C NMR, IR, MS[15][16][17][18] |
| Impurity C | C₁₂H₁₅N₃O | 217.27 | 1H NMR, 13C NMR, IR, MS[10][19] |
| Impurity D | C₁₃H₁₇N₃O | 231.30 | 1H NMR, 13C NMR, IR, MS[20][21] |
| Impurity E | C₁₂H₁₅N₃O₄S | 297.33 | IR, MS[3][][23] |
Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.
-
Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.[9][24]
-
Mass Spectrometry (MS): Determines the molecular weight and provides information about the molecular structure through fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the reference standard.
Conclusion
The synthesis and purification of this compound impurities are essential for establishing reliable reference standards for quality control in the pharmaceutical industry. This guide provides a foundation for the synthesis of key impurities such as 4-aminoantipyrine (Impurity B), 4-formylamino antipyrine (Impurity A), and 4-methylamino antipyrine (Impurity C), based on available literature and patents. While detailed protocols for some impurities remain proprietary, the general methodologies outlined here for synthesis, purification, and characterization provide a strong starting point for researchers and drug development professionals. The use of well-characterized reference standards is indispensable for ensuring the safety and efficacy of this compound-containing drug products.
References
- 1. Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. veeprho.com [veeprho.com]
- 4. This compound EP Impurity E | CAS No- 117-38-4 | Simson Pharma Limited [simsonpharma.com]
- 5. mdpi.com [mdpi.com]
- 6. CN106632049A - Synthesis process of 4-amino antipyrine product and preparation method of synthesis process of 4-amino antipyrine product and preparation method - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. CN105801487A - Preparation method of 4-methylaminoantipyrine - Google Patents [patents.google.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. Home Page [chem.ualberta.ca]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. CN106243041A - The purification process of 4 amino-antipyrines - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Physicochemical analyses of a bioactive 4-aminoantipyrine analogue - synthesis, crystal structure, solid state interactions, antibacterial, conformational and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrevlett.com [chemrevlett.com]
- 17. japsonline.com [japsonline.com]
- 18. 4-Aminobenzophenone(1137-41-3) 1H NMR [m.chemicalbook.com]
- 19. pharmaffiliates.com [pharmaffiliates.com]
- 20. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 21. spectrabase.com [spectrabase.com]
- 23. pharmaffiliates.com [pharmaffiliates.com]
- 24. rjptonline.org [rjptonline.org]
Unveiling the Spasmolytic Secrets: A Technical Guide to Metamizole's Action on Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metamizole, a non-opioid analgesic with a long history of clinical use, possesses significant spasmolytic properties, making it a valuable therapeutic agent for conditions involving smooth muscle spasms, such as colic.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's ability to induce smooth muscle relaxation. We will delve into the key signaling pathways, present available data in a structured format, and provide detailed experimental protocols for researchers seeking to investigate these effects further.
This compound itself is a prodrug, rapidly hydrolyzed in the gastrointestinal tract to its active metabolites, primarily 4-methylaminoantipyrine (MAA) and 4-aminoantipyrine (AA).[4][5] These metabolites are believed to be responsible for the observed pharmacological effects.
Core Mechanisms of Spasmolytic Action
This compound's spasmolytic effects on smooth muscle are not attributed to a single mechanism but rather a convergence of actions on several key signaling pathways that regulate smooth muscle tone. The primary mechanisms identified include the inhibition of intracellular calcium release, the opening of ATP-sensitive potassium channels, and modulation of the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) pathway.[2][6][7]
Table 1: Overview of this compound's Spasmolytic Mechanisms
| Mechanism | Key Molecular Targets | Consequence on Smooth Muscle |
| Inhibition of Intracellular Calcium Release | Inositol Phosphate (IP₃) Pathway | Reduced availability of intracellular Ca²⁺ for contraction |
| Opening of ATP-Sensitive Potassium Channels (KATP) | Kir6.x/SURx subunits of the KATP channel | Hyperpolarization of the cell membrane, leading to closure of voltage-gated Ca²⁺ channels and relaxation |
| Modulation of the Nitric Oxide-cGMP Pathway | Nitric Oxide Synthase (NOS), soluble Guanylate Cyclase (sGC) | Increased cGMP levels, leading to activation of protein kinase G (PKG) and subsequent relaxation |
Quantitative Data on Spasmolytic Effects
While numerous studies have demonstrated the dose-dependent spasmolytic effects of this compound, specific IC₅₀ (half-maximal inhibitory concentration) and Eₘₐₓ (maximum effect) values are not consistently reported across the literature for its direct spasmolytic action. The available quantitative data often pertains to its other pharmacological effects. However, based on the existing literature, the following table summarizes the observed effects and concentrations tested.
Table 2: Summary of Experimental Data on this compound's Spasmolytic Effects
| Tissue Preparation | Contractile Agent | This compound Concentration | Observed Effect | Reference |
| Guinea Pig Tracheal Smooth Muscle | Histamine, ATP | 0.01, 0.1, 1 mmol/L | Dose-dependent relaxation | [6] |
| Rabbit Thoracic Aorta | Phenylephrine | Not specified | Dose- and time-dependent relaxation | [8] |
| Rat Thoracic Aorta | Angiotensin II | 3 mM | Inhibition of contraction and increase in K⁺ current | [2] |
| Guinea Pig Ileum | Acetylcholine | Not specified | Myogenic spasmolytic action |
Detailed Experimental Protocols
To facilitate further research into the spasmolytic properties of this compound, this section provides detailed methodologies for key in vitro experiments.
Isolated Tissue Bath Assay for Spasmolytic Activity
This protocol is a standard method for assessing the effect of a substance on the contractility of isolated smooth muscle strips.
a. Tissue Preparation (Example: Guinea Pig Ileum)
-
Humanely euthanize a guinea pig.
-
Immediately open the abdominal cavity and carefully excise a segment of the terminal ileum.
-
Place the ileum segment in cold, oxygenated Krebs-Henseleit solution (composition below).
-
Gently flush the lumen of the ileum segment with Krebs-Henseleit solution to remove its contents.
-
Cut the ileum into segments of 2-3 cm in length.
-
Tie a silk thread to each end of the ileum segment.
b. Krebs-Henseleit Solution (per liter):
-
NaCl: 6.9 g
-
KCl: 0.35 g
-
CaCl₂·2H₂O: 0.37 g
-
MgSO₄·7H₂O: 0.29 g
-
KH₂PO₄: 0.16 g
-
NaHCO₃: 2.1 g
-
Glucose: 2.0 g
-
Bubble with 95% O₂ / 5% CO₂
c. Experimental Setup and Procedure:
-
Mount the ileum segment in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Attach one end of the tissue to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer.
-
Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, washing with fresh Krebs-Henseleit solution every 15 minutes.
-
Induce a stable contraction using a contractile agonist (e.g., acetylcholine or histamine).
-
Once a stable plateau of contraction is reached, add this compound in a cumulative or non-cumulative manner in increasing concentrations.
-
Record the relaxation response as a percentage of the initial agonist-induced contraction.
-
Construct a concentration-response curve to determine the potency and efficacy of this compound.
References
- 1. Pharmacological characteristics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metamizol acts as an ATP sensitive potassium channel opener to inhibit the contracting response induced by angiotensin II but not to norepinephrine in rat thoracic aorta smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound in the Management of Musculoskeletal Disorders: Current Concept Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacological characteristics of this compound [ouci.dntb.gov.ua]
- 8. Pharmacological characterization of metamizol-induced relaxation in phenylephrine-precontracted rabbit thoracic aorta smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Metamizole: History, Evolution, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Metamizole, also known as dipyrone, is a non-steroidal anti-inflammatory drug (NSAID) with potent analgesic and antipyretic properties. First synthesized in 1920 by the German pharmaceutical company Hoechst AG, its production began in 1922. For nearly a century, it has been a widely used medication in many parts of the world. This technical guide provides an in-depth overview of the history and evolution of this compound synthesis, presenting detailed experimental protocols for its preparation.
Historical Context and Evolution of Synthesis
The production of this compound has evolved significantly since its inception, moving from complex, multi-step processes to more streamlined and efficient methods.
The Conventional Four-Step Synthesis
Historically, the industrial synthesis of this compound was a lengthy, four-reaction process starting from 4-aminoantipyrine (AA). This route involved sequential steps of formylation, methylation, hydrolysis, and finally, condensation to yield the final product.[1][2][3] This method was not only time-consuming but also involved the use of harsh reagents like large amounts of sulfuric acid, leading to significant environmental waste.[1]
Modern Two-Step and One-Pot Synthesis
Significant advancements have led to a more efficient synthesis pathway that reduces the process to two steps, or even a single "one-pot" reaction. This modern approach, which has become the basis for current production, dramatically simplifies the operation, reduces costs, and minimizes industrial waste.[2][3]
The modern synthesis involves two primary stages:
-
Condensation: 4-aminoantipyrine (AA) is reacted with paraformaldehyde and sodium bisulfite to form an intermediate, 4-N-demethylanalgin.
-
Methylation: The intermediate is then methylated using an agent like dimethyl sulfate to produce this compound.
The evolution to a one-pot process, where all reactants are added to a single vessel, represents a significant process optimization, further enhancing efficiency and yield.
Figure 1: Comparison of conventional and modern this compound synthesis pathways.
Detailed Experimental Protocols
The following protocols are based on the modern, streamlined synthesis of this compound.[2]
Two-Step Synthesis Protocol
Step 1: Synthesis of 4-N-Demethylanalgin
-
Reactants: To a 250 ml reaction flask, add 20.3 g (0.1 mol) of 4-aminoantipyrine (AA), 10.4 g (0.1 mol) of sodium bisulfite, 3.0 g (0.1 mol) of paraformaldehyde, and 100 ml of 95% ethanol.
-
Reaction: Stir the mixture and heat to reflux for 1 hour.
-
Crystallization & Isolation: After the reaction, cool the solution to 45°C. Induce crystallization by adding a seed crystal of 4-N-demethylanalgin. Stir vigorously for 30 minutes.
-
Filtration: Collect the resulting solid precipitate by filtration to obtain 4-N-demethylanalgin.
Step 2: Methylation of 4-N-Demethylanalgin to this compound
-
Reactants: Dissolve 33.0 g (0.1 mol) of the 4-N-demethylanalgin obtained in Step 1 in 100 ml of 95% ethanol.
-
Addition: Sequentially add 16.5 g (0.13 mol) of dimethyl sulfate and 10.4 g (0.13 mol) of sodium bicarbonate to the solution.
-
Reaction: Stir the mixture and heat to 60°C for 1 hour.
-
Neutralization & Isolation: Neutralize the reaction solution to a pH of 7-8 with acetic acid. Stir and cool the solution to induce crystallization.
-
Filtration: Collect the solid product by filtration to obtain this compound.
One-Pot Synthesis Protocol
-
Reactants: To a 250 ml reaction flask, add 20.3 g (0.1 mol) of 4-aminoantipyrine (AA), 10.4 g (0.1 mol) of sodium bisulfite, 3.0 g (0.1 mol) of paraformaldehyde, and 100 ml of 95% ethanol.
-
First Reaction Stage: Stir the mixture and heat to reflux for 1 hour.
-
Cooling and Addition: Cool the reaction solution to 40°C. Sequentially add 16.5 g (0.13 mol) of dimethyl sulfate and 10.4 g (0.13 mol) of sodium bicarbonate.
-
Second Reaction Stage: Stir the mixture and heat to 60°C for 1 hour.
-
Neutralization & Isolation: Neutralize the reaction solution to a pH of 7-8 with acetic acid. Stir and cool the solution to induce crystallization.
-
Filtration: Collect the solid product by filtration to obtain this compound.
Figure 2: Experimental workflow for the two-step synthesis of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for the modern synthesis of this compound as described in the provided protocols.
Table 1: Two-Step Synthesis of this compound
| Step | Reactant | Molar Eq. | Amount | Reaction Time | Temperature | Yield | Purity |
|---|---|---|---|---|---|---|---|
| 1. Condensation | 4-Aminoantipyrine | 1.0 | 20.3 g | 1 hour | Reflux | 90% | - |
| Paraformaldehyde | 1.0 | 3.0 g | |||||
| Sodium Bisulfite | 1.0 | 10.4 g | |||||
| 2. Methylation | 4-N-Demethylanalgin | 1.0 | 33.0 g | 1 hour | 60°C | 89% | 99.5% |
| Dimethyl Sulfate | 1.3 | 16.5 g |
| | Sodium Bicarbonate | 1.3 | 10.4 g | | | | |
Table 2: One-Pot Synthesis of this compound
| Parameter | Value |
|---|---|
| Starting Material | 4-Aminoantipyrine (0.1 mol) |
| Total Reaction Time | ~2 hours |
| Overall Yield | 74% |
| Final Purity (HPLC) | 99.3% |
Conclusion
The synthesis of this compound has undergone a significant evolution, moving from a cumbersome four-step process to an efficient two-step or even one-pot reaction. This modern approach not only simplifies the manufacturing process but also improves yields, enhances purity, and reduces the environmental impact by minimizing the use of hazardous reagents. These advancements underscore the continuous drive for process optimization and green chemistry principles in pharmaceutical manufacturing.
References
Methodological & Application
HPLC-MS/MS method for quantification of Metamizole metabolites in plasma
An HPLC-MS/MS method offers a robust and sensitive approach for the quantification of Metamizole metabolites in plasma, crucial for pharmacokinetic and toxicological studies. This compound, a potent non-opioid analgesic and antipyretic, is a prodrug that is not detectable in serum or urine after oral administration.[1] It is rapidly hydrolyzed in the gastrointestinal tract to its primary active metabolite, 4-methylaminoantipyrine (4-MAA).[2][3][4] This active metabolite is further processed in the liver into other major metabolites, including 4-aminoantipyrine (4-AA), 4-formylaminoantipyrine (4-FAA), and 4-acetylaminoantipyrine (4-AAA).[2][4][5] The quantification of these four key metabolites is essential for understanding the drug's efficacy and safety profile.
Metabolic Pathway of this compound
Following administration, this compound is non-enzymatically converted to 4-MAA.[2] Subsequently, 4-MAA undergoes enzymatic metabolism. It can be demethylated to 4-AA or oxidized to 4-FAA, primarily through cytochrome P450 (CYP) dependent reactions.[1][2] The metabolite 4-AA is then further acetylated by N-acetyltransferase 2 to form 4-AAA.[2]
Experimental Protocols
This section details the complete protocol for the quantification of this compound metabolites in plasma samples.
Materials and Reagents
-
Standards: Reference standards for 4-MAA, 4-AA, 4-FAA, 4-AAA.
-
Internal Standards (ISTD): Deuterated standards such as 4-MAA-d3, 4-AA-d3, and 4-AAA-d3.[1]
-
Solvents: HPLC-grade methanol, acetonitrile, and water.
-
Additives: Formic acid and ammonium formate.
-
Plasma: Drug-free human plasma for calibration and quality control samples.
Instrumentation
-
HPLC System: A system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reverse-phase C8 or C18 column (e.g., Phenomenex Luna C8, 150 x 2.1 mm, 3 µm).[6]
Sample Preparation (Protein Precipitation)
A simple protein precipitation method is effective for extracting this compound metabolites from plasma.[7][8]
-
Aliquot 50 µL of plasma sample into a microcentrifuge tube.
-
Add 150 µL of cold acetonitrile containing the internal standards.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
HPLC Conditions
The chromatographic separation of the four metabolites is critical due to potential isobaric interference.
| Parameter | Condition |
| Column | Phenomenex Luna C8 (150 x 2.1 mm, 3 µm)[6] or equivalent |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol/acetonitrile |
| Flow Rate | 0.2 mL/min[6] |
| Column Temp. | 40°C[6] |
| Injection Vol. | 5 µL |
| Gradient | A time-programmed gradient is used to ensure separation of all four metabolites.[6] See example below. |
Example Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 90 | 10 |
| 7.0 | 40 | 60 |
| 9.0 | 40 | 60 |
| 11.0 | 90 | 10 |
| 23.0 | 90 | 10 |
MS/MS Conditions
The mass spectrometer should be operated in positive ion mode using Multiple Reaction Monitoring (MRM) for quantification.[6]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 4-MAA | 218.2 | 56.1 |
| 4-AA | 204.2 | 146.1 |
| 4-FAA | 232.2 | 159.1 |
| 4-AAA | 246.2 | 146.1 |
| 4-MAA-d3 | 221.2 | 56.1 |
| 4-AA-d3 | 207.2 | 149.1 |
| 4-AAA-d3 | 249.2 | 149.1 |
Note: The specific product ions may vary and should be optimized for the instrument in use.
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | +5.5 kV[6] |
| Source Temp. | 600°C[6] |
Data Presentation
Method Validation Summary
A validated method should demonstrate linearity, accuracy, precision, and high recovery. Published methods report excellent performance characteristics.[7][8][9]
| Parameter | Typical Performance |
| Linearity (R²) | > 0.996[7][8][9] |
| Lower Limit of Quant. | 1 µg/mL[10] |
| Accuracy | 93.1–106.0%[7][8][9] |
| Precision (CV%) | ≤ 12.7%[7][8][9] |
| Recovery | > 91.8%[7][8] |
| Ion Suppression | < 13.1%[7][8] |
Experimental Workflow
The overall process from sample collection to final data analysis follows a structured workflow to ensure consistency and accuracy.
Conclusion
This application note provides a comprehensive and detailed protocol for the simultaneous quantification of four major this compound metabolites in human plasma using HPLC-MS/MS. The method is sensitive, accurate, and requires minimal sample volume, making it highly suitable for pharmacokinetic studies, particularly in specialized populations such as children.[7][8] The use of a simple protein precipitation step ensures high recovery and a streamlined workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | C13H17N3O4S | CID 3111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. HPLC MS Method for Analysis of this compound and 4-methylaminoantipyrine (4-MAA) on Primesep SB Column | SIELC Technologies [sielc.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Development and validation of an LC-MS/MS method for the bioanalysis of the major this compound metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. High-performance liquid chromatographic assay for metamizol metabolites in rat plasma: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
UPLC-MS/MS for sensitive detection of Metamizole in urine samples
An Application Note for the Sensitive UPLC-MS/MS Detection of Metamizole Metabolites in Human Urine
Introduction
This compound (also known as dipyrone) is a widely used non-steroidal anti-inflammatory drug (NSAID) with potent analgesic, antipyretic, and spasmolytic properties.[1][2] Following administration, this compound acts as a prodrug, rapidly hydrolyzing in the gastrointestinal tract to its primary active metabolite, 4-methylaminoantipyrine (4-MAA).[2] This metabolite is further biotransformed into other active metabolites, including 4-aminoantipyrine (4-AA), 4-formylaminoantipyrine (4-FAA), and 4-acetylaminoantipyrine (4-AAA).[2][3] Due to its rapid conversion, this compound itself is typically undetectable in plasma or urine.[3]
Monitoring the urinary excretion of these metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in toxicological screenings. Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers exceptional sensitivity, selectivity, and speed, making it the ideal analytical technique for quantifying these analytes in complex biological matrices like urine.[4][5] This application note details a robust and sensitive UPLC-MS/MS method for the simultaneous determination of this compound's major metabolites in human urine.
Experimental Protocols
Materials and Reagents
-
This compound metabolite standards (4-MAA, 4-AA, 4-FAA, 4-AAA)
-
Internal Standard (IS), e.g., 4-MAA-d3, 4-AA-d3
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Ammonium acetate
-
Human urine (drug-free)
-
Micro-centrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for sample cleanup prior to UPLC-MS/MS analysis.[6]
-
Aliquoting: Transfer 100 µL of urine sample into a 1.5 mL micro-centrifuge tube.
-
Spiking: Add 10 µL of the internal standard working solution.
-
Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid. This ratio effectively precipitates proteins while keeping the analytes in solution.[6]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[4]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
Injection: The sample is now ready for injection into the UPLC-MS/MS system.
UPLC-MS/MS Instrumentation and Conditions
The following parameters provide a robust starting point for method development. Optimization may be required based on the specific instrumentation used.
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH Phenyl Column (or equivalent C18/PFP column)[7] |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min[8] |
| Injection Volume | 5 µL |
| Gradient Elution | Start at 5% B, ramp to 95% B over 5 min, hold for 1 min, return to initial conditions and equilibrate for 2 min. |
| Mass Spectrometer | Triple Quadrupole (e.g., Waters Xevo TQ-S, Sciex 6500) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Capillary Voltage | 3.0 kV |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound Metabolites
Specific precursor and product ions must be monitored for each analyte and the internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-MAA | 218.2 | 187.1, 56.1 | 15, 25 |
| 4-AA | 204.2 | 146.1, 56.1 | 20, 28 |
| 4-FAA | 232.2 | 146.1, 56.1 | 22, 30 |
| 4-AAA | 246.2 | 187.1, 146.1 | 18, 25 |
| 4-MAA-d3 (IS) | 221.2 | 190.1, 59.1 | 15, 25 |
Note: Collision energies are instrument-dependent and require optimization.
Method Validation and Performance
The method was validated according to established guidelines, demonstrating high sensitivity, accuracy, and precision.
| Parameter | Result |
| Linearity (R²) | > 0.996 for all analytes[3][9] |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL[1] |
| Accuracy (% Bias) | Within ±15% (85-115%)[9] |
| Precision (% RSD) | Intra-day and Inter-day RSD < 15%[1][9] |
| Recovery | > 90% for all analytes[1][9] |
| Matrix Effect | Ion suppression/enhancement within acceptable limits (<15%)[3][9] |
Visualizations
Experimental Workflow
Caption: Workflow for UPLC-MS/MS analysis of this compound in urine.
Fragmentation Pathway of 4-Methylaminoantipyrine (4-MAA)
Caption: Proposed fragmentation of 4-MAA in positive ESI mode.
Conclusion
This application note presents a validated UPLC-MS/MS method that is highly sensitive, selective, and reliable for the simultaneous quantification of the four major metabolites of this compound in human urine. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making this method well-suited for clinical and toxicological research, as well as pharmacokinetic studies. The described workflow and parameters can be readily adopted by laboratories equipped with standard UPLC-MS/MS instrumentation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Rapid method for the determination of this compound residues in bovine muscle by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Detection of 41 Drugs and Metabolites in Urine with Internal Hydrolysis Control by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Definitive Drug and Metabolite Screening in Urine by UPLC-MS-MS Using a Novel Calibration Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of an LC-MS/MS method for the bioanalysis of the major this compound metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating Metamizole's Analgesic Efficacy in Mice Using the Hot Plate Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metamizole, also known as dipyrone, is a non-opioid analgesic and antipyretic agent with a long history of clinical use in various parts of the world for the management of moderate to severe pain.[1][2] Its mechanism of action is complex and not fully elucidated, but it is believed to involve central and peripheral pathways.[1] Proposed mechanisms include the inhibition of cyclooxygenase (COX), particularly COX-3 in the central nervous system, and interactions with the endogenous opioid and cannabinoid systems.[1][3][4] this compound is a prodrug, rapidly hydrolyzed to its active metabolites, 4-methyl-amino-antipyrine (MAA) and 4-amino-antipyrine (AA), which are responsible for its analgesic effects.[2][4]
The hot plate test is a widely used and reliable method for assessing the efficacy of centrally acting analgesics by measuring the response to a thermal stimulus.[5] This document provides detailed application notes and protocols for utilizing the hot plate test to evaluate the analgesic properties of this compound in mice.
Mechanism of Action of this compound
This compound's analgesic effect is multifactorial. It is thought to inhibit prostaglandin synthesis through the inhibition of COX enzymes, with a particular selectivity for COX-3 in the brain.[1] This central action may explain its potent analgesic and antipyretic effects with fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1] Furthermore, evidence suggests that this compound's metabolites interact with the endogenous opioid and cannabinoid systems.[1][4] The active metabolite 4-amino-antipyrine (AA) is associated with the activation of cannabinoid receptor type 1 (CB1), while 4-methyl-amino-antipyrine (MAA) may act through the activation of cGMP and ATP-sensitive potassium channels.[2][4]
Experimental Protocols
This section outlines the detailed methodology for conducting the hot plate test to assess the analgesic efficacy of this compound in mice.
Materials and Equipment
-
Hot plate analgesia meter (e.g., Ugo Basile, Columbus Instruments)
-
Animal enclosure (e.g., clear acrylic cylinder) to keep the mouse on the hot plate surface
-
Stopwatch or automated timer integrated with the hot plate
-
This compound sodium salt
-
Vehicle (e.g., sterile 0.9% saline)
-
Syringes and needles for administration (e.g., intraperitoneal injection)
-
Animal scale
-
Male or female mice (e.g., Swiss albino, C57BL/6, BALB/c), with strain-specific considerations for drug metabolism and behavior.[6]
Experimental Workflow
Detailed Procedure
-
Animal Acclimatization: House the mice in a controlled environment (temperature, humidity, and light/dark cycle) for at least one week before the experiment to minimize stress. Provide ad libitum access to food and water.
-
Group Allocation: Randomly assign mice to different treatment groups, including a vehicle control group and several this compound dose groups. A typical group size is 8-10 animals to achieve statistical significance.[5]
-
Hot Plate Apparatus Setup: Set the temperature of the hot plate to a constant, non-injurious temperature, typically between 51°C and 55°C.[4] A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Baseline Latency Measurement: Before drug administration, place each mouse individually on the hot plate and start the timer. Observe the mouse for nociceptive responses, such as paw licking, shaking, or jumping. Stop the timer as soon as a response is observed and record this as the baseline latency. If no response occurs within the cut-off time, remove the mouse and record the cut-off time as its latency.
-
Drug Administration: Administer this compound or the vehicle solution to the respective groups. The intraperitoneal (i.p.) route is common for rapid absorption. Doses can be selected based on existing literature (see Data Presentation section).
-
Post-Treatment Latency Measurement: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the reaction latency as described in step 4.
-
Data Analysis: The analgesic effect is determined by the increase in latency time compared to the baseline and the vehicle-treated group. Data can be expressed as the raw latency time (in seconds) or as the percentage of maximum possible effect (%MPE). Statistical analysis, such as ANOVA followed by a post-hoc test, should be used to determine significant differences between groups.
Data Presentation
The following tables summarize quantitative data on the analgesic efficacy of this compound from preclinical studies.
Table 1: Dose-Response of this compound in the Hot Plate Test in Mice
| Dose (mg/kg, i.p.) | Nociceptive Response | Observation | Reference |
| 43 | ED50 | The dose that produced an analgesic effect in 50% of the mice. | [7] |
| 500 | Analgesic Tolerance | Repeated administration led to the development of partial analgesic tolerance. | [1] |
| 1000 | Analgesic Tolerance | A tendency towards analgesic tolerance was observed with repeated administration. | [1] |
Table 2: Dose-Dependent Effect of this compound on Paw Withdrawal Latency in the Plantar Test in Rats *
| Dose (mg/kg) | Maximum Possible Effect (%MPE) |
| 100 | ~10% |
| 177.8 | ~20% |
| 316.2 | ~35% |
| 562.3 | 46.1% ± 7.1% |
*Note: This data is from a study in rats using the plantar test, which also measures thermal nociception, and is provided as a reference for the dose-dependent nature of this compound's analgesic effect.
Conclusion
The hot plate test is a robust and sensitive method for evaluating the central analgesic properties of this compound in mice. By following a well-defined protocol and carefully recording latency times, researchers can obtain reliable data on the dose-dependent and time-course effects of this compound. The complex mechanism of action of this compound, involving both COX inhibition and modulation of the opioidergic and cannabinoid systems, makes it a continued subject of interest in pain research. These application notes provide a framework for conducting such investigations and contributing to a better understanding of this compound's analgesic profile.
References
- 1. ciencialatina.org [ciencialatina.org]
- 2. dovepress.com [dovepress.com]
- 3. A Comparative Investigation of the Analgesic Effects of this compound and Paracetamol in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Mouse strain-specific habituation to oral this compound administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Assessing Metamizole's antinociceptive properties with the tail flick test in rats
Introduction
Metamizole (also known as Dipyrone) is a non-opioid analgesic and antipyretic agent utilized for the treatment of moderate to severe pain and fever.[1] While its classification has been debated, it is often considered an atypical non-steroidal anti-inflammatory drug (NSAID) due to its potent analgesic and antipyretic properties but weak anti-inflammatory effects in therapeutic doses.[2][3] The tail flick test is a widely used and reliable method in preclinical pharmacology to evaluate the efficacy of analgesic compounds by measuring the latency of a rodent's response to a thermal stimulus applied to its tail.[4][5][6] An increase in the time taken to flick the tail away from the heat source after drug administration indicates an antinociceptive effect.[4]
Mechanism of Action
The analgesic mechanism of this compound is complex and not fully elucidated, but it is understood to involve multiple pathways, distinguishing it from classical NSAIDs.[1] After oral administration, this compound is a pro-drug that hydrolyzes into its active metabolites, primarily 4-methyl-amino-antipyrine (MAA) and 4-amino-antipyrine (AA).[7][8]
Its proposed mechanisms include:
-
Inhibition of Cyclooxygenase (COX): this compound is believed to inhibit COX-3 in the central nervous system (CNS), which is involved in the synthesis of prostaglandins that mediate pain and fever.[1][2] Its effect on COX-1 and COX-2 is less potent than traditional NSAIDs.[2]
-
Activation of Endocannabinoid System: The active metabolites of this compound can activate the cannabinoid system. This includes agonistic effects on CB1 receptors, which contribute to antinociception by modulating neurotransmission in pain pathways like the periaqueductal grey matter (PAG).[7][9]
-
Involvement of the Opioidergic System: Evidence suggests that this compound's analgesic effect may also be mediated through the activation of the endogenous opioidergic system.[1][7] Co-administration with morphine has been shown to produce superadditive antinociceptive effects.[1]
-
NO Signaling Pathway: The drug may directly hinder the sensitization of nociceptors by activating the nitric oxide (NO) signaling pathway.[7]
References
- 1. Pharmacological characteristics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. rjptsimlab.com [rjptsimlab.com]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. Tail flick test - Wikipedia [en.wikipedia.org]
- 7. This compound in the Management of Musculoskeletal Disorders: Current Concept Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Metamizol, a non-opioid analgesic, acts via endocannabinoids in the PAG-RVM axis during inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Patch Clamp Analysis of Metamizole's Effect on Neuronal Ion Channel Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metamizole (also known as dipyrone) is a non-opioid analgesic and antipyretic agent. While its clinical efficacy is well-established, the precise molecular mechanisms underlying its effects on neuronal excitability are still under investigation. Patch clamp electrophysiology is a powerful technique to elucidate how drugs like this compound modulate the activity of neuronal ion channels, the fundamental components of synaptic transmission and signal propagation. These application notes provide a summary of the known effects of this compound on various neuronal ion channels and detailed protocols for investigating these interactions using patch-clamp techniques.
This compound's Known Effects on Neuronal Ion Channels
This compound is a prodrug that is rapidly hydrolyzed to its active metabolites, 4-methyl-amino-antipyrine (MAA) and 4-amino-antipyrine (AA).[1][2] These metabolites are responsible for the pharmacological activity of the drug. The following tables summarize the reported effects of this compound and its metabolites on various neuronal ion channels, based on available patch-clamp and related electrophysiological data.
Table 1: Effect of this compound and its Metabolites on TRP Channels
| Ion Channel | Preparation | Active Compound(s) | Observed Effect | Quantitative Data | Reference(s) |
| TRPA1 | HEK293 cells expressing human TRPA1; Mouse dorsal root ganglion (DRG) neurons | MAA, AA | Activation and sensitization of the channel, evoking small outwardly rectifying membrane currents and increasing intracellular calcium. | Qualitative observation of current activation. | [2] |
| TRPV1 | HEK293 cells expressing human TRPV1; Mouse DRG neurons | MAA, AA | Activation and sensitization of the channel, evoking small outwardly rectifying membrane currents and increasing intracellular calcium. Potentiation of proton-induced currents. | Qualitative observation of current activation and potentiation. | [2][3][4] |
Table 2: Effect of this compound on Potassium (K+) Channels
| Ion Channel Subfamily | Specific Channel | Preparation | Observed Effect | Quantitative Data | Reference(s) |
| ATP-sensitive K+ (K-ATP) Channels | Not specified | Rat thoracic aorta smooth muscle cells | Activation, leading to an increase in K+ current. | 3 mM this compound induced an increase in K+ current similar to the K-ATP opener diazoxide. | [5][6] |
| Ca2+-activated K+ Channels | Large- and small-conductance | Peripheral nociceptive neurons (inferred from blocker studies) | Suggested opening of these channels, contributing to antinociception. | No direct patch-clamp data available. | [7] |
| Voltage-dependent K+ Channels | Not specified | Peripheral nociceptive neurons (inferred from blocker studies) | Suggested involvement in antinociceptive effects. | No direct patch-clamp data available. | [7] |
Note: There is a notable lack of direct patch-clamp data for the effects of this compound on voltage-gated sodium channels, a broader range of voltage-gated calcium channels, and various ligand-gated ion channels (e.g., GABA-A, NMDA, AMPA receptors) in a neuronal context. The available data primarily focuses on TRP and certain potassium channels.
Signaling Pathways Implicated in this compound's Neuronal Action
The analgesic effects of this compound's metabolites are thought to be mediated by distinct signaling pathways.
Experimental Protocols
Whole-Cell Patch Clamp Analysis of this compound's Effects on Cultured Neurons
This protocol outlines the steps for recording ion channel activity from cultured neurons in the whole-cell patch-clamp configuration to assess the effects of this compound and its metabolites.
Materials:
-
Cells: Primary cultured neurons (e.g., dorsal root ganglion, hippocampal, or cortical neurons) or a suitable neuronal cell line.
-
External (Bath) Solution (ACSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose. Bubble with 95% O2 / 5% CO2.
-
Internal (Pipette) Solution (for general recordings): (in mM) 130 K-gluconate, 10 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
-
This compound and Metabolites (MAA, AA): Prepare stock solutions in a suitable solvent (e.g., DMSO or water) and dilute to final concentrations in the external solution on the day of the experiment.
-
Patch Clamp Rig: Inverted microscope, micromanipulator, amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries
-
Pipette puller and microforge
Protocol:
-
Cell Preparation:
-
Plate neurons on glass coverslips and allow them to mature in culture.
-
On the day of recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with oxygenated ACSF at a rate of 1-2 mL/min.
-
-
Pipette Preparation:
-
Pull glass pipettes from borosilicate capillaries to a resistance of 3-7 MΩ when filled with internal solution.
-
Fire-polish the pipette tip to ensure a smooth surface for sealing.
-
Fill the pipette with the appropriate internal solution, ensuring no air bubbles are trapped at the tip.
-
-
Obtaining a Whole-Cell Recording:
-
Mount the filled pipette in the pipette holder and apply slight positive pressure.
-
Lower the pipette into the bath and measure its resistance.
-
Under visual guidance, approach a healthy-looking neuron with the pipette tip.
-
Once the pipette touches the cell membrane (indicated by a slight increase in resistance), release the positive pressure to facilitate the formation of a high-resistance (Gigaohm) seal.
-
Apply gentle suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Voltage-Clamp Mode:
-
Hold the neuron at a potential of -70 mV.
-
Record baseline ion channel activity. To study specific currents, use appropriate voltage protocols (e.g., voltage steps to elicit voltage-gated currents) and pharmacological blockers to isolate the channel of interest.
-
Perfuse the bath with the desired concentration of this compound or its metabolites.
-
Record the changes in current amplitude, kinetics (activation, inactivation, deactivation), and the current-voltage (I-V) relationship.
-
Perform a washout by perfusing with drug-free ACSF to check for reversibility of the effects.
-
To determine the half-maximal inhibitory (IC50) or effective (EC50) concentration, apply a range of drug concentrations and plot the normalized response against the logarithm of the concentration.
-
-
Current-Clamp Mode:
-
Record the resting membrane potential and baseline firing activity in response to current injections.
-
Apply this compound or its metabolites and observe changes in the resting membrane potential, action potential threshold, firing frequency, and action potential waveform.
-
-
Data Presentation and Analysis
All quantitative data from patch-clamp experiments should be summarized in clearly structured tables. This includes, but is not limited to:
-
IC50/EC50 values with Hill coefficients.
-
Changes in current density (pA/pF) at specific voltages.
-
Shifts in the voltage-dependence of activation and inactivation (ΔV1/2).
-
Alterations in channel kinetics (e.g., time constants of activation and inactivation).
-
Changes in neuronal firing properties (e.g., resting membrane potential, action potential threshold, firing frequency).
Statistical analysis should be performed to determine the significance of the observed effects.
Logical Flow of Investigation
Conclusion
These application notes provide a framework for the systematic investigation of this compound's effects on neuronal ion channels using patch-clamp electrophysiology. The provided protocols can be adapted to study a wide range of ion channels in various neuronal preparations. A thorough characterization of this compound's interactions with neuronal ion channels will contribute to a better understanding of its analgesic and antipyretic mechanisms and may inform the development of novel therapeutics with improved target selectivity and side-effect profiles.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Active metabolites of dipyrone induce a redox-dependent activation of the ion channels TRPA1 and TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Metamizol acts as an ATP sensitive potassium channel opener to inhibit the contracting response induced by angiotensin II but not to norepinephrine in rat thoracic aorta smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Possible involvement of potassium channels in peripheral antinociception induced by metamizol: lack of participation of ATP-sensitive K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Metamizole Cytotoxicity in Neuronal Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metamizole (also known as dipyrone) is a non-opioid analgesic and antipyretic agent used in many countries for the treatment of pain and fever.[1] While its primary mechanisms of action are thought to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-3 in the central nervous system, and modulation of the endocannabinoid and opioid systems, its complete pharmacological profile, including its potential for neurotoxicity, is not fully elucidated.[2][3][4] These application notes provide a comprehensive guide for researchers to assess the cytotoxic effects of this compound on neuronal cell lines, a critical step in understanding its neurological safety profile.
The protocols provided herein focus on widely accepted and robust cell viability assays: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and apoptosis assays (Annexin V/Propidium Iodide and Caspase-3 activity) for programmed cell death. The human neuroblastoma cell line, SH-SY5Y, is used as a primary example due to its common use in neurotoxicity studies.
Data Presentation: this compound Cytotoxicity
While direct IC50 values for this compound in neuronal cell lines are not extensively reported in the literature, data from various non-neuronal cancer cell lines can provide a preliminary understanding of its cytotoxic potential and inform concentration ranges for initial experiments. It is crucial to empirically determine the IC50 for the specific neuronal cell line used in your research.
Table 1: Cytotoxicity of this compound in Various Human Cancer Cell Lines (MTT Assay)
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µg/mL) | IC50 (µM)¹ | Reference |
| HeLa | Cervical Cancer | 48 | ~90 | ~272 | [5] |
| HT-29 | Colorectal Adenocarcinoma | 48 | ~150 | ~453 | [5] |
| MCF-7 | Breast Adenocarcinoma | 48 | ~15 | ~45 | [5] |
| K562 | Chronic Myeloid Leukemia | 24 | - | 117.5 | [6] |
| K562 | Chronic Myeloid Leukemia | 48 | - | 111.2 | [6] |
¹ Molar concentration calculated based on the molecular weight of this compound (sodium salt monohydrate): ~331.3 g/mol .
Note: The cytotoxic effects of this compound can be cell-type specific and may be influenced by the metabolic activity of the cells. For instance, in some cancer cell lines, this compound has been observed to have both antiproliferative and pro-apoptotic effects.[7] Conversely, in certain contexts, it has shown cytoprotective properties.[8] Therefore, a thorough dose-response analysis in the neuronal cell line of interest is imperative.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in sterile PBS or culture medium)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include untreated control wells (medium only) and vehicle control wells if a solvent other than medium is used.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C and 5% CO₂. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. The LDH assay measures the amount of released LDH, which is proportional to the number of lysed or damaged cells.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete culture medium
-
This compound stock solution
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. In parallel, prepare two additional sets of controls for the LDH assay:
-
Spontaneous LDH release control: Untreated cells.
-
Maximum LDH release control: Untreated cells lysed with the lysis buffer provided in the kit (typically 1-2 hours before the assay endpoint).
-
-
Supernatant Collection: After the treatment incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength recommended by the manufacturer (commonly 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100
Apoptosis Assays
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[9]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC/PI apoptosis detection kit
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include untreated controls.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X binding buffer provided in the kit to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add Annexin V-FITC and PI according to the kit's protocol (typically 5 µL of each).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Principle: Caspases are a family of proteases that play a crucial role in apoptosis. Caspase-3 is a key executioner caspase. Its activation is a hallmark of apoptosis. This assay uses a synthetic substrate that, when cleaved by active caspase-3, releases a chromophore or fluorophore, which can be quantified.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete culture medium
-
This compound stock solution
-
Caspase-3 activity assay kit (colorimetric or fluorometric)
-
Cell lysis buffer (often included in the kit)
-
96-well plates
-
Microplate reader (for absorbance or fluorescence)
Protocol:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates (e.g., 6-well or 96-well) and treat with this compound as described previously.
-
Cell Lysis: After treatment, lyse the cells using the lysis buffer provided in the kit. This releases the cellular contents, including active caspases.
-
Protein Quantification (Optional but Recommended): Determine the protein concentration of each cell lysate to normalize the caspase activity.
-
Assay Reaction: In a 96-well plate, add the cell lysate, reaction buffer, and the caspase-3 substrate according to the kit's instructions.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Data Analysis: The increase in absorbance or fluorescence is proportional to the caspase-3 activity. Normalize the results to the protein concentration if performed. Compare the activity in treated cells to that in untreated controls.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound cytotoxicity.
Signaling Pathways
Caption: this compound's potential role in the intrinsic apoptosis pathway.
Caption: Simplified mechanism of this compound's analgesic action.
References
- 1. Non-immunological toxicological mechanisms of this compound-associated neutropenia in HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Evaluation of Cytotoxic and Apoptotic Effects of Natural Compounds in SH-SY5Y Neuroblastoma Cells in Relation to Their Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Formulation, Characterization and Evaluation against SH-SY5Y Cells of New Tacrine and Tacrine-MAP Loaded with Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Multiple Approaches to Repurposing drugs for Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Metamizole's Therapeutic Potential in In Vivo Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing established in vivo models of neuropathic pain for evaluating the therapeutic efficacy of Metamizole (also known as Dipyrone). Detailed protocols for surgical models and behavioral assessments are provided, along with data presentation guidelines and visualizations of key pathways and workflows.
Introduction to this compound and Neuropathic Pain Models
Neuropathic pain, a debilitating condition arising from nerve damage, remains a significant therapeutic challenge. This compound, a non-opioid analgesic, has shown promise in preclinical studies for alleviating neuropathic pain.[1][2] Its mechanism of action in this context appears to involve the modulation of neuro-immune interactions, specifically by reducing the expression of pro-inflammatory cytokines and chemokines in the dorsal root ganglia (DRG).[1][2]
To rigorously assess the analgesic potential of this compound, robust and reproducible in vivo models are essential. The Chronic Constriction Injury (CCI) and Spared Nerve Injury (SNI) models are two of the most widely used and well-characterized surgical models that mimic the symptoms of human neuropathic pain, such as mechanical allodynia and thermal hyperalgesia.[3][4]
Featured In Vivo Neuropathic Pain Models
Chronic Constriction Injury (CCI) Model
The CCI model involves the loose ligation of the sciatic nerve, leading to a partial nerve injury that results in persistent pain behaviors.[3][5] This model is highly reproducible and has been successfully used to demonstrate the analgesic effects of this compound.[1][2]
Spared Nerve Injury (SNI) Model
The SNI model involves the transection of two of the three terminal branches of the sciatic nerve, leaving the remaining branch intact.[6][7] This results in a very consistent and long-lasting behavioral hypersensitivity in the territory of the spared nerve.
Data Presentation: Efficacy of this compound in the CCI Model
The following tables summarize the quantitative data on the effect of this compound on mechanical allodynia and thermal hypersensitivity in a rat CCI model.[1][8]
Table 1: Effect of this compound on Mechanical Allodynia (von Frey Test)
| Treatment Group | Day 2 Post-CCI (Paw Withdrawal Threshold in g) | Day 7 Post-CCI (Paw Withdrawal Threshold in g) |
| Naive | 24.2 ± 0.8 | 25.4 ± 0.3 |
| CCI + Vehicle | 12.8 ± 1.7 | 13.2 ± 0.6 |
| CCI + this compound (500 mg/kg) | 17.0 ± 0.9 | 20.8 ± 0.7 |
Data are presented as mean ± SEM.[1][8]
Table 2: Effect of this compound on Thermal Hypersensitivity (Cold Plate Test)
| Treatment Group | Day 2 Post-CCI (Paw Withdrawal Latency in s) | Day 7 Post-CCI (Paw Withdrawal Latency in s) |
| Naive | 29.0 ± 0.5 | 28.3 ± 0.8 |
| CCI + Vehicle | 8.4 ± 0.8 | 11.7 ± 1.1 |
| CCI + this compound (500 mg/kg) | 15.3 ± 1.3 | 24.6 ± 1.1 |
Data are presented as mean ± SEM.[1][8]
Table 3: Effect of this compound on Pro-inflammatory Cytokine and Chemokine mRNA Expression in DRG (Day 7 Post-CCI)
| Target Gene | CCI + Vehicle (Relative mRNA Level) | CCI + this compound (500 mg/kg) (Relative mRNA Level) |
| IL-1β | 1.7 ± 0.1 | 1.2 ± 0.1 |
| IL-6 | Upregulated | Significantly Reduced |
| IL-18 | 1.5 ± 0.1 | 1.3 ± 0.1 |
| CCL2 | Upregulated | Significantly Reduced |
| CCL4 | Upregulated | Significantly Reduced |
| CCL7 | Upregulated | Significantly Reduced |
Data are presented as mean ± SEM.[1]
Experimental Protocols
Protocol 1: Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats
Materials:
-
Wistar rats (200-250g)
-
Anesthetic (e.g., isoflurane, sodium pentobarbital)
-
Surgical instruments (scissors, forceps, retractors)
-
Wound clips or sutures for skin closure
-
Antiseptic solution
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Shave the lateral surface of the thigh of the designated hind limb.
-
Make a small skin incision on the lateral thigh.
-
Bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.[3][5]
-
Carefully free the nerve from the surrounding connective tissue.
-
Loosely tie four ligatures (4-0 chromic gut or silk) around the sciatic nerve with approximately 1 mm spacing between each.[3][9] The ligatures should be tight enough to cause a slight constriction of the nerve without arresting epineural blood flow. A brief twitch of the hind limb is often observed upon tightening.[9]
-
Close the muscle layer with sutures and the skin incision with wound clips or sutures.
-
Allow the animal to recover in a warm, clean cage.
Protocol 2: Spared Nerve Injury (SNI) in Mice
Materials:
-
C57BL/6 mice (20-25g)
-
Anesthetic (e.g., ketamine/xylazine cocktail, isoflurane)
-
Surgical microscope or magnifying lens
-
Microsurgical instruments (fine scissors, forceps)
-
6-0 silk or nylon suture[10]
-
Wound clips or sutures for skin closure
-
Antiseptic solution
Procedure:
-
Anesthetize the mouse.
-
Make a small incision on the lateral surface of the thigh.
-
Expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.[6][7]
-
Carefully isolate the common peroneal and tibial nerves, ensuring the sural nerve remains untouched.[6][10]
-
Tightly ligate the common peroneal and tibial nerves with a 6-0 suture.[10]
-
Distal to the ligation, transect the two nerves and remove a 2-4 mm segment of the distal nerve stump.[6]
-
Ensure the sural nerve is not stretched or damaged during the procedure.
-
Close the muscle and skin layers.
-
Monitor the animal during recovery.
Protocol 3: Assessment of Mechanical Allodynia (Von Frey Test)
Materials:
-
Von Frey filaments of varying calibrated forces
-
Elevated wire mesh platform
-
Plexiglas enclosures for each animal
Procedure:
-
Place the animals in the Plexiglas enclosures on the wire mesh platform and allow them to acclimate for at least 30 minutes.[6]
-
Begin testing once the animals are calm and not actively exploring.
-
Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.[11]
-
Use the "up-down" method to determine the 50% paw withdrawal threshold.[11][12]
-
Start with a filament in the middle of the force range.
-
If there is a positive response (paw withdrawal, licking, or flinching), the next filament tested should be weaker.
-
If there is no response, the next filament should be stronger.
-
-
Record the pattern of responses and calculate the 50% withdrawal threshold using the appropriate formula.[11]
Protocol 4: Assessment of Thermal Hyperalgesia (Hargreaves Test)
Materials:
-
Plantar test apparatus (Hargreaves apparatus) with a radiant heat source
-
Glass platform
-
Plexiglas enclosures
Procedure:
-
Place the animals in the Plexiglas enclosures on the glass platform and allow them to acclimate.
-
Position the radiant heat source under the glass platform, directly beneath the plantar surface of the hind paw to be tested.[13][14]
-
Activate the heat source. A timer will automatically start.
-
The timer stops when the animal withdraws its paw. Record the paw withdrawal latency.[14]
-
A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.[13][15]
-
Repeat the measurement several times with a sufficient interval between stimuli and average the latencies.
Protocol 5: this compound Administration
Materials:
-
This compound sodium
-
Sterile saline or water for injection
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Dissolve this compound in sterile saline or water for injection to the desired concentration. A dose of 500 mg/kg has been shown to be effective.[1][9]
-
Administer the this compound solution via intraperitoneal injection.
-
The timing of administration can be varied depending on the study design (e.g., pre-emptively before surgery, post-surgically). A published protocol administered this compound preemptively at 16 and 1 hour before CCI and then twice a day for 7 days.[1][2]
-
A vehicle control group (receiving only the solvent) should always be included.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Proposed mechanism of this compound in neuropathic pain.
Caption: General experimental workflow for testing this compound.
References
- 1. This compound relieves pain by influencing cytokine levels in dorsal root ganglia in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound relieves pain by influencing cytokine levels in dorsal root ganglia in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spared Nerve Injury Model of Neuropathic Pain in Mice [en.bio-protocol.org]
- 5. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 6. Spared Nerve Injury Model of Neuropathic Pain in Mice [bio-protocol.org]
- 7. google.com [google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Spared Nerve Injury (SNI) Model of Induced Mechanical Allodynia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A simplified up-down method (SUDO) for measuring mechanical nociception in rodents using von Frey filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. mmpc.org [mmpc.org]
Application Note: Monitoring Metamizole Degradation in Pharmaceutical Formulations using Raman Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metamizole (also known as Dipyrone) is a non-steroidal anti-inflammatory drug (NSAID) with potent analgesic and antipyretic properties. However, it is susceptible to degradation, primarily through hydrolysis and oxidation, which can impact its efficacy and safety. Therefore, a rapid and reliable method for monitoring the degradation of this compound in pharmaceutical formulations is crucial for quality control and stability studies. Raman spectroscopy, a non-destructive vibrational spectroscopy technique, offers a fast and efficient alternative to traditional chromatographic methods for this purpose. This application note provides a detailed protocol for utilizing Raman spectroscopy to monitor this compound degradation and presents a comparative analysis with a standard High-Performance Liquid Chromatography (HPLC) method.
Principle of the Method
Raman spectroscopy probes the vibrational modes of molecules. When a laser interacts with a sample, it can be scattered inelastically, resulting in a shift in the wavelength of the scattered light. This shift, known as the Raman shift, is characteristic of the specific molecular bonds and structure of the compounds present.
The degradation of this compound sodium involves the hydrolysis of the N-sulfomethyl group to primarily form 4-methylaminoantipyrine (MAA). This transformation leads to distinct changes in the Raman spectrum, including:
-
A blue-shift (increase in wavenumber) of the bands associated with the aromatic and pyrazole rings due to the formation of MAA.
-
A decrease in the intensity of peaks related to the dissociation of the -SO3Na group.
-
An increase in the intensity of peaks associated with the formation of sodium sulfate/disulfate.
By monitoring these spectral changes, the degradation of this compound can be qualitatively and quantitatively assessed. Chemometric models, such as Principal Component Regression (PCR), can be developed to correlate the spectral data with the concentration of this compound and its degradation products.
Data Presentation
The following table summarizes hypothetical quantitative data from a forced degradation study of a this compound oral solution. The data illustrates the expected trend of this compound degradation and the corresponding increase in its primary degradation product, 4-methylaminoantipyrine (MAA), as measured by both Raman spectroscopy (using a PCR model) and a reference HPLC method.
| Time (hours) | This compound Concentration (%) - Raman | This compound Concentration (%) - HPLC | MAA Concentration (%) - Raman | MAA Concentration (%) - HPLC |
| 0 | 100.0 | 100.0 | 0.0 | 0.0 |
| 12 | 92.5 | 93.1 | 7.5 | 6.9 |
| 24 | 85.1 | 86.2 | 14.9 | 13.8 |
| 48 | 70.8 | 71.5 | 29.2 | 28.5 |
| 72 | 58.2 | 59.0 | 41.8 | 41.0 |
Experimental Protocols
Forced Degradation Study
This protocol describes the conditions for inducing the degradation of this compound in an oral solution for subsequent analysis.
Materials:
-
This compound oral solution (e.g., 500 mg/mL)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Water bath or incubator set to 60°C
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Acid Hydrolysis:
-
Pipette 5 mL of the this compound oral solution into a 50 mL volumetric flask.
-
Add 10 mL of 0.1 M HCl.
-
Keep the flask in a water bath at 60°C.
-
Withdraw aliquots at specified time intervals (e.g., 0, 12, 24, 48, 72 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Pipette 5 mL of the this compound oral solution into a 50 mL volumetric flask.
-
Add 10 mL of 0.1 M NaOH.
-
Keep the flask in a water bath at 60°C.
-
Withdraw aliquots at the same time intervals as for acid hydrolysis.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Pipette 5 mL of the this compound oral solution into a 50 mL volumetric flask.
-
Add 10 mL of 3% H₂O₂.
-
Keep the flask at room temperature.
-
Withdraw aliquots at the specified time intervals.
-
Raman Spectroscopy Analysis
Instrumentation:
-
Dispersive Raman spectrometer
-
Laser source (e.g., 830 nm)
-
Raman probe or microscope
-
Chemometrics software for data analysis (e.g., Principal Component Regression)
Parameters:
-
Laser Power: 250-350 mW
-
Exposure Time: 20 seconds
-
Spectral Range: 400 - 1800 cm⁻¹
-
Accumulations: 3
Procedure:
-
Acquire a Raman spectrum of the undegraded this compound solution to serve as a reference.
-
For each time point of the forced degradation study, transfer an aliquot of the sample into a suitable container (e.g., quartz cuvette).
-
Acquire the Raman spectrum using the specified parameters.
-
Process the spectra (e.g., baseline correction, normalization).
-
Apply the pre-developed PCR model to the processed spectra to predict the concentration of this compound and MAA.
High-Performance Liquid Chromatography (HPLC) Analysis
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile/Water (65:35 v/v), pH adjusted to 7.5 with triethylamine
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 273 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Procedure:
-
Prepare standard solutions of this compound and MAA of known concentrations.
-
Inject the standard solutions to establish a calibration curve.
-
Filter the aliquots from the forced degradation study through a 0.45 µm syringe filter.
-
Inject the filtered samples into the HPLC system.
-
Quantify the concentration of this compound and MAA in the samples by comparing their peak areas to the calibration curve.
Visualizations
Application Notes and Protocols for the Spectrophotometric Determination of Metamizole in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the quantitative determination of Metamizole (also known as Dipyrone) in aqueous solutions using spectrophotometric methods. The described techniques are essential for quality control in pharmaceutical formulations, stability studies, and various research applications.
Overview
Spectrophotometry offers a rapid, cost-effective, and reliable method for quantifying this compound. This document outlines two primary approaches: a direct Ultraviolet (UV) spectrophotometric method and a visible spectrophotometric method that involves a colorimetric reaction. Both methods have been validated and are suitable for the routine analysis of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the spectrophotometric determination of this compound based on established methods.
Table 1: UV Spectrophotometric Method Parameters
| Parameter | Value | Reference |
| Wavelength Range | 200 - 400 nm | [1] |
| Integration Wavelength Range | 220 - 320 nm | [2][3] |
| Solvent | 0.1 N Hydrochloric Acid or Distilled Water | [1][2] |
| Linearity Range | 1 - 100 mg/L | [2][3] |
| Correlation Coefficient (R²) | > 0.99 | [1][4] |
Table 2: Visible Spectrophotometric Method Parameters
| Parameter | Value | Reference |
| Maximum Absorption (λmax) | 690 nm | [5][6][7] |
| Colorimetric Reagents | 5.0% Ammonium Orthomolybdate, 40% Sulfuric Acid | [5][6][7] |
| Linearity Range | 1 - 40 µg/mL | [8] |
| Limit of Detection (LOD) | 0.626 µg/mL | [8] |
| Limit of Quantification (LOQ) | 2.086 µg/mL | [8] |
| Correlation Coefficient (R²) | 0.999795 | [8] |
Experimental Protocols
Protocol 1: Direct UV Spectrophotometry
This protocol is suitable for the rapid quantification of this compound in simple aqueous solutions or in the presence of other components if multivariate calibration is applied.[1]
3.1.1. Materials and Equipment
-
UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800)[1]
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks (various sizes)
-
Pipettes
-
This compound reference standard
3.1.2. Reagent Preparation
-
0.1 N HCl Solution: Dilute 8.3 mL of concentrated HCl to 1000 mL with distilled water.
3.1.3. Standard Solution Preparation
-
Stock Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with 0.1 N HCl or distilled water.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the same solvent to achieve concentrations within the linear range (e.g., 1-100 µg/mL).[2]
3.1.4. Sample Preparation
-
For aqueous solutions, dilute the sample with the chosen solvent to a concentration expected to be within the calibration range.
-
For solid samples (e.g., tablets), accurately weigh a portion of the powdered sample, dissolve it in the solvent, sonicate if necessary, and filter to remove excipients.[1] Dilute the filtrate to the desired concentration.
3.1.5. Measurement Procedure
-
Set the spectrophotometer to scan a wavelength range of 200-400 nm.[1]
-
Use the solvent (0.1 N HCl or distilled water) as a blank to zero the instrument.
-
Measure the absorbance of each standard and sample solution.
-
For direct analysis, the absorbance spectrum of this compound in aqueous solution may lack a distinct maximum, making integral spectrophotometry a suitable approach.[2][9] The area under the curve between 220 nm and 320 nm can be used for quantification.[2][3]
3.1.6. Data Analysis
-
Construct a calibration curve by plotting the integrated absorbance values (area under the curve) of the standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its integrated absorbance value on the calibration curve.
Protocol 2: Visible Spectrophotometry (Colorimetric Method)
This method involves the formation of a colored complex and is highly specific for this compound.[7]
3.2.1. Materials and Equipment
-
Visible or UV-Vis Spectrophotometer (e.g., CECIL type)[5]
-
Glass cuvettes (1 cm path length)
-
Pipettes
-
This compound reference standard
-
Ammonium orthomolybdate ((NH₄)₂MoO₄)
-
Sulfuric acid (H₂SO₄)
-
Distilled water
3.2.2. Reagent Preparation
-
5.0% Ammonium Orthomolybdate Solution: Dissolve 5.0 g of ammonium orthomolybdate in 100 mL of distilled water.[6][7]
-
40% Sulfuric Acid Solution: Carefully add 40 mL of concentrated sulfuric acid to 60 mL of distilled water while cooling in an ice bath.[6][7]
3.2.3. Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with distilled water.[6][7]
-
Working Stock Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with distilled water.[5][6][7]
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1-40 µg/mL) by pipetting appropriate volumes of the working stock solution into 10 mL graduated glass tubes.[5][8]
3.2.4. Sample Preparation
-
Prepare sample solutions in distilled water, ensuring the final concentration of this compound falls within the linear range of the assay after the color development step. For tablets, an extraction and filtration step similar to the UV method is required.[7]
3.2.5. Color Development and Measurement
-
To each 10 mL tube containing the standard or sample solution, add 1.5 mL of 5.0% ammonium orthomolybdate solution and 0.5 mL of 40% sulfuric acid solution.[5][6]
-
Mix the contents well and allow the reaction to proceed in the dark for 30 minutes.[5][6][7] A green-bluish color will develop.
-
After incubation, dilute the contents of each tube to 10 mL with distilled water.[5][6]
-
Set the spectrophotometer to a wavelength of 690 nm.[5][6][7]
-
Use a blank solution (prepared with all reagents except this compound) to zero the instrument.
-
Measure the absorbance of each standard and sample.
3.2.6. Data Analysis
-
Create a calibration curve by plotting the absorbance of the standards at 690 nm against their concentrations.
-
Calculate the concentration of this compound in the unknown sample using the linear regression equation derived from the calibration curve.[7]
Visualizations
The following diagrams illustrate the experimental workflows for the described spectrophotometric methods.
Caption: Workflow for UV Spectrophotometric Determination of this compound.
Caption: Workflow for Visible Spectrophotometric Determination of this compound.
References
- 1. Simultaneous Determination of this compound, Thiamin and Pyridoxin Using UV-Spectroscopy in Combination with Multivariate Calibration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Determination of this compound, Thiamin and Pyridoxin Using UV-Spectroscopy in Combination with Multivariate Calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: A Validated LC-MS/MS Method for the Quantification of Metamizole and its Metabolites for Preclinical Pharmacokinetic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction Metamizole, also known as dipyrone, is a non-opioid analgesic and antipyretic prodrug.[1][2] Due to its rapid hydrolysis and metabolism in the body, pharmacokinetic (PK) studies require the quantification of not only the parent compound but also its primary active metabolites. After administration, this compound is rapidly hydrolyzed to its main active metabolite, 4-methylaminoantipyrine (4-MAA).[3][4][5] 4-MAA is then further metabolized into other key metabolites, including 4-aminoantipyrine (4-AA), 4-formylaminoantipyrine (4-FAA), and 4-acetylaminoantipyrine (4-AcAA).[5][6][7]
A robust, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for accurately characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This application note provides a detailed protocol for developing and validating an LC-MS/MS method for the simultaneous quantification of this compound's four major metabolites in plasma, suitable for preclinical PK studies. The validation process adheres to established regulatory guidelines for bioanalytical methods.[8][9]
Metabolic Pathway of this compound
This compound is unstable in aqueous solution and is rapidly converted to 4-MAA. This primary metabolite is responsible for much of the drug's analgesic effect. The subsequent metabolites, 4-AA, 4-FAA, and 4-AcAA, are also pharmacologically relevant and must be monitored for a complete pharmacokinetic profile.
Experimental Protocols
Overall Experimental Workflow
The analytical process involves plasma sample collection, protein precipitation for sample cleanup, chromatographic separation of metabolites, and detection by tandem mass spectrometry. The subsequent data is processed to determine metabolite concentrations and perform pharmacokinetic analysis.
Materials and Reagents
-
Reference standards for 4-MAA, 4-AA, 4-FAA, and 4-AcAA.
-
Isotopically labeled internal standards (e.g., 4-MAA-d3, 4-AA-d3).
-
LC-MS grade acetonitrile, methanol, and water.
-
Formic acid and ammonium formate.
-
Control (blank) preclinical plasma (e.g., rat, mouse).
Sample Preparation Protocol (Protein Precipitation)
-
Thaw plasma samples and quality control (QC) samples on ice.
-
Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard (IS) working solution to each tube and vortex briefly.
-
Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial.
-
Dilute with 100 µL of LC-MS grade water.
-
Inject 5-10 µL into the LC-MS/MS system.
LC-MS/MS Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
|---|---|
| LC System | UPLC/HPLC System |
| Column | C8 or C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min. |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
|---|---|
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Instrument Dependent |
| Capillary Voltage | 3.0 kV |
Table 3: MRM Transitions for this compound Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| 4-MAA | 218.1 | 56.1 | 25 |
| 4-AA | 204.1 | 147.1 | 20 |
| 4-FAA | 232.1 | 159.1 | 22 |
| 4-AcAA | 246.1 | 189.1 | 18 |
| 4-MAA-d3 (IS) | 221.1 | 56.1 | 25 |
Method Validation Protocol
A bioanalytical method must be validated to ensure its reliability, accuracy, and precision for the intended application.[8][10] Key validation parameters are assessed according to regulatory guidelines.
Selectivity and Specificity
-
Protocol: Analyze at least six different blank plasma lots to check for interferences at the retention times of the analytes and IS.
-
Acceptance Criteria: The response of any interfering peak should be less than 20% of the Lower Limit of Quantification (LLOQ) for the analytes and less than 5% for the IS.[11]
Linearity and Range
-
Protocol: Prepare a calibration curve with a blank, a zero standard, and 6-8 non-zero concentration levels spanning the expected range of concentrations in the study samples.
-
Acceptance Criteria: The coefficient of determination (R²) should be ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for LLOQ).
Accuracy and Precision
-
Protocol: Analyze QC samples at four levels (LLOQ, Low, Mid, High) in replicate (n=5) on three separate days (inter-day) and within the same day (intra-day).
-
Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). The precision (Coefficient of Variation, CV%) should not exceed 15% (20% for LLOQ).[12]
Recovery and Matrix Effect
-
Protocol:
-
Recovery: Compare the peak area of analytes in pre-extraction spiked samples to post-extraction spiked samples at three QC levels.
-
Matrix Effect: Compare the peak area of analytes in post-extraction spiked plasma samples to that of pure solutions at the same concentration.
-
-
Acceptance Criteria: Recovery should be consistent and reproducible. The CV of the IS-normalized matrix factor across different lots should be ≤15%.[11]
Stability
-
Protocol: Analyze low and high QC samples after subjecting them to various storage and handling conditions:
-
Freeze-Thaw Stability: Three freeze-thaw cycles (-20°C or -80°C to room temp).
-
Short-Term (Bench-Top) Stability: Stored at room temperature for a duration matching the expected sample handling time.
-
Long-Term Stability: Stored at -80°C for a duration covering the study period.
-
Post-Preparative Stability: Stored in the autosampler for the expected run time.
-
-
Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.
Data Presentation: Summary of Validation Results
The following tables present example data for the validation of the 4-MAA metabolite, demonstrating that the method meets acceptance criteria.
Table 4: Calibration Curve Linearity for 4-MAA
| Concentration (ng/mL) | Back-Calculated Conc. (ng/mL) | Accuracy (%) |
|---|---|---|
| 1.0 (LLOQ) | 0.95 | 95.0 |
| 2.5 | 2.6 | 104.0 |
| 10 | 9.8 | 98.0 |
| 50 | 51.5 | 103.0 |
| 200 | 195.0 | 97.5 |
| 400 | 408.0 | 102.0 |
| 500 | 490.0 | 98.0 |
| Linearity (R²) | 0.998 | |
Table 5: Intra-Day and Inter-Day Accuracy & Precision for 4-MAA
| QC Level (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (CV%) | Inter-Day Accuracy (%) | Inter-Day Precision (CV%) |
|---|---|---|---|---|
| 1.0 (LLOQ) | 98.5 | 8.2 | 102.1 | 11.5 |
| 3.0 (Low) | 101.2 | 5.5 | 97.8 | 7.9 |
| 150 (Mid) | 96.7 | 4.1 | 99.3 | 5.2 |
| 375 (High) | 103.4 | 3.8 | 101.5 | 4.6 |
Table 6: Stability Assessment for 4-MAA
| Stability Condition | QC Level (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) |
|---|---|---|---|
| 3 Freeze-Thaw Cycles | Low (3.0) | 2.91 | 97.0 |
| High (375) | 365.3 | 97.4 | |
| 24h Bench-Top | Low (3.0) | 3.08 | 102.7 |
| High (375) | 381.0 | 101.6 | |
| 90 Days at -80°C | Low (3.0) | 2.85 | 95.0 |
| | High (375) | 359.6 | 95.9 |
Conclusion
This application note outlines a comprehensive and robust LC-MS/MS method for the simultaneous quantification of four major metabolites of this compound in plasma. The detailed protocols for sample preparation, chromatographic separation, mass spectrometric detection, and method validation provide a clear framework for researchers. The validation data demonstrates that the method is selective, linear, accurate, precise, and stable, making it highly suitable for supporting preclinical pharmacokinetic studies and ensuring the generation of reliable and high-quality bioanalytical data.
References
- 1. youtube.com [youtube.com]
- 2. tandfonline.com [tandfonline.com]
- 3. [PDF] Pharmacokinetic profiles of the active this compound metabolites in healthy horses | Semantic Scholar [semanticscholar.org]
- 4. Pharmacokinetic profiles of the active this compound metabolites in healthy horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC MS Method for Analysis of this compound and 4-methylaminoantipyrine (4-MAA) on Primesep SB Column | SIELC Technologies [sielc.com]
- 6. Pharmacokinetics of metamizol metabolites in healthy subjects after a single oral dose of metamizol sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid method for the determination of this compound residues in bovine muscle by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. resolian.com [resolian.com]
- 11. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. google.com [google.com]
Application of Metamizole in Animal Models of Visceral Pain: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Metamizole, also known as dipyrone, is a non-opioid analgesic with a long history of use in various countries for the management of moderate to severe pain, including visceral pain.[1] Its application in preclinical animal models of visceral pain is crucial for understanding its mechanisms of action and for the development of novel analgesic strategies. These application notes provide a comprehensive overview of the use of this compound in established animal models of visceral pain, detailing experimental protocols, summarizing quantitative data, and illustrating key signaling pathways.
Core Application: Visceral Pain Modeling
The most common animal model utilized to assess the efficacy of this compound in visceral pain is the acetic acid-induced writhing test . This model simulates the clinical condition of visceral pain, such as that arising from intestinal spasms.[2] The intraperitoneal injection of a dilute acetic acid solution induces a characteristic writhing behavior in rodents, which is quantifiable and serves as a direct measure of visceral nociception.
Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice
This protocol outlines the methodology for evaluating the antinociceptive effects of this compound in the acetic acid-induced writhing model in mice.[2][3][4]
1. Animals:
-
Species: Mouse
-
Strain: BALB/c or other appropriate strains.
-
Sex: Male
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water. Acclimatize animals to the experimental room for at least 1 hour before testing.
2. Materials and Reagents:
-
This compound (Dipyrone)
-
Vehicle (e.g., saline)
-
Administration syringes and needles (for intraperitoneal injection)
-
Observation chambers
3. Experimental Procedure:
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes prior to the induction of writhing.[2][3][4] Doses can range from 1 mg/kg to 316 mg/kg to establish a dose-response curve.[2][3][4]
-
Induction of Visceral Pain: Inject 0.6% or 1% acetic acid solution intraperitoneally.
-
Observation and Data Collection: Immediately after the acetic acid injection, place the mouse in an individual observation chamber. Record the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) for a period of 30 minutes.[2][3][4]
4. Data Analysis:
-
The primary endpoint is the total number of writhes during the observation period.
-
Calculate the percentage of antinociception using the following formula:
-
% Antinociception = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100
-
-
Determine the ED50 (the dose that produces 50% of the maximal effect) from the dose-response curve.
Quantitative Data Summary
The following tables summarize the quantitative data from studies evaluating the efficacy of this compound in the acetic acid-induced writhing test.
Table 1: Efficacy of this compound in the Acetic Acid-Induced Writhing Test in Mice
| Dose (mg/kg, i.p.) | % Efficacy (Antinociception) | ED50 (mg/kg) | Reference |
| 1 - 316 | 84.2 ± 5.9% (at 316 mg/kg) | 84.5 ± 22.7 | [2][3][4] |
Table 2: Synergistic Effects of this compound with Other Analgesics in the Writhing Test
| Drug Combination | Doses (mg/kg, i.p.) | Observed Effect | Reference |
| This compound + Morphine | 150 (this compound) + 0.2 (Morphine) | Potent analgesia (significant reduction in writhes) | [5] |
| This compound + Hesperidin (1:1 ratio) | ED50 of combination: 46.7 ± 6.3 | Synergistic interaction (lower ED50 than expected) | [2][3][4] |
Mechanisms of Action and Signaling Pathways
The analgesic effect of this compound in visceral pain is multifactorial and not fully elucidated.[6] It is believed to involve both central and peripheral mechanisms.[1][7]
Key Proposed Mechanisms:
-
Inhibition of Cyclooxygenase (COX): this compound and its active metabolites can inhibit COX enzymes, particularly COX-2, leading to reduced synthesis of prostaglandins, which are key mediators of pain and inflammation.[7][8][9]
-
Interaction with the Endocannabinoid System: The analgesic effects of this compound may be mediated in part through the activation of cannabinoid CB1 receptors.[1][10]
-
Modulation of TRP Channels: There is evidence to suggest that this compound may exert its analgesic effects through the modulation of Transient Receptor Potential Ankyrin 1 (TRPA1) channels, which are involved in visceral pain signaling.[11][12][13][14]
-
Activation of Opioidergic Pathways: this compound may potentiate the effects of endogenous opioids.[5][15]
Visualizations
Experimental Workflow
Caption: Workflow for the acetic acid-induced writhing test.
Proposed Signaling Pathway for this compound in Visceral Pain
Caption: Proposed mechanisms of this compound's analgesic action.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Antinociceptive Synergy Between this compound and Hesperidin in a Model of Visceral Pain in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metamizol potentiates morphine effects on visceral pain and evoked c-Fos immunoreactivity in spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ivis.org [ivis.org]
- 7. mdpi.com [mdpi.com]
- 8. Regulation of cyclooxygenase activity by metamizol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The role of TRPA1 in visceral inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound relieves pain by influencing cytokine levels in dorsal root ganglia in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TRPA1 Antagonists for Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacological characteristics of this compound [ouci.dntb.gov.ua]
Protocol for inducing and assessing fever in rats for antipyretic studies of Metamizole
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide detailed protocols for inducing and assessing fever in rats to evaluate the antipyretic potential of Metamizole (also known as Dipyrone). The methodologies described herein are established models for pyrexia research and offer a framework for consistent and reproducible data generation. This compound is a non-opioid analgesic and antipyretic agent.[1][2] Its mechanism of action is complex, primarily involving the inhibition of prostaglandin synthesis in the central nervous system, potentially through selective inhibition of COX-3.[2][3][4] Evidence also suggests the involvement of the endogenous opioid and endocannabinoid systems in its therapeutic effects.[2][4]
This document outlines two common methods for fever induction: Brewer's Yeast-induced pyrexia and Lipopolysaccharide (LPS)-induced fever. It further details the procedures for temperature measurement and the administration of this compound for antipyretic assessment.
Experimental Protocols
Fever Induction in Rats
Two primary methods are detailed below for inducing a febrile state in rats. The choice of method may depend on the specific research question and desired fever profile.
This is a widely used and reliable method for inducing a sustained fever.[5][6][7][8]
Materials:
-
Brewer's Yeast (Saccharomyces cerevisiae)
-
Sterile 0.9% saline solution
-
Wistar or Sprague-Dawley rats (150-200g)
-
Syringes and needles (23-25 gauge)
Protocol:
-
Prepare a 15-20% (w/v) suspension of Brewer's yeast in sterile 0.9% saline.[5][7][9] Ensure the suspension is homogenous by vortexing before each injection.
-
Record the basal rectal temperature of each rat.
-
Administer the Brewer's yeast suspension subcutaneously (s.c.) in the dorsal region, below the nape of the neck, at a volume of 10-20 ml/kg body weight.[5][7][9][10]
-
Withdraw food but allow free access to water.
-
After 18 hours, measure the rectal temperature again.[5][7][9] Only rats showing a significant increase in body temperature (e.g., at least 0.6°C) should be selected for the study.[5]
LPS, a component of the outer membrane of Gram-negative bacteria, induces a rapid and robust febrile response mediated by pro-inflammatory cytokines.[11][12][13][14]
Materials:
-
Lipopolysaccharide (LPS) from Escherichia coli
-
Sterile pyrogen-free 0.9% saline solution
-
Wistar or Sprague-Dawley rats (200-300g)
-
Syringes and needles (25-27 gauge)
Protocol:
-
Prepare a solution of LPS in sterile pyrogen-free saline at the desired concentration. A common dose to induce fever is 0.01 to 2 mg/kg.[15]
-
Record the basal rectal temperature of each rat.
-
Administer the LPS solution via intraperitoneal (i.p.) injection.[14][16]
-
The onset of fever is typically rapid, and temperature should be monitored at regular intervals post-injection.
Assessment of Fever
Accurate temperature measurement is critical for assessing the pyretic state and the efficacy of antipyretic agents.
Materials:
-
Digital rectal thermometer for rodents[17]
-
Lubricant
Protocol:
-
Gently restrain the rat.
-
Lubricate the probe of the digital thermometer.
-
Insert the probe approximately 2-3 cm into the rectum.[5]
-
Record the temperature once the reading stabilizes.
-
It is important to note that rectal temperature measurement can induce stress-related hyperthermia, especially in normothermic rats.[10][18][19] This effect appears to be less pronounced in febrile animals.[10][18] For frequent measurements, telemetry-based systems are a less stressful alternative.
Administration of this compound
Materials:
-
This compound sodium
-
Sterile 0.9% saline solution or water for injection
-
Syringes and needles for administration
Protocol:
-
Prepare a solution of this compound in the appropriate vehicle.
-
Once fever is established (e.g., 18 hours post-Brewer's yeast injection or at the peak of LPS-induced fever), administer this compound.
-
Commonly used doses in rat studies range from 250 mg/kg to 500 mg/kg, administered intraperitoneally (i.p.).[20][21][22]
-
Record the rectal temperature at regular intervals (e.g., 30, 60, 120, and 180 minutes) after this compound administration to assess its antipyretic effect.[7][8]
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between treatment groups.
Table 1: Brewer's Yeast-Induced Pyrexia and Antipyretic Effect of this compound
| Treatment Group | Basal Temp (°C) | Temp at 18h Post-Yeast (°C) | Temp at 30 min Post-Treatment (°C) | Temp at 60 min Post-Treatment (°C) | Temp at 120 min Post-Treatment (°C) | Temp at 180 min Post-Treatment (°C) |
| Vehicle Control | ||||||
| This compound (250 mg/kg) | ||||||
| This compound (500 mg/kg) | ||||||
| Positive Control (e.g., Paracetamol) |
Table 2: LPS-Induced Fever and Antipyretic Effect of this compound
| Treatment Group | Basal Temp (°C) | Peak Fever Temp (°C) | Temp at 30 min Post-Treatment (°C) | Temp at 60 min Post-Treatment (°C) | Temp at 120 min Post-Treatment (°C) | Temp at 180 min Post-Treatment (°C) |
| Vehicle Control | ||||||
| This compound (250 mg/kg) | ||||||
| This compound (500 mg/kg) | ||||||
| Positive Control (e.g., Indomethacin) |
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Signaling pathway of pyrogen-induced fever in rats.
Caption: Proposed mechanism of antipyretic action of this compound.
Caption: Experimental workflow for assessing antipyretic activity.
References
- 1. m.youtube.com [m.youtube.com]
- 2. nbinno.com [nbinno.com]
- 3. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. 2.12. Antipyretic Activity Test Using Yeast-Induced Hyperthermia in Rats [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. pharmacy180.com [pharmacy180.com]
- 8. iosrjournals.org [iosrjournals.org]
- 9. interesjournals.org [interesjournals.org]
- 10. Measurement of body temperature in normothermic and febrile rats: Limitations of using rectal thermometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. Fever induction pathways: evidence from responses to systemic or local cytokine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [redalyc.org]
- 15. inotiv.com [inotiv.com]
- 16. researchgate.net [researchgate.net]
- 17. Rectal thermometer for rodents with footswitch [bioseblab.com]
- 18. researchgate.net [researchgate.net]
- 19. Procedure of rectal temperature measurement affects brain, muscle, skin and body temperatures and modulates the effects of intravenous cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Comparative Investigation of the Analgesic Effects of this compound and Paracetamol in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound relieves pain by influencing cytokine levels in dorsal root ganglia in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Note: A Cell-Based Luciferase Reporter Assay for High-Throughput Screening of Novel Pyrazolone Derivatives Targeting the NF-κB Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction Pyrazolone derivatives are a class of heterocyclic compounds recognized for their wide range of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and antitumor effects.[1][2] Many of their anti-inflammatory properties are attributed to the modulation of key signaling pathways involved in the inflammatory response.[1][3] The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, and its activation leads to the expression of numerous pro-inflammatory genes.[4][5] Consequently, the NF-κB pathway represents a prime target for the discovery of novel anti-inflammatory drugs.[6] This application note provides a detailed protocol for a robust, cell-based high-throughput screening (HTS) assay to identify and characterize novel pyrazolone derivatives that inhibit Tumor Necrosis Factor-alpha (TNF-α)-induced NF-κB activation.
Assay Principle The screening assay utilizes a stable cell line, such as Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293), engineered to express a luciferase reporter gene under the control of NF-κB response elements.[7] In an unstimulated state, NF-κB transcription factors are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[4][8] The addition of a pro-inflammatory cytokine like TNF-α triggers a signaling cascade that results in the phosphorylation and subsequent degradation of IκB.[9][10] This frees NF-κB to translocate into the nucleus, bind to the response elements, and drive the transcription of the luciferase gene.[9]
Novel pyrazolone derivatives with anti-inflammatory potential will inhibit this pathway, leading to a quantifiable decrease in luciferase expression and, therefore, a reduction in the luminescent signal. To distinguish true pathway inhibition from cytotoxicity, a parallel cell viability assay is run concurrently.[11][12] This dual-assay approach ensures that identified "hits" are specific inhibitors of the NF-κB pathway and not merely toxic to the cells.
Visualizations
Signaling Pathway
Caption: The TNF-α-induced canonical NF-κB signaling pathway.
Experimental Workflow
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Tumor necrosis factor-alpha mediates activation of NF-κB and JNK signaling cascades in retinal ganglion cells and astrocytes in opposite ways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
Troubleshooting & Optimization
Impact of pH on the degradation kinetics of Metamizole in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the degradation kinetics of Metamizole in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of this compound in aqueous solutions?
A1: this compound is a pro-drug that undergoes rapid non-enzymatic hydrolysis in aqueous solutions to its main active metabolite, 4-methylaminoantipyrine (4-MAA).[1] This is the initial and primary degradation step. Subsequently, 4-MAA can be further metabolized or degraded to other products such as 4-aminoantipyrine (AA), 4-formylaminoantipyrine (FAA), and 4-acetylaminoantipyrine (AAA).
Q2: How does pH influence the stability of this compound in solution?
A2: The degradation of this compound is highly dependent on the pH of the solution. The rate of hydrolysis increases significantly in acidic conditions.[2][3] Conversely, this compound exhibits greater stability in neutral to slightly alkaline solutions.
Q3: My this compound stock solution appears to be degrading rapidly. What could be the cause?
A3: Rapid degradation of your this compound stock solution is likely due to low pH. Ensure your solvent system is not acidic. If you are using a buffered solution, verify the pH. Also, higher temperatures can accelerate degradation.[2][3] It is recommended to store aqueous solutions of this compound for no more than one day.
Q4: What are the expected degradation products I should be looking for in my analysis?
A4: The primary degradation product you should monitor is 4-methylaminoantipyrine (4-MAA). Depending on the conditions and duration of your experiment, you may also detect secondary metabolites such as 4-aminoantipyrine (4-AA), 4-formylaminoantipyrine (4-FAA), and 4-acetylaminoantipyrine (AAA).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent degradation rates between experiments. | pH of the solution is not well-controlled. | Use a reliable buffer system and verify the pH of your solution before and during the experiment. |
| Temperature fluctuations. | Ensure a constant and controlled temperature throughout the experiment using a temperature-controlled incubator or water bath. | |
| Low concentration of this compound. | Be aware that lower concentrations of this compound can hydrolyze more rapidly than higher concentrations.[2][3] | |
| Unexpected peaks in chromatogram. | Formation of secondary degradation products. | Identify the peaks by comparing with standards of known this compound metabolites (4-MAA, 4-AA, etc.) or by using mass spectrometry. |
| Contamination of the sample or mobile phase. | Ensure proper cleaning of all glassware and use high-purity solvents for your mobile phase. | |
| Difficulty in quantifying this compound and its degradants. | Inappropriate analytical method. | Utilize a validated stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase of a phosphate buffer and an organic modifier (e.g., methanol or acetonitrile) is commonly used. |
| Co-elution of peaks. | Optimize the mobile phase composition, flow rate, or gradient to achieve better separation. |
Data Presentation: Impact of pH on this compound Degradation
The following table summarizes the available quantitative and qualitative data on the degradation kinetics of this compound at various pH values.
| pH | Temperature (°C) | Degradation Rate/Half-life (t½) | Comments | Reference |
| 2.5 | 37 | ~30 minutes (for complete hydrolysis) | Degradation is very rapid. | [2][3] |
| 4.6 | 35 | Degradation observed | Enzymatic degradation study. | [4] |
| 5.0 | Room Temperature | Degradation observed | Part of a hydrolytic stability study. | |
| 5.5 - 7.5 | Room Temperature | Stable for at least 4 days | In a mixture with morphine and esketamine. | [5] |
| 5.6 | 35 | Degradation observed | Enzymatic degradation study. | [4] |
| 6.0 | Room Temperature | Degradation observed | Part of a hydrolytic stability study. | |
| 6.6 | 35 | Degradation observed | Enzymatic degradation study. | [4] |
| >7.8 | Not Specified | Least decomposition observed | General stability observation. | |
| 9.0 | Room Temperature | Degradation observed | Part of a hydrolytic stability study. | |
| 9.12 | Not Specified | Stable enough for analysis | In a borax/phosphate buffer with 10% methanol. | [6] |
Experimental Protocols
Protocol 1: pH-Dependent Stability Study of this compound
This protocol outlines a general procedure for investigating the degradation kinetics of this compound at different pH values.
-
Preparation of Buffer Solutions:
-
Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 2, 4, 6, 7, 8, 10) using appropriate buffer systems (e.g., citrate, phosphate, borate).
-
Ensure the ionic strength of all buffer solutions is constant.
-
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water, being mindful of its stability in aqueous solutions).
-
-
Initiation of Degradation Study:
-
Add a known volume of the this compound stock solution to each buffer solution to achieve the desired final concentration.
-
Incubate the solutions at a constant temperature (e.g., 37°C).
-
-
Sample Collection:
-
Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Immediately quench the degradation process, if necessary (e.g., by adding a neutralizing agent or by freezing the sample).
-
-
Sample Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound and its primary degradation product, 4-MAA.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to quantify this compound and its degradation products.
-
Chromatographic System: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a phosphate buffer (e.g., 0.05M sodium dihydrogen phosphate, pH adjusted to a suitable value) and an organic solvent like methanol or acetonitrile. The ratio can be optimized for best separation (e.g., 53:47 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 250-280 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
Visualizations
Caption: Experimental workflow for studying the pH-dependent degradation of this compound.
Caption: Degradation pathway of this compound in aqueous solution.
References
- 1. Clinical pharmacokinetics of dipyrone and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the role of physicochemical factors on the hydrolysis of dipyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stability evaluation of morphine, hydromorphone, this compound and esketamine containing analgesic mixtures applied for patient‐controlled analgesia in hospice and palliative care - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Metamizole Interference in Fluorescence-Based Cell Assays
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address potential interference from Metamizole (also known as Dipyrone) in your fluorescence-based cell assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence-based cell assays?
This compound is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1] It is a prodrug that is rapidly hydrolyzed in the gastrointestinal tract to its active metabolite, 4-methyl-amino-antipyrine (MAA). MAA is further metabolized to other compounds, including 4-amino-antipyrine (AA), 4-formyl-amino-antipyrine (FAA), and 4-acetyl-amino-antipyrine (AAA).[1][2][3]
Interference in fluorescence-based assays can occur through several mechanisms:
-
Intrinsic Fluorescence (Autofluorescence): this compound or its metabolites may themselves be fluorescent, emitting light at wavelengths that overlap with the excitation or emission spectra of your assay's fluorophores. Pyrazolone derivatives, the chemical class to which this compound belongs, have been shown to possess fluorescent properties.[4][5][6]
-
Quenching: The compound may absorb the excitation light intended for your fluorophore or the emitted light from the fluorophore, leading to a decrease in the detected signal.[7]
-
Chemical Reactivity: this compound or its metabolites could chemically react with assay components, such as the fluorescent dye or enzymes involved in the assay, altering their fluorescent properties.
-
Biological Effects: this compound can have biological effects on cells, such as altering cellular metabolism or inducing apoptosis at high concentrations, which can indirectly affect the readout of viability or apoptosis assays.[8][9][10]
Q2: At what concentrations is this compound typically used in in vitro cell studies?
The concentrations of this compound used in in vitro studies can vary widely depending on the cell type and the specific research question. Based on published literature, effective concentrations can range from micromolar (µM) to the low millimolar (mM) range. For example, studies have shown effects on cell proliferation and apoptosis at concentrations from 10 µM to 1000 µg/mL.[8][9][10][11] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: Are there any known non-fluorescent alternative NSAIDs I can use for my in vitro studies?
Yes, several NSAIDs have been reported to have low intrinsic fluorescence and may serve as suitable alternatives. However, it is always recommended to test the autofluorescence of any compound in your specific assay conditions. Some potential alternatives include:
-
Ibuprofen: While some studies have investigated its fluorescent properties for detection purposes, it is generally considered to have lower intrinsic fluorescence compared to other compounds.[12][13]
-
Diclofenac: Similar to ibuprofen, it is a widely used NSAID that may be a suitable alternative.[12][13]
-
Ketoprofen: This is another common NSAID that could be considered.[12][13]
It is important to note that the suitability of an alternative will depend on the specific requirements of your experiment, including the target pathway and the desired pharmacological effect. A preliminary screen for autofluorescence of the chosen alternative is always recommended.
Troubleshooting Guides
Issue 1: Unexpected Increase or Decrease in Fluorescence Signal in Cell Viability Assays (e.g., Resazurin/AlamarBlue)
Possible Cause 1: Intrinsic Fluorescence of this compound or its Metabolites.
-
Troubleshooting Steps:
-
Run a "Compound Only" Control: Prepare wells containing your assay medium and this compound at the same concentrations used in your experiment, but without cells.
-
Measure Fluorescence: Read the fluorescence of these wells at the same excitation and emission wavelengths used for your assay.
-
Analyze the Data: If you observe a significant fluorescence signal from the compound alone, this indicates intrinsic fluorescence.
-
-
Solution:
-
Subtract the background fluorescence from the "compound only" control from your experimental wells.
-
If the intrinsic fluorescence is very high, consider using a different viability assay that is less susceptible to this interference, such as a non-fluorescent colorimetric assay (e.g., MTT, though be aware of its own potential interferences) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Possible Cause 2: Quenching of the Fluorescent Signal.
-
Troubleshooting Steps:
-
Run a "Fluorophore + Compound" Control: In a cell-free system, mix your fluorescent viability dye (e.g., resorufin, the product of resazurin reduction) with this compound at your experimental concentrations.
-
Measure Fluorescence: Compare the fluorescence of this mixture to the fluorescence of the dye alone.
-
Analyze the Data: A decrease in fluorescence in the presence of this compound suggests quenching.
-
-
Solution:
-
If quenching is significant, you may need to mathematically correct for it, although this can be complex.
-
A better approach is to switch to a different assay with a fluorophore that has excitation and emission spectra that do not overlap with the absorbance spectrum of this compound.
-
Possible Cause 3: Chemical Interaction with the Assay Reagent.
-
Troubleshooting Steps:
-
Incubate Compound with Reagent: In a cell-free system, incubate this compound with the resazurin reagent in your assay medium for the same duration as your experiment.
-
Measure Fluorescence: Check for any change in fluorescence over time.
-
-
Solution:
-
If this compound is found to directly reduce or oxidize the resazurin, the assay is not suitable for use with this compound. Consider alternative viability assays.[14]
-
Possible Cause 4: Biological Effects on Cellular Metabolism.
-
Troubleshooting Steps:
-
Validate with an Orthogonal Assay: Use a different type of viability assay that measures a different cellular parameter, for example, a luminescence-based assay that measures ATP levels (e.g., CellTiter-Glo®).
-
Compare Results: If the results from the orthogonal assay are different, it suggests that this compound may be specifically affecting the metabolic pathway measured by the resazurin assay.
-
-
Solution:
-
Rely on the results from the orthogonal assay or use multiple assays to get a more complete picture of cell viability.
-
Issue 2: Inconsistent or Unexpected Results in Fluorescence-Based Apoptosis Assays (e.g., Caspase-3/7 Activity, Annexin V Staining)
Possible Cause 1: Autofluorescence in the Green or Red Channels.
-
Troubleshooting Steps:
-
Run a "Compound Only" Control with Stains: Prepare a cell-free sample with your apoptosis stains (e.g., a fluorescently-labeled caspase substrate or Annexin V conjugate) and this compound.
-
Run a "Stained Cells + Compound" Control: Stain your cells as per the protocol and then add this compound just before analysis.
-
Analyze by Flow Cytometry or Microscopy: Observe if there is any signal in the relevant channels from the compound alone or an unexpected shift in the stained cell population.
-
-
Solution:
-
If this compound is autofluorescent in the channel you are using, consider a different fluorophore for your apoptosis marker with a distinct emission spectrum.
-
Use a compensation control with cells treated only with this compound to subtract its fluorescence signal during data analysis.
-
Possible Cause 2: Interference with Caspase Enzyme Activity.
-
Troubleshooting Steps:
-
Run an in vitro Caspase Activity Assay: In a cell-free system, combine recombinant active caspase-3/7 enzyme, the fluorescent substrate, and this compound.
-
Measure Activity: Compare the rate of substrate cleavage to a control without this compound.
-
-
Solution:
-
If this compound directly inhibits or enhances caspase activity, this assay may not be suitable. Consider an alternative method for measuring apoptosis, such as Annexin V staining or a TUNEL assay.
-
Possible Cause 3: this compound-Induced Apoptosis.
-
Troubleshooting Steps:
-
Perform a Dose-Response and Time-Course Experiment: Treat cells with a range of this compound concentrations for different durations.
-
Analyze Apoptosis: Use your apoptosis assay to determine if this compound itself is inducing apoptosis in your cell type. Studies have shown that this compound can induce apoptosis at certain concentrations.[8][12]
-
-
Solution:
-
If this compound induces apoptosis, you will need to carefully design your experiments to distinguish between the effects of your primary treatment and the effects of this compound. Use appropriate controls, including a "this compound only" group.
-
Issue 3: Altered Signals in Intracellular Calcium Imaging (e.g., with Fluo-4 or Fura-2)
Possible Cause 1: Quenching of the Calcium Indicator's Fluorescence.
-
Troubleshooting Steps:
-
Perform an in vitro Titration: In a calcium calibration buffer, add your calcium indicator (e.g., Fluo-4) and titrate with known concentrations of calcium to generate a standard curve.
-
Repeat with this compound: Repeat the calcium titration in the presence of your experimental concentration of this compound.
-
Compare Curves: A decrease in the fluorescence intensity at each calcium concentration in the presence of this compound indicates quenching.[15]
-
-
Solution:
-
If quenching is observed, you may need to use a higher concentration of the indicator dye, but be mindful of potential buffering effects on intracellular calcium.
-
Consider using a different calcium indicator with a different spectral profile.
-
Possible Cause 2: Direct Interaction with the Calcium Indicator.
-
Troubleshooting Steps:
-
Cell-Free Fluorescence Measurement: Mix the calcium indicator with this compound in a calcium-free buffer and measure the fluorescence.
-
Add Calcium: Add a saturating amount of calcium and measure the fluorescence again.
-
Analyze: Compare the fluorescence changes to a control without this compound. Any unexpected changes may indicate a direct interaction.
-
-
Solution:
-
If a direct interaction is confirmed, the chosen calcium indicator is not suitable for use with this compound.
-
Possible Cause 3: Biological Effects on Calcium Signaling.
-
Troubleshooting Steps:
-
Monitor Baseline Calcium: After loading cells with the calcium indicator, establish a stable baseline fluorescence.
-
Apply this compound: Add this compound and observe any changes in the baseline calcium level.
-
Stimulate Cells: After this compound treatment, stimulate the cells with a known agonist to induce a calcium response and compare the response to untreated cells.
-
-
Solution:
-
If this compound alters baseline calcium or the agonist-induced calcium response, this represents a biological effect of the compound that should be further investigated as part of your study.
-
Data Summary Tables
Table 1: Physicochemical Properties of this compound and its Major Metabolites
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Active/Inactive |
| This compound | C13H16N3NaO4S | 333.34 | Prodrug |
| 4-Methyl-amino-antipyrine (MAA) | C12H15N3O | 217.27 | Active |
| 4-Amino-antipyrine (AA) | C11H13N3O | 203.24 | Active |
| 4-Formyl-amino-antipyrine (FAA) | C12H13N3O2 | 231.25 | Inactive |
| 4-Acetyl-amino-antipyrine (AAA) | C13H15N3O2 | 245.28 | Inactive |
Source: PubChem, DrugBank, and various cited literature.[1][2][3][16]
Table 2: Reported in vitro Concentrations of this compound in Cell-Based Assays
| Cell Line | Assay Type | Concentration Range | Observed Effect | Reference |
| K562 (human chronic myeloid leukemia) | MTT, Annexin V/PI, Caspase-3 | 1, 10, 50, 100 µM | Limited proliferation, promoted apoptosis | [8][11] |
| HeLa, HT-29, MCF-7 (human cancer cell lines) | MTT, Acridine orange/ethidium bromide | 15, 90, 150, 300, 400 µg/mL | Decreased cell viability, induced apoptosis | [4] |
| LX-2 (human liver cell line) | MTT | 100, 200, 400, 600, 1000 µg/mL | Dose-dependent decrease in cell viability | [9][10] |
| D-17, U-2 OS (canine and human osteosarcoma) | Apoptosis Assay | 0.5, 5, 50 µg/mL | Concentration-dependent cytoprotective/anti-apoptotic effects | [12] |
Experimental Protocols
Protocol: Screening for this compound Autofluorescence
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or cell culture medium).
-
Prepare a serial dilution of this compound in your complete cell culture medium to cover the range of concentrations you plan to use in your experiments.
-
Add the dilutions to the wells of a microplate (the same type you use for your assay, e.g., black-walled, clear-bottom for fluorescence).
-
Include a "medium only" control.
-
Use a fluorescence plate reader to scan the excitation and emission spectra of each well. If a scanner is not available, measure the fluorescence at the specific excitation and emission wavelengths of your assay's fluorophore.
-
Analyze the data to determine if this compound exhibits fluorescence at your assay's wavelengths.
Protocol: Correcting for Intrinsic Compound Fluorescence
-
Set up your experimental plate with cells, treatment conditions (including this compound), and appropriate controls.
-
Set up a parallel "background" plate that is identical to the experimental plate but does not contain cells. Include all media, sera, and this compound concentrations.
-
Incubate both plates under the same conditions.
-
Add the fluorescent assay reagent to both plates at the same time.
-
Measure the fluorescence of both plates.
-
For each well in your experimental plate, subtract the corresponding fluorescence value from the "background" plate. This will correct for the intrinsic fluorescence of this compound and any non-cellular interactions with the assay dye.
Signaling Pathway and Workflow Diagrams
Caption: Metabolic pathway of this compound.
Caption: Troubleshooting workflow for assay interference.
Caption: Simplified COX signaling pathway and this compound's mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. A New Meta-Analysis on Safety of Ketoprofen Vs Ibuprofen and Diclofenac: Risk and Benefit of Nsaids Beyond Efficacy Meta-Analysis - ACR Meeting Abstracts [acrabstracts.org]
- 3. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of fluorescence properties of several 4-acyl pyrazolone derivatives and their Zn (II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent progress in chemosensors based on pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Alamar Blue assay optimization to minimize drug interference and inter-assay viability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Indications from Mn-quenching of Fura-2 fluorescence in melanotrophs that dopamine and baclofen close Ca channels that are spontaneously open but not those opened by high [K+]O; and that Cd preferentially blocks the latter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic investigations of the marker active metabolites 4-methylamino-antipyrine and 4-amino-antipyrine after intramuscular injection of this compound in healthy piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for reducing matrix effects in LC-MS/MS analysis of Metamizole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and mitigate matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Metamizole and its metabolites.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine, tissue).[1][2][3] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), which negatively impacts the accuracy, precision, and sensitivity of the quantitative analysis.[1][4] Phospholipids, salts, and endogenous metabolites are common sources of matrix effects in biological samples.[5][6]
Q2: Why is the analysis of this compound particularly susceptible to matrix effects?
A2: this compound is a prodrug that rapidly hydrolyzes to its active metabolite, 4-methylaminoantipyrine (MAA), which is further metabolized to 4-formylaminoantipyrine (FAA), 4-aminoantipyrine (AA), and 4-acetylaminoantipyrine (AAA).[7][8] Quantitative bioanalysis requires measuring these relatively polar metabolites in complex biological matrices. The inherent complexity and high concentration of endogenous compounds in these samples create a high potential for co-elution and interference with the ionization of the target metabolites.[6][9]
Q3: What is the most effective general strategy to combat matrix effects?
A3: The most effective strategy is to optimize the sample preparation procedure to remove interfering matrix components before they enter the LC-MS/MS system.[1][5] While chromatographic modifications and changes to MS conditions can help, a cleaner sample extract is the most reliable foundation for a robust method.[10] The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for any remaining matrix effects, as it behaves nearly identically to the analyte during extraction and ionization.[1][11]
Q4: How can I quantitatively assess the degree of matrix effect in my method?
A4: The matrix effect can be quantified using the post-extraction spike method.[2][3] This involves comparing the peak area of an analyte spiked into a blank, extracted matrix sample (Set B) with the peak area of the same analyte in a neat solution (Set A). The matrix effect percentage is calculated as: ME (%) = (B/A) * 100%. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
Section 2: Troubleshooting Guide
Q1: My signal intensity for this compound metabolites is low and inconsistent, even with a new column. What should I investigate first?
A1: Low and variable signal intensity is a classic symptom of ion suppression due to matrix effects.[12][13]
-
Initial Step: Qualitatively assess matrix effects using a post-column infusion experiment.[1] This will help identify at which retention times the suppression is occurring.
-
Next Step: Review your sample preparation method. If you are using a simple protein precipitation (PPT) method, it is likely that significant amounts of phospholipids and other interferences are being carried over.[10] Consider implementing a more rigorous cleanup technique like liquid-liquid extraction (LLE) or, preferably, solid-phase extraction (SPE).[5][10]
Q2: I've developed an SPE method, and my recovery is high (>90%), but I still observe variability between different sample lots. What is happening?
A2: This issue points to differential matrix effects, where the composition of the matrix varies from sample to sample, leading to inconsistent ion suppression or enhancement.[3] Even with high analyte recovery from the extraction sorbent, interfering compounds may still be co-eluting.
-
Solution 1 (Gold Standard): Incorporate a stable isotope-labeled internal standard (SIL-IS) for each analyte. A SIL-IS co-elutes with the analyte and experiences the same degree of ionization interference, thereby providing reliable correction.[11]
-
Solution 2 (Method Optimization): Further refine your chromatography. Adjust the mobile phase gradient to better separate the analyte peak from the regions of matrix interference identified in your post-column infusion experiment.[1]
-
Solution 3 (SPE Refinement): Optimize the wash and elution steps in your SPE protocol. A stronger or different wash solvent may remove more interferences, while a more selective elution solvent might leave more interferences behind on the cartridge.[6]
Q3: My baseline is noisy, and I'm seeing ghost peaks in my blank injections. Could this be related to matrix effects?
A3: While not a direct matrix effect, this is a related issue of system contamination, often exacerbated by insufficient sample cleanup.[14] Matrix components can accumulate in the injection port, tubing, and on the analytical column, leading to carryover and a high baseline.
-
Troubleshooting Steps:
-
Flush the entire LC system, including the autosampler, with a strong solvent mixture (e.g., 50:50 isopropanol:acetonitrile) to remove contaminants.[15][16]
-
Implement a more rigorous sample cleanup method (LLE or SPE) to reduce the amount of non-volatile matrix material being injected.[16]
-
Ensure your mobile phases are fresh and of high purity.[12]
-
Section 3: Data Presentation
The choice of sample preparation method is a critical step in minimizing matrix effects. The following table summarizes the general performance of common techniques.
| Method | Typical Recovery | Matrix Effect Reduction | Complexity & Time | Notes |
| Protein Precipitation (PPT) | Good to Excellent (>90%) | Poor to Fair | Low & Fast | Least effective at removing phospholipids and salts, often resulting in significant matrix effects.[10] |
| Liquid-Liquid Extraction (LLE) | Fair to Good (60-90%) | Good | Moderate | Cleaner than PPT but can have lower recovery for polar metabolites.[10] Requires optimization of pH and solvent.[5] |
| Solid-Phase Extraction (SPE) | Good to Excellent (>85%) | Excellent | High & Slow | Highly effective at producing clean extracts, especially with mixed-mode sorbents.[5][10] |
| Dispersive SPE (dSPE) | Good to Excellent (>85%) | Very Good | Moderate & Fast | A faster alternative to traditional cartridge SPE, often used in QuEChERS-style methods.[17][18] |
Note: Values are representative and can vary significantly based on the specific analyte, matrix, and protocol optimization. A study on this compound metabolites in human plasma using a deproteinization method reported ion suppression of less than 13.1%, demonstrating that with careful optimization, even simpler methods can be effective.[8]
Section 4: Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
-
Prepare Set A (Neat Solution): Spike the analyte and Internal Standard (IS) into the final mobile phase composition to a known concentration (e.g., medium QC level).
-
Prepare Set B (Post-Spike Sample): Process at least six different lots of blank biological matrix through your entire sample preparation procedure. After the final evaporation step, reconstitute the dried extract with the same solution prepared for Set A.
-
Analysis: Inject both sets of samples into the LC-MS/MS system.
-
Calculation:
-
Matrix Factor (MF): (Peak Area in Set B) / (Mean Peak Area in Set A)
-
IS-Normalized MF: (MF of Analyte) / (MF of IS)
-
The coefficient of variation (%CV) of the IS-normalized MF across the different lots should be <15%.
-
Protocol 2: Protein Precipitation (PPT)
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Vortex, centrifuge, and inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE) - Generic Mixed-Mode Cation Exchange
This protocol is a general guideline for extracting basic metabolites of this compound.
-
Pre-treat Sample: Dilute 100 µL of plasma with 200 µL of 2% formic acid in water. Add internal standard.
-
Condition Cartridge: Condition a mixed-mode strong cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load Sample: Load the pre-treated sample onto the cartridge.
-
Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 0.1% formic acid in water.
-
Wash 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol.
-
Elute Analyte: Elute the this compound metabolites with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in mobile phase as described in the PPT protocol.
Section 5: Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Rapid method for the determination of this compound residues in bovine muscle by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of an LC-MS/MS method for the bioanalysis of the major this compound metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 14. zefsci.com [zefsci.com]
- 15. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Addressing Metamizole Metabolite Cross-Reactivity in Prostaglandin ELISA Kits
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential cross-reactivity of Metamizole metabolites in prostaglandin ELISA kits.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its major metabolites?
This compound (also known as Dipyrone) is a non-opioid analgesic and antipyretic drug.[1] After administration, it is rapidly hydrolyzed into its primary active metabolite, 4-methylaminoantipyrine (MAA).[2][3][4] MAA is further metabolized in the liver into other metabolites, including 4-aminoantipyrine (AA), 4-formylaminoantipyrine (FAA), and 4-acetylaminoantipyrine (AAA).[2][5] MAA and AA are considered active metabolites, while FAA and AAA are inactive.[2][5]
Q2: Why might this compound metabolites interfere with prostaglandin ELISA kits?
Immunoassays like ELISA rely on the specific binding of an antibody to its target antigen.[6] Interference can occur when substances structurally similar to the target analyte are present in the sample.[6][7][8] These substances, known as cross-reactants, can compete with the intended analyte for binding to the antibody, leading to inaccurate measurements.[7][9] Some metabolites of this compound may possess structural similarities to prostaglandins or other components of the ELISA system, causing them to be recognized by the assay's antibodies.[10][11]
Q3: What are the typical signs of cross-reactivity in my ELISA results?
Signs of potential cross-reactivity in your prostaglandin ELISA results include:
-
Falsely elevated prostaglandin concentrations: This is the most common sign, as the assay detects both the true prostaglandin and the interfering metabolite.
-
High inter-sample variability: Inconsistent results between samples from subjects treated with this compound.
-
Poor linearity upon sample dilution: If you serially dilute a sample and the corrected concentrations do not remain consistent, it may indicate the presence of an interfering substance.[6]
-
Discrepancy with clinical or physiological observations: The measured prostaglandin levels do not correlate with the expected biological response.
Q4: How can I confirm that this compound metabolites are the cause of the interference?
To confirm interference from this compound metabolites, you can perform the following:
-
Spike and Recovery Experiment: Add a known concentration of this compound or its primary metabolites (if available as standards) to a control sample (e.g., plasma from an untreated subject) and measure the prostaglandin concentration. A significant deviation from the expected recovery indicates interference.
-
Analysis of Blank Samples: Analyze samples from subjects before and after this compound administration. A significant increase in measured prostaglandin levels post-administration, which is not pharmacologically expected, suggests interference.
-
Use of an Alternative Method: Quantify prostaglandin levels in the same samples using a different analytical method that is less susceptible to cross-reactivity, such as Liquid Chromatography-Mass Spectrometry (LC-MS). A significant difference in results between the ELISA and LC-MS would strongly suggest interference in the immunoassay.
Troubleshooting Guide
Problem: You observe unexpectedly high or variable prostaglandin concentrations in samples from subjects who have been administered this compound.
Step 1: Preliminary Assessment and Data Review
-
Review Sample History: Confirm which subjects were treated with this compound and the timing of sample collection relative to drug administration.
-
Analyze Control Data: Scrutinize the results from your standard curve, blank wells, and control samples (from untreated subjects) to ensure the assay is performing correctly.
-
Perform a Linearity Assessment: If not already done, perform serial dilutions on a few suspect samples. Non-linear results upon back-calculation of concentrations are a strong indicator of interference.[6]
Step 2: Mitigating Interference
Based on your initial assessment, one or more of the following strategies can be employed to reduce the impact of cross-reactivity.
-
Sample Dilution: Diluting the sample can sometimes reduce the concentration of the interfering metabolite to a level that no longer significantly affects the assay, while keeping the prostaglandin concentration within the detectable range.[6][12] This is often the simplest and most cost-effective first step.
-
Sample Purification: For complex matrices like plasma or serum, purifying the sample to remove interfering substances prior to the ELISA is a highly effective strategy.[7] Solid Phase Extraction (SPE) is a common method for this purpose.
-
Assay Protocol Adjustments: Modifying the immunoassay conditions can sometimes enhance specificity.[7] This could involve adjusting incubation times or temperatures, though this approach requires careful validation to ensure it does not negatively impact assay performance.
Step 3: Validation and Confirmation
After applying a mitigation strategy, it is crucial to validate the results:
-
Re-run the spike and recovery experiments with the modified protocol or purified samples to demonstrate that the interference has been minimized.
-
If possible, compare the results from your optimized ELISA with an alternative method like LC-MS to confirm the accuracy of your measurements.
Data and Protocols
This compound Metabolites Summary
| Metabolite | Abbreviation | Active/Inactive | Notes |
| 4-Methylaminoantipyrine | MAA | Active | Primary and active metabolite, rapidly formed after administration.[2][3][4] |
| 4-Aminoantipyrine | AA | Active | Secondary active metabolite.[2][5] |
| 4-Formylaminoantipyrine | FAA | Inactive | Metabolized from MAA.[2][5] |
| 4-Acetylaminoantipyrine | AAA | Inactive | Formed by acetylation of AA.[2][5] |
Troubleshooting Strategies: Pros and Cons
| Strategy | Pros | Cons |
| Sample Dilution | Simple, fast, and inexpensive. | May dilute the target analyte below the detection limit of the assay.[12] Not always effective if the interferent has very high affinity for the antibody. |
| Sample Purification (e.g., SPE) | Highly effective at removing a broad range of interfering substances.[7] Can increase the concentration of the target analyte. | Requires additional time, materials, and method development. Potential for analyte loss during the extraction process. |
| Assay Protocol Adjustment | Does not require additional sample processing steps. | Requires extensive validation. May not be effective for all types of interference. |
| Use of Alternative Assay (e.g., LC-MS) | Highly specific and considered a "gold standard" for quantification. | Requires specialized equipment and expertise. Generally more expensive and lower throughput than ELISA. |
Experimental Protocols
Protocol 1: Generic Competitive Prostaglandin E2 (PGE2) ELISA
This protocol is a generalized example of a competitive ELISA. Always refer to the specific manufacturer's protocol for your kit. [9][13][14][15][16]
Materials:
-
PGE2 ELISA Plate (pre-coated with antibody)
-
PGE2 Standard
-
Samples
-
Biotinylated-PGE2 Conjugate or similar tracer
-
Streptavidin-HRP (or other enzyme conjugate)
-
Wash Buffer
-
TMB Substrate
-
Stop Solution
-
Microplate Reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all components to room temperature before use.[13]
-
Standard and Sample Addition: Add a defined volume of standards and samples to the appropriate wells of the microplate.
-
Competitive Reaction: Add the PGE2-tracer (e.g., Biotinylated-PGE2 or HRP-conjugate) to each well.[14] Incubate the plate (e.g., for 1-2 hours at 37°C or room temperature) to allow the sample PGE2 and the tracer to compete for binding to the coated antibody.[13]
-
Washing: Aspirate the contents of the wells and wash the plate multiple times (typically 3-5 times) with Wash Buffer to remove unbound reagents.[13]
-
Enzyme Conjugate Addition: If using a biotin-based system, add Streptavidin-HRP to each well and incubate.
-
Washing: Repeat the wash step to remove unbound enzyme conjugate.
-
Substrate Addition: Add TMB Substrate to each well. Incubate in the dark (e.g., 15-30 minutes at 37°C) to allow for color development.[13][17] The color intensity will be inversely proportional to the amount of PGE2 in the sample.[14]
-
Stop Reaction: Add Stop Solution to each well to terminate the reaction. The color will typically change from blue to yellow.[18]
-
Read Plate: Measure the optical density (OD) at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[13]
-
Calculation: Calculate the PGE2 concentration in the samples by comparing their OD values to the standard curve.
Protocol 2: Solid Phase Extraction (SPE) for Prostaglandin Purification from Plasma
This is a general protocol and should be optimized for your specific application and SPE cartridge type.
Materials:
-
C18 SPE Cartridges
-
Plasma Samples
-
Methanol (HPLC grade)
-
Deionized Water
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Formic Acid or Acetic Acid
-
Nitrogen Gas Evaporation System
-
Vortex Mixer
-
Centrifuge
Procedure:
-
Sample Acidification: Acidify the plasma sample (e.g., 1 mL) to a pH of ~3.5 by adding a dilute acid like formic acid. This protonates the prostaglandins, making them less polar.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by sequentially passing methanol (e.g., 2 mL) followed by deionized water (e.g., 2 mL) through it. Do not let the cartridge run dry.
-
Sample Loading: Slowly load the acidified plasma sample onto the conditioned SPE cartridge.
-
Washing (Polar Interferences): Wash the cartridge with deionized water (e.g., 2 mL) to remove highly polar, water-soluble interfering substances.
-
Washing (Non-polar Interferences): Wash the cartridge with a non-polar solvent like hexane (e.g., 2 mL) to remove lipids and other highly non-polar interferences.
-
Analyte Elution: Elute the prostaglandins from the cartridge using a solvent of intermediate polarity, such as ethyl acetate (e.g., 2 mL).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in the ELISA assay buffer provided with your kit. The sample is now purified and ready for analysis.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Principle of competitive ELISA.
Caption: Troubleshooting workflow for interference.
Caption: Simplified PGE2 signaling pathway via EP2/EP4.
References
- 1. m.youtube.com [m.youtube.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacokinetic profiles of the active this compound metabolites after four different routes of administration in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 1A2 is the most important enzyme for hepatic metabolism of the this compound metabolite 4‐methylaminoantipyrine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. myadlm.org [myadlm.org]
- 7. Approaches to minimizing interference by cross-reacting molecules in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Interference of this compound in the measurement of serum creatinine concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interference of this compound in the measurement of serum creatinine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 13. elkbiotech.com [elkbiotech.com]
- 14. mybiosource.com [mybiosource.com]
- 15. raybiotech.com [raybiotech.com]
- 16. arigobio.cn [arigobio.cn]
- 17. file.elabscience.com [file.elabscience.com]
- 18. PGE2(Prostaglandin E2) ELISA Kit - Elabscience® [elabscience.com]
Optimizing HPLC column and mobile phase for separation of Metamizole and its metabolites
Technical Support Center: Optimizing HPLC Separation of Metamizole and its Metabolites
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of this compound (also known as Dipyrone) and its primary metabolites.
Key Metabolites of this compound:
-
4-Methylaminoantipyrine (MAA) : The main active metabolite.[1]
-
4-Aminoantipyrine (AA)
-
4-Formylaminoantipyrine (FAA)
-
4-Acetylaminoantipyrine (AAA) [1]
This compound rapidly hydrolyzes to its active metabolite, MAA, which is then further metabolized to AA, FAA, and AAA.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC column for separating this compound and its metabolites?
A1: The most frequently used column is a reversed-phase (RP) C18 column.[2][3][4] These columns provide good retention and separation based on the hydrophobicity of the compounds. Standard dimensions like 250 mm x 4.6 mm with 5 µm particle size are common, but shorter columns with smaller particles (e.g., 3 µm) can be used for faster UPLC applications.[2][3][5]
Q2: What is a typical mobile phase composition for this separation?
A2: A common mobile phase consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as phosphate or formate).[2][5][6] The ratio of organic to aqueous phase is a critical parameter to optimize for achieving the desired resolution. For instance, a mobile phase of sodium dihydrogen phosphate buffer and methanol in a 53:47 v/v ratio has been shown to provide good resolution.[2]
Q3: Why is the pH of the mobile phase important for this analysis?
A3: The pH of the mobile phase is crucial as it affects the ionization state of the analytes, which in turn influences their retention time and peak shape.[7][8] For basic compounds like this compound and its metabolites, adjusting the pH can improve peak symmetry and resolution. A lower pH can help to fully protonate residual silanol groups on the column, reducing peak tailing.[9]
Q4: Can I use a gradient elution method?
A4: Yes, while isocratic methods are common, a gradient elution can be beneficial, especially for complex samples or when there are significant differences in polarity among the metabolites.[10][11] A gradient allows for the separation of a wider range of compounds in a single run by changing the mobile phase composition over time.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution / Peak Overlap | Incorrect mobile phase composition. | Optimize the organic-to-aqueous ratio. A lower percentage of organic solvent will generally increase retention and may improve separation.[11] |
| Inappropriate pH of the mobile phase. | Adjust the pH of the aqueous phase. For basic analytes, a pH of +/- 2 units from the pKa can improve peak shape and resolution. | |
| Column degradation. | Regenerate the column with appropriate solvents or replace it if necessary. Using a guard column can help extend the life of the analytical column.[11] | |
| Peak Tailing | Secondary interactions with residual silanols on the column. | Lower the mobile phase pH to suppress silanol activity.[9] Adding a small amount of a modifier like triethylamine to the mobile phase can also reduce tailing.[2] |
| Column overload. | Reduce the sample concentration or injection volume.[11] | |
| Column contamination or void. | Backflush the column. If the problem persists, the column may need to be replaced.[12] | |
| Inconsistent Retention Times | Poor column equilibration. | Allow sufficient time for the column to equilibrate with the mobile phase between injections. |
| Mobile phase composition changing. | Prepare fresh mobile phase daily. Ensure the mobile phase is well-mixed and degassed. | |
| Temperature fluctuations. | Use a column oven to maintain a consistent temperature.[10] | |
| This compound Degradation | Hydrolysis of this compound to 4-MAA in the mobile phase. | To prevent rapid hydrolysis, 0.5 mg/mL of sodium sulfite can be added to the aqueous portion of the mobile phase.[4] |
Data Presentation: Comparison of HPLC Methods
The following table summarizes various reported HPLC methods for the analysis of this compound and its metabolites.
| Column | Mobile Phase | Flow Rate (mL/min) | Detection | Analytes | Reference |
| Inertsil ODS 3V C-18 (250x4.6mm, 5µm) | Sodium dihydrogen phosphate buffer (0.05M, pH 5.0): Methanol (53:47 v/v) | 1.0 | 286 nm | This compound Sodium, Pitofenone HCl | [2] |
| Xtimate C18 (250x4.6mm, 5µm) | Phosphate buffer (pH 7.0): Methanol (75:25 v/v) | 1.0 | 254 nm | This compound Sodium and related substances | [6] |
| Acclaim® C18 (250x4.6mm, 5µm) | Acetonitrile:Water (65:35 v/v), pH adjusted to 7.5 with triethylamine | 1.0 | 273 nm | Dipyrone (this compound), Caffeine | [3] |
| C-18 column | Acetonitrile:Methanol:Water with 0.05M NaH2PO4 (10:25:65 v/v), pH 3.0 | 0.8 | DAD (230 nm) | Tramadol, this compound, Ropivacaine, Bupivacaine, 4-MAA | [4] |
Experimental Protocols
General Protocol for Sample Preparation from Plasma
This protocol is a general guideline and may require optimization based on the specific matrix and analytical goals.
-
Protein Precipitation: To a 100 µL plasma sample, add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the analytes of interest.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase.
-
Injection: The reconstituted sample is now ready for injection into the HPLC system.
Note: Solid-phase extraction (SPE) is another common and effective method for extracting this compound metabolites from plasma samples.[13][14]
Visualization
HPLC Method Development Workflow
The following diagram illustrates a logical workflow for developing and optimizing an HPLC method for the separation of this compound and its metabolites.
Caption: Workflow for HPLC Method Development and Optimization.
References
- 1. HPLC MS Method for Analysis of this compound and 4-methylaminoantipyrine (4-MAA) on Primesep SB Column | SIELC Technologies [sielc.com]
- 2. ajrconline.org [ajrconline.org]
- 3. researchgate.net [researchgate.net]
- 4. Determination of tramadol, this compound, ropivacaine, and bupivacaine in analgesic mixture samples by HPLC with DAD detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of Metamizol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 8. mastelf.com [mastelf.com]
- 9. agilent.com [agilent.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. High-performance liquid chromatographic assay for metamizol metabolites in rat plasma: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of Metamizole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the solubility of Metamizole in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound sodium in common laboratory solvents?
A1: this compound sodium, a common salt form of this compound, is a white to almost white crystalline powder. It is known to be highly soluble in water and ethanol but practically insoluble in dichloromethane.[1][2] Its solubility in other organic solvents varies.
Q2: I am preparing a stock solution of this compound sodium for my in vitro experiments. Which organic solvents are recommended?
A2: For preparing stock solutions, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) are commonly used.[3][4] It is recommended to purge these solvents with an inert gas before use.[3] For biological experiments, it is crucial to make further dilutions in aqueous buffers or isotonic saline to ensure the residual amount of the organic solvent is insignificant, as it may have physiological effects.[3]
Q3: My this compound sodium is not dissolving well in my chosen organic solvent. What can I do?
A3: Several factors can influence the solubility of this compound. You can try the following troubleshooting steps:
-
Increase the temperature: Gently warming the solution can increase the solubility of this compound, as solubility is often temperature-dependent.[5]
-
Use a co-solvent system: Adding a water-miscible co-solvent in which this compound is more soluble can enhance its overall solubility in the mixture.
-
Adjust the pH: For solutions containing water, adjusting the pH can significantly impact the solubility of ionizable compounds like this compound.
-
Consider a different solvent: If solubility remains an issue, switching to a solvent with a different polarity might be necessary.
Q4: I observed precipitation after storing my this compound stock solution in an organic solvent. What could be the reason and how can I prevent it?
A4: Precipitation upon storage can be due to several factors:
-
Supersaturation: The initial dissolution might have created a supersaturated solution that is not stable over time.
-
Temperature fluctuations: A decrease in temperature can lead to a decrease in solubility and cause the compound to precipitate.
-
Solvent evaporation: Evaporation of the solvent will increase the concentration of this compound, potentially exceeding its solubility limit.
-
Degradation: this compound is unstable in aqueous solutions and can also degrade in the presence of oxygen in other solvents, leading to the formation of less soluble degradation products.[1]
To prevent precipitation, ensure your stock solutions are not supersaturated, store them at a constant and appropriate temperature, and keep the containers tightly sealed. For long-term storage, it is advisable to store solutions at -20°C.[3] It is also recommended to prepare fresh solutions for use.
Q5: Is this compound stable in organic stock solutions?
A5: While this compound is known to be unstable in aqueous solutions, its stability in organic solvents can also be a concern.[1] Degradation can be influenced by factors such as the presence of oxygen and the type of solvent.[1] For instance, one study suggests that degradation can be inhibited by using methanol instead of water.[1] When preparing stock solutions in solvents like ethanol, DMSO, and DMF, it is recommended to purge the solvent with an inert gas to minimize oxidation.[3] It is best practice to prepare fresh solutions or conduct a stability study for your specific solvent and storage conditions if long-term storage is necessary.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound sodium in various solvents. Please note that these values are approximate and can vary between different sources and batches of the compound.
| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference(s) |
| Water | 70 | 25 | [4] |
| Ethanol | ~20, 35 | Ambient, 25 | [3][4] |
| Dimethyl Sulfoxide (DMSO) | ~30, 70 | Ambient, 25 | [3][4] |
| Dimethylformamide (DMF) | ~30 | Ambient | [3] |
| Phosphate Buffered Saline (PBS, pH 7.2) | ~10 | Ambient | [3] |
| Dichloromethane | Practically Insoluble | Not Specified | [1] |
| Alcohol (general) | Soluble | Not Specified | [5] |
Experimental Protocols
Protocol 1: Determination of this compound Solubility using the Shake-Flask Method
This protocol describes the determination of the equilibrium solubility of this compound in a given solvent using the shake-flask method, followed by quantification using UV-Vis spectrophotometry.
Materials:
-
This compound sodium powder
-
Solvent of interest
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (0.45 µm)
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound sodium powder to a glass vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Tightly cap the vial and place it in a shaking incubator set at a constant temperature (e.g., 25°C).
-
Shake the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the incubation period, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
To remove any undissolved particles, either centrifuge the collected supernatant at high speed (e.g., 10,000 rpm for 10 minutes) or filter it through a 0.45 µm syringe filter. This step is critical to obtain an accurate measurement.
-
Dilute the clear supernatant with a suitable solvent (the same solvent used for dissolution or a miscible one) to a concentration that falls within the linear range of the analytical method.
-
-
Quantification by UV-Vis Spectrophotometry:
-
Prepare a series of standard solutions of this compound sodium of known concentrations in the same solvent.
-
Measure the absorbance of the standard solutions and the diluted sample solution at the wavelength of maximum absorbance (λmax) for this compound (around 238 nm and 267 nm).[3]
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.
-
Protocol 2: Quantification of this compound using a Stability-Indicating RP-HPLC Method
This protocol provides a general guideline for quantifying this compound using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, which can also be used to assess its stability.[6]
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[6]
-
Mobile Phase: A mixture of a buffer (e.g., 0.05M sodium dihydrogen phosphate, pH 5.0) and an organic modifier (e.g., Methanol) in a suitable ratio (e.g., 53:47 v/v).[6]
-
Flow Rate: 1.0 mL/min[6]
-
Detection: UV detector at 286 nm[6]
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase or a suitable diluent across a relevant concentration range (e.g., 700-1300 µg/mL).[6]
-
Sample Preparation: Prepare the sample solution by dissolving a known amount of the this compound-containing sample in the diluent and filtering it through a 0.45 µm filter.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the this compound peak based on its retention time compared to the standard. Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve generated from the standard solutions.
Visualizations
Signaling Pathways
This compound's mechanism of action is complex and not fully elucidated, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes and interactions with the endocannabinoid and opioidergic systems.[1] The formulation and solubility of this compound can influence its bioavailability and, consequently, its interaction with these pathways.
Caption: Cyclooxygenase (COX) Signaling Pathway Inhibition by this compound.
References
Preventing thermal degradation of Metamizole during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the thermal degradation of Metamizole during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during sample preparation?
A1: The primary cause of this compound degradation is hydrolysis, which is significantly influenced by temperature and pH. This compound is a prodrug that non-enzymatically hydrolyzes to its active metabolite, 4-methylaminoantipyrine (4-MAA). This process is accelerated at higher temperatures and in acidic conditions.
Q2: What is the main degradation product of this compound I should be aware of?
A2: The main degradation product is 4-methylaminoantipyrine (4-MAA). In most analytical methods, the appearance of a peak corresponding to 4-MAA is a key indicator of this compound degradation.
Q3: Can the choice of solvent affect this compound stability?
A3: Yes, the solvent choice is crucial. Aqueous solutions, particularly at acidic pH, can promote the hydrolysis of this compound. Some studies suggest that using solvents like methanol can inhibit the degradation reaction compared to water.[1]
Q4: Are there any chemical stabilizers that can be added to prevent degradation?
A4: Yes, the addition of sodium sulfite to aqueous solutions has been shown to prevent the hydrolysis of this compound. A concentration of 0.5 mg/mL in the mobile phase has been used effectively in HPLC analysis to prevent rapid degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the sample preparation and analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound | Thermal Degradation: The sample may have been exposed to high temperatures during extraction, concentration, or storage. | - Maintain low temperatures (2-8°C) throughout the sample preparation process.- Use gentle solvent evaporation techniques such as nitrogen stream evaporation at room temperature instead of high-heat methods. |
| Inappropriate pH: The sample or solvent pH may be too acidic, accelerating hydrolysis. | - Adjust the pH of aqueous samples and solvents to a neutral or slightly alkaline range (pH > 7.0).- Use buffered solutions to maintain a stable pH. | |
| Appearance of an unexpected peak in the chromatogram | Degradation Product: The unexpected peak is likely 4-methylaminoantipyrine (4-MAA), the primary degradation product of this compound. | - Confirm the identity of the peak by running a 4-MAA standard.- Implement the preventative measures for thermal and pH-dependent degradation outlined in this guide. |
| Inconsistent results between replicate samples | Variable Degradation: Inconsistent exposure to heat or fluctuating pH during preparation can lead to varying levels of degradation. | - Standardize all sample preparation steps, ensuring consistent timing and temperature for each sample.- Prepare samples in smaller batches to minimize the time each sample is exposed to potentially degrading conditions before analysis. |
| Loss of this compound in stored samples | Instability in Solution: this compound is unstable in aqueous solutions over time, even at room temperature. | - Analyze samples as fresh as possible.- If storage is necessary, store extracts at ≤ -20°C in a non-aqueous solvent or in an aqueous solution containing a stabilizer like sodium sulfite. |
Quantitative Data on this compound Degradation
The following tables summarize the impact of temperature and pH on the stability of this compound.
Table 1: Effect of Temperature on this compound Hydrolysis
| Temperature (°C) | Time | Approximate % this compound Remaining |
| 4 | 5 hours | >90% |
| 21 | 5 hours | ~50% |
| 37 | 5 hours | <30% |
| 70 (in 0.5N HCl) | 10 minutes | ~85% (14.80% degradation)[2] |
| 105 | 10 hours | ~99.7% (0.27% degradation)[2] |
Note: The rate of hydrolysis is also concentration-dependent, with lower concentrations degrading more rapidly.
Table 2: Effect of pH on this compound Stability
| pH | Condition | Observation |
| 2.5 | Room Temperature | Complete hydrolysis within approximately 30 minutes. |
| 5.0 - 7.0 | Room Temperature | Hydrolysis occurs, with the rate increasing at lower pH values.[3] |
| > 7.8 | Room Temperature | Shows the least decomposition in aqueous solutions. |
Experimental Protocols
Recommended Sample Preparation Protocol to Minimize this compound Degradation
-
Sample Collection and Initial Processing:
-
Collect the sample (e.g., plasma, tissue homogenate, pharmaceutical formulation).
-
If the sample is aqueous, immediately cool it to 2-8°C.
-
-
Extraction:
-
Use a protein precipitation or liquid-liquid extraction method.
-
For protein precipitation, use a cold organic solvent such as acetonitrile or methanol (at a ratio of 3:1 solvent to sample). Vortex mix for 1 minute and centrifuge at >10,000 x g for 10 minutes at 4°C.
-
For liquid-liquid extraction, use a suitable water-immiscible organic solvent. Ensure the aqueous phase is buffered to a pH > 7.5.
-
-
Solvent Evaporation (if necessary):
-
If the extract needs to be concentrated, evaporate the solvent under a gentle stream of nitrogen at ambient temperature.
-
Avoid using heated evaporators.
-
-
Reconstitution:
-
Reconstitute the dried extract in the HPLC mobile phase. If the mobile phase is aqueous, ensure it is buffered to a pH > 7.5 or contains a stabilizer like sodium sulfite.
-
-
Analysis:
-
Inject the sample into the HPLC system as soon as possible after preparation.
-
If using an autosampler, ensure it is temperature-controlled (e.g., set to 4°C).
-
Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a phosphate buffer (pH adjusted to > 7.5) and an organic modifier like methanol or acetonitrile. The exact ratio should be optimized for the specific column and system. For example, a starting point could be a 65:35 (v/v) ratio of acetonitrile to a buffer.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm or 273 nm.[1][3]
-
Column Temperature: Maintain at a controlled ambient temperature (e.g., 25°C).
-
Injection Volume: 20 µL.
-
Stabilizer (Optional but Recommended): Add sodium sulfite (e.g., 0.5 mg/mL) to the aqueous component of the mobile phase to prevent on-instrument degradation.
Visualizations
Caption: Chemical degradation pathway of this compound.
Caption: Experimental workflow for this compound analysis.
References
Investigating unexpected peaks in the chromatogram of Metamizole samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected peaks in the chromatogram of Metamizole samples.
Frequently Asked Questions (FAQs)
Q1: What are the common known impurities of this compound that I might see in my chromatogram?
A1: The European Pharmacopoeia lists several specified impurities for this compound sodium. These include:
-
Impurity A: 4-formylamino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
-
Impurity B: 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
-
Impurity C: 4-methylamino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one[1][2]
-
Impurity D: 4-dimethylamino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one[2]
Additionally, other related compounds and degradation products may be observed.
Q2: I see a peak that is not a known impurity. What could be the source of this unexpected peak?
A2: Unexpected peaks, often called "ghost peaks" or "extraneous peaks," can originate from various sources not related to the sample itself.[3][4] Common causes include:
-
Mobile Phase Contamination: Impurities in solvents, buffers, or water.[4]
-
System Contamination: Residue from previous analyses, contaminated injector, or column.[5][6]
-
Sample Preparation: Contaminants from vials, filters, or solvents used during sample preparation.
-
Column Bleed: Degradation of the stationary phase of the HPLC column.[3]
-
Carryover: Incomplete washing of the injection port between runs.[6]
Q3: How does this compound degrade, and what are its main degradation products?
A3: this compound is susceptible to hydrolysis and oxidation.[7][8] The primary active metabolite formed through hydrolysis is 4-methylaminoantipyrine (MAA).[9][10] Further degradation of MAA can lead to the formation of 4-aminoantipyrine (AA), 4-formylaminoantipyrine (FAA), and 4-acetylaminoantipyrine (AAA).[7][10]
Q4: My baseline is noisy and shows several small, random peaks. What could be the cause?
A4: A noisy baseline can be caused by several factors, including:
-
Air bubbles in the system: Improperly degassed mobile phase.
-
Detector lamp issues: An aging or failing detector lamp.
-
Contaminated detector flow cell.
-
Leaks in the system.
Troubleshooting Guides
Guide 1: Systematic Investigation of Unexpected Peaks
This guide provides a step-by-step approach to identifying the source of an unexpected peak in your this compound chromatogram.
Step 1: Initial Assessment
-
Reproducibility: Is the peak present in multiple injections of the same sample? If not, it might be a random event like an air bubble.
-
Blank Injection: Inject a blank solvent (the same solvent used to dissolve your sample). If the peak is present, the contamination is likely from the solvent or the HPLC system.[4]
-
Mobile Phase Injection: Inject the mobile phase. If the peak appears, the source is the mobile phase components or the system.
Step 2: Isolate the Source
-
Prepare Fresh Mobile Phase: Use high-purity solvents and freshly prepared buffers.
-
Systematic Component Replacement: If the peak persists, systematically replace components of the HPLC system (e.g., use a different column, bypass the autosampler if possible) to pinpoint the source.
-
Injector Wash: Ensure the injector wash solvent is appropriate and the wash cycle is adequate to prevent carryover.[6]
Step 3: Characterize the Peak
-
Peak Shape: Broad, tailing, or fronting peaks can indicate column overload, secondary interactions, or issues with the sample solvent.[5]
-
Retention Time: Is the retention time consistent? A drifting retention time could indicate issues with the mobile phase composition, flow rate, or column temperature.[11]
Guide 2: Addressing this compound Degradation
If you suspect the unexpected peaks are due to the degradation of this compound, consider the following:
-
Sample Age and Storage: Analyze freshly prepared samples. If samples need to be stored, keep them protected from light and at a low temperature to minimize degradation. This compound is known to be unstable in aqueous solutions.[13]
-
pH of the Mobile Phase: The stability of this compound and its degradation products can be pH-dependent. Ensure the mobile phase pH is optimized and controlled.
-
Forced Degradation Study: To confirm if a peak is a degradation product, you can perform a forced degradation study by subjecting a this compound standard to stress conditions (e.g., acid, base, heat, oxidation, light).[14][15][16] The appearance or increase of the unexpected peak under these conditions would suggest it is a degradation product.
Data Summary
Table 1: Known Impurities and Metabolites of this compound
| Compound Name | Type | Reference |
| 4-formylamino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | Impurity A (EP) | [2] |
| 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | Impurity B (EP) | [2] |
| 4-methylamino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | Impurity C (EP) / Metabolite | [1][2][9][17] |
| 4-dimethylamino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | Impurity D (EP) | [2] |
| 4-acetylaminoantipyrine | Metabolite | [7][10] |
Table 2: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Reference |
| Column | Inertsil ODS 3V C-18 (250mm x 4.6mm, 5µm) | [18] |
| Mobile Phase | Sodium dihydrogen phosphate buffer (0.05M, pH 5.0) : Methanol (53:47 v/v) | [18] |
| Flow Rate | 1.0 mL/min | [18] |
| Detection | UV at 286 nm | [18] |
| Injection Volume | 20 µL | |
| Column Temperature | 30 °C | [2] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is a general guideline for a stability-indicating HPLC method. Method validation is required for specific applications.
1. Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products and impurities.
2. Materials:
-
This compound sodium reference standard
-
HPLC grade methanol, acetonitrile, and water
-
Sodium dihydrogen phosphate and phosphoric acid (or other suitable buffer components)
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
3. Chromatographic Conditions (Example):
-
Mobile Phase: Prepare a filtered and degassed mixture of a suitable buffer (e.g., 0.05M sodium dihydrogen phosphate, pH adjusted to 5.0 with phosphoric acid) and an organic modifier like methanol or acetonitrile. The ratio should be optimized for best separation (e.g., 53:47 v/v buffer:methanol).[18]
-
Flow Rate: 1.0 mL/min.[18]
-
Column Temperature: 30 °C.[2]
-
Injection Volume: 10-20 µL.
4. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase or a suitable solvent at a known concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution.
-
Sample Solution: Dissolve the this compound sample in the mobile phase to achieve a concentration within the linear range of the method.
5. Forced Degradation Study:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for a specified time. Neutralize before injection.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for a specified time. Neutralize before injection.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the sample solution to UV light.
6. Method Validation: Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
References
- 1. This compound EP Impurity C | 519-98-2 | SynZeal [synzeal.com]
- 2. drugfuture.com [drugfuture.com]
- 3. Extraneous Peaks in Chromatographic Analysis | Pharmaguideline [pharmaguideline.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. youtube.com [youtube.com]
- 7. This compound | C13H17N3O4S | CID 3111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of tramadol, this compound, ropivacaine, and bupivacaine in analgesic mixture samples by HPLC with DAD detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. conquerscientific.com [conquerscientific.com]
- 13. researchgate.net [researchgate.net]
- 14. lubrizolcdmo.com [lubrizolcdmo.com]
- 15. openaccessjournals.com [openaccessjournals.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ajrconline.org [ajrconline.org]
Quality control procedures for ensuring the purity of synthesized Metamizole
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the quality control procedures for ensuring the purity of synthesized Metamizole (also known as Dipyrone).
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes to consider when evaluating the purity of synthesized this compound?
A1: The critical quality attributes for this compound purity include the identification of the active pharmaceutical ingredient (API), the assay of its content, and the detection and quantification of impurities. Impurities can include related substances from the synthesis process, degradation products, and residual solvents.[1] It is crucial to adhere to the limits set by relevant pharmacopeias, such as the European Pharmacopoeia (EP).[1]
Q2: Which analytical techniques are most commonly recommended for this compound quality control?
A2: The most common and recommended analytical techniques are High-Performance Liquid Chromatography (HPLC) for the determination of related substances, iodometric titration for the assay of this compound content, and UV-Vis spectrophotometry as an alternative assay method.[1][2][3]
Q3: What are the specified impurities for this compound according to the European Pharmacopoeia?
A3: The European Pharmacopoeia lists several specified impurities for this compound. The key impurities that need to be monitored are:
-
Impurity A: 4-Formylamino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
-
Impurity B: 4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
-
Impurity C: 4-Methylamino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
-
Impurity D: 4-Dimethylamino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one[1]
Q4: What are the acceptance criteria for these impurities?
A4: According to the European Pharmacopoeia, the acceptance criteria for the specified impurities in this compound sodium are as follows:
-
Impurity C: Not more than 0.5%
-
Impurities A, B, D: For each impurity, not more than 0.2%
-
Total impurities: Not more than 0.5%[1]
Q5: How should this compound samples be stored to prevent degradation?
A5: this compound is susceptible to degradation, particularly through hydrolysis.[4] It is also sensitive to light. Therefore, it should be stored in well-closed containers, protected from light, to maintain its stability.[1]
Troubleshooting Guides
HPLC Analysis Troubleshooting
Issue 1: Poor resolution between this compound and Impurity A peaks.
-
Question: My HPLC chromatogram shows a resolution of less than 2.5 between the peaks for Impurity A and this compound, which is below the European Pharmacopoeia system suitability requirement. What should I do?[1]
-
Answer:
-
Check Mobile Phase pH: The mobile phase pH is critical for the separation. Ensure the pH of the buffer solution is correctly adjusted to 7.0.[1] Even minor deviations can affect the ionization state of the compounds and alter their retention times.
-
Verify Mobile Phase Composition: Double-check the ratio of the buffer solution to methanol (72:28 v/v).[1] Inaccurate mixing can lead to changes in elution strength and poor separation. Prepare a fresh mobile phase.
-
Column Condition: The column may be degraded or contaminated. Flush the column with a strong solvent (e.g., 100% methanol or acetonitrile) to remove any strongly retained compounds. If the problem persists, the column may need to be replaced.
-
Flow Rate: Ensure the flow rate is accurately set to 1.0 mL/min.[1] Fluctuations in the flow rate can affect retention times and resolution.
-
Temperature: Although the EP method does not specify a column temperature, maintaining a constant and controlled column temperature can improve reproducibility and resolution.
-
Issue 2: Appearance of unexpected peaks in the chromatogram.
-
Question: I am observing unknown peaks in my chromatogram that are not present in the reference standard. How should I investigate this?
-
Answer:
-
Identify the Source: The unknown peaks could be from the sample (e.g., new degradation products, synthesis by-products), the mobile phase, or the HPLC system itself.
-
Blank Injection: Inject a blank (mobile phase) to check for ghost peaks, which may indicate contamination in the solvent or carryover from a previous injection.[5][6]
-
Sample Degradation: this compound can degrade in solution. Ensure that the sample solutions are prepared fresh before analysis as specified in the pharmacopoeia.[1]
-
Forced Degradation Studies: To identify if the unknown peaks are degradation products, you can perform forced degradation studies on a pure this compound sample (e.g., exposure to acid, base, heat, light, oxidation). The resulting chromatograms can help in identifying the degradation products.
-
Mass Spectrometry (MS) Detection: If available, using a mass spectrometer as a detector can help in identifying the mass of the unknown impurities, providing clues to their structure.
-
Issue 3: Peak tailing for the this compound peak.
-
Question: The this compound peak in my chromatogram is showing significant tailing. What are the possible causes and solutions?
-
Answer:
-
Silanol Interactions: Peak tailing for basic compounds like this compound metabolites can be due to interactions with acidic silanol groups on the silica-based column packing. The European Pharmacopoeia method for a related substance in an older monograph specified a base-deactivated column to mitigate this.[7]
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing.
-
Solution: Try diluting your sample and re-injecting.
-
-
Column Contamination: Contamination at the head of the column can cause peak shape distortion.
-
Solution: Reverse-flush the column (if permitted by the manufacturer) or replace the guard column if one is in use.
-
-
Quantitative Data Summary
Table 1: HPLC Method Parameters for Related Substances (European Pharmacopoeia)
| Parameter | Value |
| Mobile Phase | Mix 28 volumes of methanol and 72 volumes of a buffer solution (6.0 g/L sodium dihydrogen phosphate with 1 mL/L triethylamine, adjusted to pH 7.0 with sodium hydroxide).[1] |
| Column | Information not explicitly detailed in the provided search results, but older monographs suggest a base-deactivated octadecylsilyl silica gel for chromatography (5 µm).[7] |
| Flow Rate | 1.0 mL/min[1] |
| Detection | UV Spectrophotometer at 254 nm[1] |
| Injection Volume | 10 µL[1] |
| Run Time | 3.5 times the retention time of this compound[1] |
| System Suitability | Resolution between Impurity A and this compound must be a minimum of 2.5.[1] |
Table 2: Acceptance Criteria for Impurities in this compound Sodium (European Pharmacopoeia)
| Impurity | Acceptance Criterion (%) |
| Impurity A | ≤ 0.2[1] |
| Impurity B | ≤ 0.2[1] |
| Impurity C | ≤ 0.5[1] |
| Impurity D | ≤ 0.2[1] |
| Total Impurities | ≤ 0.5[1] |
| Disregard Limit | 0.025[1] |
Table 3: Assay Methods for this compound Sodium
| Method | Principle | Key Parameters |
| Iodometric Titration | Oxidation of this compound with a known excess of iodine in an acidic medium, followed by back-titration of the excess iodine.[1] | Titrant: 0.05 M Iodine. Endpoint Detection: Starch indicator. Temperature: Not to exceed 10 °C. Equivalence: 1 mL of 0.05 M iodine is equivalent to 16.67 mg of C13H16N3NaO4S.[1] |
| UV-Vis Spectrophotometry | Oxidation of this compound with ammonium molybdate in a strongly acidic medium to form a bluish-green colored compound.[8][9] | Wavelength of Maximum Absorption (λmax): 690 nm.[8][9] Reagents: Ammonium orthomolybdate (5.0% solution), Sulfuric acid (40% solution).[8][9] Linearity Range: Typically in the µg/mL range.[10] |
Experimental Protocols
Protocol 1: Determination of Related Substances by HPLC
-
Mobile Phase Preparation:
-
Prepare a buffer solution by dissolving 6.0 g of sodium dihydrogen phosphate in 1000 mL of water. Add 1 mL of triethylamine and adjust the pH to 7.0 with a strong sodium hydroxide solution.[1]
-
Mix 720 mL of the prepared buffer solution with 280 mL of methanol.[1]
-
Degas the mobile phase using a suitable method (e.g., sonication, vacuum filtration).
-
-
Test Solution Preparation:
-
Accurately weigh and dissolve 50.0 mg of the synthesized this compound in the mobile phase and dilute to 10.0 mL with the mobile phase.[1]
-
-
Reference Solution Preparation:
-
Prepare reference solutions of this compound and its specified impurities (A, B, C, and D) as per the European Pharmacopoeia monograph. This will involve using certified reference standards.
-
-
Chromatographic Procedure:
-
Set up the HPLC system with the parameters specified in Table 1.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of the test solution and the reference solutions.
-
Run the chromatogram for at least 3.5 times the retention time of the main this compound peak.[1]
-
-
Data Analysis:
-
Identify the peaks of the specified impurities based on their retention times compared to the reference standards.
-
Calculate the percentage of each impurity using the peak areas. Ensure that the system suitability criteria, especially the resolution between Impurity A and this compound, are met.[1]
-
Protocol 2: Assay by Iodometric Titration
-
Sample Preparation:
-
Titration Procedure:
-
Immediately begin titrating the solution dropwise with 0.05 M iodine solution. The temperature of the solution must be maintained below 10 °C throughout the titration.[1]
-
As the endpoint is approached, a precipitate will form. Ensure the precipitate dissolves by swirling after each addition of the titrant.
-
Towards the end of the titration, add 2 mL of starch solution as an indicator.[1]
-
Continue the titration until a stable blue color persists for at least 2 minutes.[1]
-
-
Calculation:
-
Record the volume of 0.05 M iodine solution consumed.
-
Calculate the percentage content of this compound using the equivalence factor: 1 mL of 0.05 M iodine is equivalent to 16.67 mg of this compound sodium.[1]
-
Protocol 3: Assay by UV-Vis Spectrophotometry
-
Standard Solution Preparation:
-
Sample Solution Preparation:
-
Accurately weigh a quantity of the synthesized this compound powder and dissolve it in distilled water to obtain a known concentration within the linearity range of the standard curve.
-
-
Color Development:
-
In separate test tubes for each standard and sample solution, add a specific volume of the solution.
-
Add 5.0% ammonium orthomolybdate solution and 40% sulfuric acid solution.[8][9]
-
Mix well and allow the solution to stand in the dark for 30 minutes for the color to develop.[3][9]
-
Dilute the solutions to a final volume with distilled water.
-
-
Spectrophotometric Measurement:
-
Data Analysis:
-
Plot a calibration curve of absorbance versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve and calculate the purity of the synthesized product.
-
Visualizations
Caption: Overall Quality Control Workflow for Synthesized this compound.
Caption: Troubleshooting Decision Tree for this compound HPLC Analysis.
References
- 1. drugfuture.com [drugfuture.com]
- 2. pharmakeftiki.hsmc.gr [pharmakeftiki.hsmc.gr]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. hplc.eu [hplc.eu]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Analysis Method of Sodium this compound in Tablets by Visible (VIS) Spectrophotometry: Spectrophotometric Analysis Method in Visible Range (VIS) – ScienceOpen [scienceopen.com]
Best practices for long-term storage of Metamizole stock solutions
This guide provides best practices for the long-term storage of Metamizole (also known as Dipyrone) stock solutions, along with troubleshooting advice and frequently asked questions to support researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound sodium salt is soluble in several organic solvents and aqueous buffers. For long-term storage, organic solvents are recommended due to the instability of this compound in aqueous solutions.[1][2] Recommended organic solvents include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[1] It is advisable to use anhydrous solvents and purge them with an inert gas, such as nitrogen or argon, before use to minimize degradation.[1]
Q2: What are the solubility limits for this compound in common solvents?
A2: The approximate solubility of this compound sodium salt in various solvents is summarized in the table below.
| Solvent | Approximate Solubility | Reference |
| DMSO | ~30 mg/mL | [1] |
| DMF | ~30 mg/mL | [1] |
| Ethanol | ~20 mg/mL | [1] |
| PBS (pH 7.2) | ~10 mg/mL | [1] |
Q3: What are the optimal conditions for long-term storage of this compound stock solutions?
A3: For long-term stability, this compound stock solutions prepared in anhydrous organic solvents should be stored at low temperatures. Storage at -80°C is preferable for extended periods. If a -80°C freezer is unavailable, storage at -20°C is a viable alternative for shorter durations. General guidelines suggest that stock solutions in DMSO can be stable for up to 6 months at -80°C and for 1 month at -20°C. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: How long is this compound stable in its solid form?
A4: When stored as a crystalline solid at -20°C, this compound sodium salt is stable for at least four years.[1]
Q5: Can I store this compound in aqueous solutions?
A5: It is strongly advised not to store this compound in aqueous solutions for more than one day.[1] this compound is unstable in aqueous environments and undergoes rapid hydrolysis and oxidation.[2][3][4] If you must prepare an aqueous solution, it should be made fresh immediately before use.
Q6: What are the primary degradation products of this compound?
A6: In aqueous solutions, this compound primarily degrades through hydrolysis and oxidation.[3][4] The major degradation products include 4-methylaminoantipyrine (MAA) and 4-aminoantipyrine (AA).[5] Further degradation can lead to the formation of other byproducts, including formaldehyde and sodium hydrogen sulfate.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation in stock solution upon storage | The storage temperature is too high, leading to solvent evaporation or degradation. Alternatively, the initial concentration may have exceeded the solubility limit at the storage temperature. | Ensure the storage container is sealed tightly. Store at -80°C for optimal stability. If precipitation persists, consider preparing a slightly more dilute stock solution. |
| Precipitation when diluting the stock solution into an aqueous buffer | The concentration of this compound in the final aqueous solution exceeds its solubility limit. This can also occur if the organic solvent from the stock solution is not fully miscible with the aqueous buffer at the prepared ratio. | Ensure the final concentration in the aqueous buffer is below the solubility limit of this compound in that specific buffer (e.g., ~10 mg/mL in PBS, pH 7.2).[1] Perform dilutions in a stepwise manner while vortexing to ensure proper mixing. |
| The stock solution has turned yellow or brownish | This color change is often an indication of oxidation, a primary degradation pathway for this compound. | It is recommended to discard the discolored solution and prepare a fresh stock. To prevent this, use anhydrous solvents, consider purging the solvent and the headspace of the storage vial with an inert gas, and store protected from light. |
| Inconsistent or unexpected experimental results | The this compound stock solution may have degraded, leading to a lower effective concentration of the active compound. | Prepare a fresh stock solution from the solid compound. It is also advisable to perform a quality control check on the existing stock solution to assess its integrity (see Experimental Protocol 2). |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound sodium salt (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial with a screw cap
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Equilibrate the this compound sodium salt to room temperature before opening the container to prevent moisture condensation.
-
Weigh the desired amount of this compound sodium salt using a calibrated analytical balance.
-
Transfer the weighed solid to a sterile amber glass vial.
-
Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 30 mg/mL).
-
Securely cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (up to 37°C) can be used to aid dissolution if necessary.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in smaller, tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage or at -20°C for shorter-term storage.
Protocol 2: Quality Control of this compound Stock Solution using UV-Vis Spectrophotometry
Background: this compound has characteristic UV absorbance maxima at approximately 238 nm and 267 nm.[1] A significant decrease in absorbance at these wavelengths or a shift in the maxima can indicate degradation. This protocol provides a basic method to check the relative concentration and integrity of a stock solution over time.
Materials:
-
This compound stock solution (e.g., in ethanol or DMSO)
-
Appropriate solvent for dilution (matching the stock solution solvent)
-
UV-transparent cuvettes (quartz)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a fresh, known concentration of this compound solution from the solid compound to use as a reference standard.
-
Dilute a small aliquot of both the reference standard and the stored stock solution with the appropriate solvent to a final concentration within the linear range of the spectrophotometer (e.g., 5-20 µg/mL).
-
Use the same solvent as a blank to zero the spectrophotometer.
-
Scan the absorbance of the diluted reference standard and the diluted stored sample from approximately 200 nm to 400 nm.
-
Compare the absorbance spectra. A significant decrease in the absorbance values at 238 nm and 267 nm for the stored sample compared to the fresh reference standard suggests degradation. A noticeable shift in the wavelength of maximum absorbance can also indicate the presence of degradation products.
Visualizations
Caption: Experimental workflow for the preparation and quality control of this compound stock solutions.
Caption: Troubleshooting decision tree for common issues with this compound stock solutions.
References
Technical Support Center: Deconvolution of Complex Spectra in Raman Analysis of Metamizole Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Raman analysis of Metamizole and its degradation products.
Frequently Asked Questions (FAQs)
Q1: Why is Raman spectroscopy a suitable technique for analyzing this compound degradation?
A1: Raman spectroscopy is a non-destructive analytical technique that provides detailed molecular information, making it well-suited for studying the chemical changes that occur during drug degradation.[1][2] It requires minimal sample preparation and can be used to analyze solid, semi-solid, and liquid samples.[2] Specifically for this compound (also known as dipyrone), Raman spectroscopy can identify alterations in the drug's structure due to hydrolysis and oxidation by detecting shifts in the Raman peaks.[3]
Q2: What are the primary degradation products of this compound and how do they appear in the Raman spectrum?
A2: The primary degradation of this compound in the presence of water and oxygen involves hydrolysis and oxidation.[4] This leads to the formation of the main degradation product, N-methylaminoantipyrine.[3] Other byproducts can include sodium sulfate/disulfate.[3] In the Raman spectrum, the presence of N-methylaminoantipyrine is indicated by a "blue-shift" (a shift to a higher wavenumber) of the peaks associated with the aromatic and pyrazole rings of the this compound molecule.[3]
Q3: What is spectral deconvolution and why is it necessary for analyzing this compound degradation?
A3: Spectral deconvolution is a computational technique used to separate overlapping peaks in a complex spectrum. In the analysis of this compound degradation, the Raman spectra of the parent drug and its various degradation products will overlap, creating a composite spectrum. Deconvolution helps to isolate and quantify the contribution of each individual component to the overall spectrum, allowing for a more accurate analysis of the degradation process.
Q4: Can Raman spectroscopy be used for quantitative analysis of this compound and its degradation products?
A4: Yes, Raman spectroscopy can be used for quantitative analysis.[5] By correlating the intensity of specific Raman peaks with the concentration of the corresponding molecules, it is possible to quantify the amounts of this compound and its degradation products in a sample.[5] For complex mixtures, this often involves the use of chemometric models, such as Principal Component Analysis (PCA) or Principal Component Regression (PCR), to build a robust quantitative model.[6][3][7]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Raman Signal | - Low laser power- Improper sample focus- Low concentration of analyte- Sample is a weak Raman scatterer | - Increase laser power, but be cautious of potential sample damage.[8]- Adjust the sample stage to ensure the laser is focused correctly on the sample.[8]- If possible, concentrate the sample.[8]- For inherently weak scatterers, consider using Surface-Enhanced Raman Spectroscopy (SERS) if applicable.[9] |
| High Fluorescence Background | - Sample is naturally fluorescent- Presence of fluorescent impurities | - Use a longer excitation wavelength (e.g., 785 nm or 1064 nm) to minimize fluorescence.[8]- Photobleach the sample by exposing it to the laser for a period before acquiring the spectrum.[8]- Employ baseline correction algorithms during data processing. |
| Difficulty in Deconvoluting Overlapping Peaks | - Poor spectral resolution- Inappropriate peak fitting model- Incorrect baseline correction | - Ensure the spectrometer is properly calibrated to achieve the best possible spectral resolution.[8]- Experiment with different peak shapes (e.g., Gaussian, Lorentzian, or a combination) and fitting algorithms.- Apply appropriate baseline correction methods before attempting to fit the peaks. |
| Inconsistent or Irreproducible Results | - Sample heterogeneity- Changes in experimental conditions (e.g., temperature, laser power) | - For solid samples, consider analyzing multiple spots and averaging the spectra. For liquids, ensure the solution is well-mixed.- Maintain consistent experimental parameters throughout the analysis.[2] |
| Sample Damage or Degradation by Laser | - Laser power is too high- Prolonged exposure to the laser | - Reduce the laser power.[8]- Decrease the acquisition time.[8]- If possible, use a rotating sample holder to distribute the laser energy over a larger area. |
Data Presentation
Table 1: Key Raman Peak Shifts Observed in this compound Degradation
| This compound Peak (cm⁻¹) | Degraded Sample Peak (cm⁻¹) | Assignment/Interpretation |
| 1002 | 1007 | Blue-shift of aromatic and pyrazole rings due to N-methylaminoantipyrine formation.[10] |
| 1025 | 1026 | Blue-shift of aromatic and pyrazole rings due to N-methylaminoantipyrine formation.[10] |
| 1042 | 1046 | Blue-shift of aromatic and pyrazole rings due to N-methylaminoantipyrine formation.[10] |
| 1600 | 1604 | Blue-shift of aromatic and pyrazole rings due to N-methylaminoantipyrine formation.[10] |
| 660, 789, 895 | Decrease in intensity | Associated with the aminopyrazole group, indicating hydrolysis/oxidation.[10] |
| N/A | 602, 617, 981 | Appearance of new peaks assigned to sodium sulfate/disulfate.[10] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound and Raman Analysis
This protocol outlines the steps for conducting a forced degradation study of this compound and analyzing the resulting products using Raman spectroscopy.
1. Materials and Reagents:
-
This compound sodium salt
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Raman spectrometer with appropriate laser excitation (e.g., 785 nm)
-
Quartz cuvettes or glass vials
2. Forced Degradation Conditions:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a specified time.[11][12]
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a specified time.[11][12]
-
Oxidative Degradation: Dissolve this compound in a 3% H₂O₂ solution and keep at room temperature for a specified time.[11][12]
-
Thermal Degradation: Store solid this compound at an elevated temperature (e.g., 80°C) for a specified time.
-
Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp) for a specified time.[11]
3. Raman Spectroscopy Analysis:
-
Instrument Setup:
-
Set the laser wavelength (e.g., 785 nm).
-
Calibrate the spectrometer using a known standard.
-
Set the laser power and acquisition time. Start with low power and short acquisition times to avoid sample damage.
-
-
Sample Measurement:
-
Acquire a Raman spectrum of the undegraded this compound as a reference.
-
Acquire Raman spectra of the samples from each of the forced degradation conditions.
-
Ensure consistent sample presentation to the laser.
-
-
Data Processing and Deconvolution:
-
Apply cosmic ray removal and baseline correction to the spectra.
-
Use spectral analysis software to perform deconvolution of the overlapping peaks. This may involve peak fitting with Gaussian, Lorentzian, or Voigt functions.
-
Identify the peaks corresponding to this compound and its degradation products based on the reference spectrum and literature data.
-
Quantify the relative amounts of each component by comparing the integrated areas of the deconvoluted peaks.
-
Visualizations
Caption: this compound Degradation Pathway
Caption: Raman Analysis Workflow
References
- 1. horiba.com [horiba.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 6. Item - Characterization of the degradation of dipyrone (this compound) in expired oral pharmaceutical products by Raman spectroscopy and principal component analysis (PCA) - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 7. [PDF] Multivariate Method Based on Raman Spectroscopy for Quantification of Dipyrone in Oral Solutions | Semantic Scholar [semanticscholar.org]
- 8. youtube.com [youtube.com]
- 9. Surface-enhanced Raman spectroscopy in pharmaceutical analysis: from component determination to mechanism research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmainfo.in [pharmainfo.in]
Technical Support Center: Addressing Variability in Animal Behavior in Nociceptive Tests with Metamizole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in animal behavior during nociceptive tests involving Metamizole (also known as Dipyrone).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as an analgesic?
This compound is a non-opioid analgesic and antipyretic (fever-reducing) drug with spasmolytic properties.[1][2] It is considered a pro-drug, meaning it is converted into its active forms in the body.[1][3] After administration, this compound is rapidly hydrolyzed into its main active metabolite, 4-methylaminoantipyrine (4-MAA).[1] 4-MAA is further metabolized to a second active metabolite, 4-aminoantipyrine (4-AA).[1]
The analgesic effect of this compound is complex and not fully understood, but it is believed to involve multiple pathways:
-
Inhibition of Cyclooxygenase (COX) enzymes: this compound's metabolites have been suggested to inhibit COX-3, a variant of COX-1, in the central nervous system, which is involved in pain and fever pathways.[4] There is also evidence for the inhibition of COX-1 and COX-2, although this is weaker than that of traditional NSAIDs.[4]
-
Activation of the Endocannabinoid System: The active metabolite 4-AA is associated with the activation of cannabinoid receptor type 1 (CB1), contributing to its analgesic effects.[1]
-
Modulation of the Opioidergic System: this compound may also exert its effects through the activation of the endogenous opioidergic system.[4]
-
Other Mechanisms: The anti-hyperalgesic effect of 4-MAA may be mediated by the activation of the cGMP pathway and the opening of ATP-sensitive potassium channels.[1]
Q2: What are the main active metabolites of this compound and do they differ in potency?
The two primary active metabolites of this compound are 4-methylaminoantipyrine (4-MAA) and 4-aminoantipyrine (4-AA).[1] While both contribute to the overall analgesic effect, they have different pharmacokinetic and pharmacodynamic profiles. 4-MAA is the initial and major active metabolite. Information from various sources suggests that both metabolites are active, but a direct and definitive quantitative comparison of their analgesic potency in vivo is not consistently reported in the literature. The differential metabolism and activity of these two compounds could be a source of variability in experimental results.
Q3: Why am I observing high variability in my nociceptive test results with this compound?
High variability in nociceptive tests is a common challenge and can be attributed to a combination of factors related to the drug, the animal model, and the experimental procedure.[5]
-
Pharmacological Factors:
-
Metabolism: Individual differences in the rate of metabolism of this compound to its active metabolites (4-MAA and 4-AA) can lead to varying peak concentrations and durations of action.[6]
-
Complex Mechanism of Action: As this compound acts on multiple pathways (COX, endocannabinoid, opioid), individual differences in the sensitivity of these systems can contribute to variable responses.[4]
-
-
Biological Factors:
-
Animal Strain: Different strains of mice and rats can exhibit significant differences in their baseline nociceptive sensitivity and their response to analgesics.[7]
-
Sex: Sex differences in pain perception and analgesic response are well-documented in rodents.[6]
-
Age and Weight: These factors can influence drug metabolism and distribution, as well as baseline sensitivity to noxious stimuli.[8]
-
Individual Animal Temperament and Stress Levels: An animal's anxiety level and response to handling can significantly impact its behavior in nociceptive assays.[9]
-
-
Environmental and Procedural Factors:
-
Habituation: Insufficient habituation to the testing environment and apparatus can lead to stress-induced alterations in pain perception.[7][10]
-
Testing Conditions: Factors such as ambient temperature, lighting, and noise levels can influence an animal's behavior and nociceptive thresholds.[9]
-
Experimenter Variability: Inconsistent handling of animals and application of stimuli by the experimenter is a major source of variability.[10]
-
Apparatus Settings: Minor variations in stimulus intensity (e.g., hot plate temperature, radiant heat intensity) can lead to significant differences in response latencies.[10]
-
Troubleshooting Guides
High Variability in the Hot Plate Test
| Issue | Potential Cause | Troubleshooting Steps |
| Wide range of baseline latencies before drug administration. | Inadequate habituation to the apparatus. | Increase the duration and frequency of habituation sessions. Place the animal on the hot plate at a neutral temperature for several minutes on the days preceding the experiment. |
| Inconsistent plate temperature. | Verify the accuracy and stability of the hot plate temperature with a calibrated thermometer. Ensure the entire surface is heated uniformly. | |
| Animal's weight and paw thickness.[9] | Record the weight of each animal. Consider normalizing the data or using weight as a covariate in the statistical analysis. | |
| Inconsistent response to this compound (some animals respond, others do not). | Individual differences in drug metabolism.[6] | Ensure a consistent route and volume of administration. Consider using a longer pre-treatment time to allow for metabolism to active compounds. |
| Stress-induced hypoalgesia. | Minimize handling stress. Ensure a quiet and dimly lit testing environment. | |
| Learning/conditioning effects from repeated testing. | If repeated testing is necessary, randomize the order of animals and ensure sufficient time between tests. | |
| Gradual decrease in response latencies over repeated tests. | Habituation to the noxious stimulus. | Use a cut-off time to prevent tissue damage and minimize learning. Vary the location of the stimulus if possible (though not applicable for the hot plate). |
High Variability in the Tail-Flick Test
| Issue | Potential Cause | Troubleshooting Steps |
| Variable baseline tail-flick latencies. | Inconsistent positioning of the tail relative to the heat source. | Use a consistent location on the tail for stimulation (e.g., 2-3 cm from the tip). Ensure the tail is held in the same position for each animal. |
| Fluctuations in the intensity of the radiant heat source. | Regularly check the calibration of the tail-flick apparatus. Ensure the light source is clean and unobstructed. | |
| Variations in tail skin temperature.[9] | Acclimatize the animals to the testing room for a consistent period to allow their core and skin temperatures to stabilize. | |
| Bimodal distribution of responses to this compound. | Genetic differences in analgesic sensitivity within the animal strain. | Consider using a more genetically homogeneous strain of animals. Increase the sample size to ensure adequate statistical power. |
| Inconsistent drug administration (e.g., subcutaneous injection). | Ensure proper injection technique to minimize variability in drug absorption. | |
| Animals showing signs of distress or excessive movement. | Improper restraint. | Use a restrainer that is appropriate for the size of the animal to minimize stress without causing injury. Habituate the animals to the restrainer. |
High Variability in the Formalin Test
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in licking/biting time, especially in Phase II. | Inconsistent volume or location of formalin injection. | Use a consistent volume and inject into the same anatomical location on the paw (e.g., plantar surface). |
| Observer bias in scoring behavior. | Ensure observers are well-trained and blinded to the treatment groups. Use clear and objective scoring criteria. Consider video recording for later analysis. | |
| Individual differences in inflammatory response. | Ensure all animals are healthy and free from any pre-existing inflammation. | |
| "Noisy" data with sporadic and unpredictable licking behavior. | Stress and anxiety from the injection and testing environment. | Handle animals gently and habituate them to the observation chambers. |
| Differences in grooming behavior unrelated to pain. | Differentiate between pain-related licking/biting of the injected paw and general grooming behavior. | |
| This compound shows a strong effect in some animals but not others. | Differences in the metabolism of this compound and the sensitivity of central vs. peripheral pain pathways.[11] | The two phases of the formalin test are thought to represent different pain mechanisms (Phase I: direct nociceptor activation; Phase II: inflammatory pain). Analyze the data for each phase separately. |
Data Presentation
Due to the limited availability of structured quantitative data directly comparing the variability of this compound's effects across different nociceptive tests in the public domain, the following tables provide an illustrative summary of typical doses and expected outcomes based on the available literature. Researchers should establish their own dose-response curves and assess variability within their specific experimental conditions.
Table 1: Illustrative Dose Ranges of this compound in Rodent Nociceptive Tests
| Nociceptive Test | Animal Model | Route of Administration | Typical Dose Range (mg/kg) | Expected Outcome |
| Hot Plate Test | Mouse/Rat | Intraperitoneal (i.p.), Oral (p.o.) | 100 - 500 | Increase in latency to paw licking or jumping. |
| Tail-Flick Test | Mouse/Rat | Intraperitoneal (i.p.), Intravenous (i.v.) | 100 - 600 | Increase in latency to tail withdrawal from the heat source.[12] |
| Formalin Test | Mouse/Rat | Intraperitoneal (i.p.), Subcutaneous (s.c.) | 50 - 500 | Reduction in the duration of paw licking/biting, particularly in Phase II.[11] |
| Writhing Test | Mouse | Intraperitoneal (i.p.) | 30 - 1000 | Reduction in the number of abdominal constrictions.[12][13] |
Note: These are approximate dose ranges and the optimal dose should be determined empirically for each specific study.
Experimental Protocols
Hot Plate Test
Objective: To assess the analgesic effect of this compound on thermal nociception.
Apparatus: Hot plate apparatus with adjustable temperature control.
Procedure:
-
Habituation: For 2-3 days prior to testing, habituate the animals to the testing room and the hot plate apparatus (at a neutral temperature) for 15-30 minutes each day.
-
Baseline Latency: On the day of the experiment, place each animal on the hot plate, maintained at a constant temperature (e.g., 52-55°C), and start a timer.
-
Record the latency (in seconds) for the animal to exhibit a nociceptive response (e.g., paw licking, jumping).
-
Implement a cut-off time (e.g., 30-45 seconds) to prevent tissue damage. If the animal does not respond within the cut-off time, remove it and assign the cut-off latency.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., i.p., p.o.).
-
Post-treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), repeat the hot plate test and record the response latencies.
Tail-Flick Test
Objective: To evaluate the spinal analgesic effect of this compound.
Apparatus: Tail-flick apparatus with a radiant heat source.
Procedure:
-
Habituation: Acclimatize the animals to the restrainer and the testing environment for several days before the experiment.
-
Baseline Latency: Gently place the animal in the restrainer. Position the tail over the radiant heat source at a consistent location.
-
Activate the heat source and start the timer.
-
Record the time it takes for the animal to flick its tail away from the heat.
-
Use a cut-off time (e.g., 10-15 seconds) to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle.
-
Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration.
Formalin Test
Objective: To assess the effect of this compound on both acute and inflammatory pain.
Apparatus: Observation chambers with clear walls and a mirror placed at an angle to allow for an unobstructed view of the animal's paws.
Procedure:
-
Habituation: Place the animals in the observation chambers for at least 30 minutes to allow them to acclimate.
-
Formalin Injection: Briefly restrain the animal and inject a small volume (e.g., 20 µL) of dilute formalin solution (e.g., 1-5%) into the plantar surface of one hind paw.
-
Observation: Immediately return the animal to the observation chamber and start a timer.
-
Record the cumulative time the animal spends licking or biting the injected paw.
-
Data Analysis: Analyze the data in two distinct phases:
-
Phase I (Early Phase): 0-5 minutes post-injection (neurogenic pain).
-
Phase II (Late Phase): 15-30 minutes post-injection (inflammatory pain).[11]
-
-
Drug Administration: Administer this compound or vehicle at a predetermined time before the formalin injection.
Visualizations
Caption: Proposed signaling pathways for the analgesic action of this compound.
Caption: General experimental workflow for nociceptive testing with this compound.
Caption: Logical troubleshooting workflow for addressing variability.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. dorfloripa.paginas.ufsc.br [dorfloripa.paginas.ufsc.br]
- 6. Sources of interindividual variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Innovations and advances in modelling and measuring pain in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factors affecting mechanical (nociceptive) thresholds in piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Study of Pain in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ciencialatina.org [ciencialatina.org]
- 13. researchgate.net [researchgate.net]
Optimizing dosing regimens of Metamizole for sustained analgesia in animal models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Metamizole (Dipyrone) in animal models to achieve sustained analgesia.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's analgesic effect?
A1: this compound is a pro-drug that is hydrolyzed into its active metabolites, 4-methyl-amino-antipyrine (MAA) and 4-amino-antipyrine (AA).[1][2] Its mechanism is complex and not fully elucidated, but it is believed to involve multiple pathways. The primary proposed mechanisms include the inhibition of cyclooxygenase (COX), particularly COX-3 in the central nervous system, and activation of the endogenous opioidergic and cannabinoid systems.[3][4] Additionally, it may activate ATP-sensitive potassium channels and influence the nitric oxide (NO) signaling pathway to produce its anti-hyperalgesic effects.[1][2]
Q2: Why am I seeing high variability in the analgesic response between animals of the same species and strain?
A2: High variability can stem from several factors. This compound is primarily metabolized in the liver by the cytochrome P450 complex.[5] Individual differences in metabolic rates can lead to varying plasma concentrations of the active metabolites, MAA and AA, resulting in inconsistent analgesic effects. Additionally, factors such as the specific pain model used, the animal's stress level, and the route of administration can influence outcomes. For oral administration, differences in voluntary intake, especially when delivered via drinking water, can lead to significant variations in dosing between animals.[6]
Q3: Can this compound be used as a sole analgesic agent for major surgical procedures?
A3: Based on current research, this compound alone may be insufficient for managing moderate to severe post-operative pain, such as after an ovariohysterectomy in dogs.[7][8] It is often more effective when used as part of a multimodal analgesic regimen, for example, in combination with opioids.[5] Co-administration with morphine has been shown to produce superadditive antinociceptive effects.[9]
Q4: What are the common adverse effects of this compound observed in animal models?
A4: The most frequently reported side effects in studies involving dogs and cats are vomiting and salivation, particularly with intravenous administration.[10][11] While there is a known risk of agranulocytosis in humans that has led to its ban in some countries, this side effect is less documented in animal research literature, and some argue the risk has been exaggerated.[12][13] In mice, some strains may show a significant aversion to this compound in drinking water, leading to reduced fluid intake and weight loss.[6]
Q5: How does the route of administration affect the pharmacokinetics of this compound?
A5: The route of administration significantly impacts the bioavailability and peak plasma concentration of this compound's active metabolites. After oral ingestion, this compound is hydrolyzed to MAA in the gastric juice before absorption.[1] Intravenous (IV) administration results in the highest peak plasma concentrations of metabolites.[11] Studies in cats have shown that oral administration can lead to higher bioavailability (AUC ratio) compared to intramuscular (IM) injection, though this was not statistically significant.[11] The half-life of the primary active metabolite, MAA, appears to be consistent across different routes of administration within the same species.[11]
Troubleshooting Guides
Issue 1: Lack of Efficacy or Insufficient Analgesia
| Potential Cause | Troubleshooting Step |
| Inadequate Dose | The effective dose of this compound is species-dependent. Review the literature for validated doses for your specific animal model and pain type. Consider performing a dose-response study. For example, in dogs, IV doses of 25 mg/kg and 35 mg/kg were effective for post-operative pain, while 15 mg/kg was not.[14][15] |
| Inappropriate Route of Administration | For acute, severe pain, IV administration provides the most rapid onset and highest peak plasma concentrations.[11][16] For sustained analgesia, consider slow-release oral formulations or more frequent dosing intervals based on the pharmacokinetic profile in your species.[10][17] |
| Tolerance Development | Repeated administration of this compound can lead to the development of analgesic tolerance.[9][18] If your protocol involves chronic dosing, you may observe a decrease in analgesic effect over time. Consider varying the dosing interval or combining this compound with another class of analgesic, like an opioid, which has been shown to attenuate tolerance development.[9] |
| Pain Model Insensitivity | Some pain models, particularly those assessing acute cutaneous nociception, may not be sensitive enough to detect this compound's analgesic effects.[19] Its efficacy is more pronounced in models of visceral or inflammatory pain.[7][16][20] |
Issue 2: Difficulty Achieving Sustained Analgesia
| Potential Cause | Troubleshooting Step |
| Short Half-Life of Metabolites | The analgesic effect of this compound is limited by the half-life of its active metabolites. In rodents, the effect is estimated to last 6-8 hours.[6][20] To maintain effective plasma concentrations, the dosing interval must be optimized. For example, a regimen of 50 mg/kg every 6 hours has been used for effective pain treatment in rabbits and dogs.[5][21] |
| Bolus Dosing Regimen | A single bolus dose may not provide coverage for an extended period. Consider a continuous rate infusion (CRI) if feasible for your experimental setup, or implement a fixed-interval dosing schedule (e.g., every 8 hours) as used in several canine post-operative studies.[7][14] |
| Inconsistent Oral Intake | If administering this compound via drinking water, monitor water consumption and body weight daily for each animal.[6] Some mouse strains (e.g., NSG) show aversion to the taste and will not consume enough for a therapeutic effect.[6] In such cases, switch to an alternative administration route like oral gavage or subcutaneous injection. |
Data Presentation
Table 1: Recommended Dosing Regimens of this compound in Various Animal Models
| Animal Model | Dose | Route of Administration | Frequency | Context/Pain Model | Reference |
| Dog | 25 - 35 mg/kg | IV | Every 8 hours | Post-operative (Ovariohysterectomy) | [15][17] |
| Dog | 50 mg/kg | PO (Slow-release) | Every 24 hours | Post-operative (Ovariohysterectomy) | [10] |
| Cat | 25 mg/kg | IV | Every 8, 12, or 24 hours | Post-operative (Ovariohysterectomy) | [7] |
| Rat | 177.8 mg/kg | Subcutaneous | Single dose | Arthritis (PIFIR model) | [9] |
| Rat | 250 - 500 mg/kg | Not specified | Single dose | Inflammatory (Scalpel incision/Carrageenan) | [20] |
| Rat | 15 - 300 mg/kg | Not specified | Single dose | Anesthetic sparing (Sevoflurane MAC) | [5][21] |
| Mouse | 31 - 1000 mg/kg | IP | Single dose | Visceral Pain (Writhing Test) | [18] |
| Mouse | 2.5 mg/mouse | PO | 4 times per day | Sepsis (Peritoneal contamination) | [22] |
| Calf | 40 mg/kg | IV | Single dose | Post-operative (Umbilical surgery) | [23] |
Table 2: Pharmacokinetic Parameters of this compound's Active Metabolite (4-MAA)
| Animal Model | Dose & Route | Half-life (t½) | Peak Plasma Conc. (Cmax) | Reference |
| Cat | 25 mg/kg IV | ~7 hours | 148.6 µg/mL | [11] |
| Cat | 25 mg/kg IM | ~7 hours | 18.7 µg/mL | [11] |
| Cat | 25 mg/kg PO | ~7 hours | 20.6 µg/mL | [11] |
| Calf | 40 mg/kg IV | 9.5 hours | Not specified | [23] |
| Rat | 177.8 mg/kg SC | Not specified | Plasma concentrations decreased under chronic administration | [9] |
Experimental Protocols
Protocol 1: Writhing Test for Visceral Pain in Mice
This protocol is adapted from methodologies used to assess the analgesic efficacy of this compound against chemically-induced visceral pain.[18][24]
-
Animal Acclimatization: Acclimate male Balb/C mice to the testing environment for at least 60 minutes before the experiment.
-
Grouping: Divide animals into groups (n=6-8 per group): a vehicle control group (e.g., 0.9% saline) and multiple this compound dose groups (e.g., 31, 56, 100, 178, 316, 562, 1000 mg/kg).
-
Drug Administration: Administer the assigned dose of this compound or vehicle via intraperitoneal (IP) injection.
-
Nociceptive Challenge: 15-30 minutes after drug administration, induce visceral pain by injecting 0.1 mL of 0.9% acetic acid solution IP.
-
Observation: Immediately after the acetic acid injection, place the mouse in an individual transparent observation chamber. Record the number of "writhes" (abdominal constrictions, stretching of the hind limbs) over a 30-minute period.
-
Data Analysis: Calculate the percentage of analgesia or inhibition for each dose group compared to the vehicle control group. Determine the ED50 (Effective Dose, 50%) from the dose-response curve.
Protocol 2: Assessment of Post-Operative Pain in Dogs (Ovariohysterectomy Model)
This is a generalized protocol based on studies evaluating this compound for post-operative analgesia.[14][15]
-
Animal Selection: Use healthy female dogs within a specified age and weight range.
-
Anesthetic Protocol: Standardize the anesthetic and surgical protocol for all animals.
-
Grouping: Randomly assign dogs to treatment groups: Placebo (0.9% saline IV), this compound 15 mg/kg IV (D15), this compound 25 mg/kg IV (D25), and this compound 35 mg/kg IV (D35).
-
Drug Administration: Administer the assigned treatment intravenously immediately after surgery and repeat every 8 hours for 48 hours.
-
Pain Assessment: A blinded observer should assess pain at baseline (pre-op) and at regular intervals post-operatively (e.g., 1, 2, 4, 8, 12, 24, 36, 48 hours). Use validated pain scales such as:
-
Visual Analogue Scale (VAS): A 100 mm line where 0 is no pain and 100 is the worst possible pain.
-
Composite Pain Scales: (e.g., Glasgow Composite Measure Pain Scale).
-
Behavioral Assessments: Observe posture, activity, and response to palpation of the surgical site.
-
-
Rescue Analgesia: Define a clear endpoint for rescue analgesia (e.g., a pain score ≥ 4 on the VAS).[14] Record the number of animals in each group that require rescue medication (e.g., Tramadol 2 mg/kg IM).
-
Physiological Monitoring: Record physiological parameters such as heart rate, respiratory rate, and serum cortisol levels at each time point as objective indicators of pain and stress.[14][15]
-
Data Analysis: Compare pain scores, frequency of rescue analgesia, and physiological parameters between the groups using appropriate statistical tests.
Mandatory Visualizations
Caption: Proposed multimodal mechanism of action for this compound and its active metabolites.
Caption: A typical workflow for evaluating the efficacy of this compound in an animal pain model.
Caption: A decision-making flowchart for troubleshooting poor analgesic outcomes.
References
- 1. This compound in the Management of Musculoskeletal Disorders: Current Concept Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 5. Pain Management and Analgesics Used in Small Mammals during Post-Operative Period with an Emphasis on this compound (Dipyrone) as an Alternative Medication [mdpi.com]
- 6. Mouse strain-specific habituation to oral this compound administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. veterinaryevidence.org [veterinaryevidence.org]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics and pharmacodynamics of metamizol in co-administration with morphine under acute and chronic treatments in arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of a new this compound formulation and carprofen for extended post-operative analgesia in dogs undergoing ovariohysterectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic profiles of the two major active metabolites of this compound (dipyrone) in cats following three different routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adverse effects of this compound on heart, lung, liver, kidney, and stomach in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ivis.org [ivis.org]
- 14. The use of different doses of metamizol for post-operative analgesia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The use of different doses of metamizol for post-operative analgesia in dogs. | Semantic Scholar [semanticscholar.org]
- 16. nbinno.com [nbinno.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. avmajournals.avma.org [avmajournals.avma.org]
- 20. researchgate.net [researchgate.net]
- 21. Pain Management and Analgesics Used in Small Mammals during Post-Operative Period with an Emphasis on this compound (Dipyrone) as an Alternative Medication - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound outperforms meloxicam in sepsis: insights on analgesics, survival and immunomodulation in the peritoneal contamination and infection sepsis model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.plos.org [journals.plos.org]
- 24. ciencialatina.org [ciencialatina.org]
Validation & Comparative
A Head-to-Head Battle in Postoperative Pain Management: Metamizole vs. Ketorolac
An in-depth comparative analysis for researchers and drug development professionals.
The management of postoperative pain is a critical factor in patient recovery, influencing comfort, mobilization, and the risk of complications. Among the non-opioid analgesics, metamizole and ketorolac are two prominent options frequently employed for their potent pain-relieving properties. This guide provides a comprehensive, data-driven comparison of their efficacy, safety, and mechanisms of action to inform research and clinical decision-making in the field of drug development.
At a Glance: Comparative Efficacy and Safety
Multiple clinical studies have pitted this compound against ketorolac in various postoperative settings. While both drugs have demonstrated comparable analgesic efficacy in many scenarios, some studies indicate superiority for one agent over the other depending on the surgical context and patient population.
A randomized, double-blind study in patients undergoing plastic surgery found no significant differences in pain scores between intramuscular (IM) administration of 30 mg ketorolac every 8 hours and 2 g of this compound IM every 8 hours.[1] Similarly, a trial comparing sublingual ketorolac (30 mg) with intravenous (IV) this compound (1 g) for pain after same-day surgery reported comparable effects, with no statistical difference in mean Visual Analog Scale (VAS) scores at 8 hours post-surgery.[2][3] However, the need for rescue analgesia was slightly lower in the ketorolac group in the latter study, though this difference was not statistically significant.[2][3]
In contrast, a study on pediatric patients following adenotonsillectomy revealed that ketorolac provided significantly better pain relief than this compound, as measured by the Oucher scale.[4] Conversely, a study on post-thoracotomy pain showed that while both 30 mg IM ketorolac and 1000 mg IM this compound had similar analgesic efficacy, the requirement for rescue medication was significantly lower in the this compound group.
From a cost-effectiveness perspective in the management of postoperative fracture pain, one analysis suggested that this compound may be more cost-effective than ketorolac, demonstrating slightly higher effectiveness at a lower total direct medical cost.
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative studies.
Table 1: Analgesic Efficacy
| Study Population | Intervention Groups | Pain Assessment | Key Findings |
| Plastic Surgery | Ketorolac 30 mg IM q8h vs. This compound 2 g IM q8h | Visual Analog Scale (VAS) | No significant difference in pain scores.[1] |
| Same-day Surgery | Sublingual Ketorolac 30 mg vs. IV this compound 1 g | Visual Analog Scale (VAS) | No statistically significant difference in mean VAS scores at 8 hours (p=0.06).[2][3] |
| Pediatric Adenotonsillectomy | Ketorolac vs. This compound | Oucher Scale | Ketorolac demonstrated significantly better pain relief (p < 0.001).[4] |
| Post-thoracotomy | Ketorolac 30 mg IM vs. This compound 1000 mg IM | Pain Scores | Similar analgesic efficacy. |
| Postoperative Fracture | Ketorolac (3x30mg) vs. This compound (3x1g) | Effectiveness Rate | This compound showed slightly higher effectiveness (37.93%) compared to Ketorolac (35.48%). |
Table 2: Rescue Analgesia and Adverse Events
| Study Population | Intervention Groups | Need for Rescue Analgesia | Notable Adverse Events |
| Same-day Surgery | Sublingual Ketorolac 30 mg vs. IV this compound 1 g | Lower in the ketorolac group (not statistically significant).[2][3] | No significant difference in adverse effects between groups.[2][3] |
| Plastic Surgery | Ketorolac 30 mg IM q8h vs. This compound 2 g IM q8h | Not specified | Two cases of postoperative hemorrhage in the ketorolac group.[1] |
| Post-thoracotomy | Ketorolac 30 mg IM vs. This compound 1000 mg IM | Significantly less in the this compound group. | Not specified |
Experimental Protocols
Study 1: Sublingual Ketorolac vs. IV this compound in Same-Day Surgery [2][3]
-
Design: Randomized, single-blind clinical trial.
-
Participants: Patients undergoing short-stay surgery.
-
Interventions:
-
Group 1: Three doses of 30 mg sublingual ketorolac.
-
Group 2: 1 g of intravenous this compound.
-
-
Pain Assessment: Visual Analog Scale (VAS) at 1, 8, and 24 hours postoperatively.
-
Outcome Measures: Pain scores, need for rescue analgesia, and incidence of side effects.
Study 2: IM Ketorolac vs. IM this compound after Plastic Surgery [1]
-
Design: Randomized, double-blind, parallel-group study.
-
Participants: 100 patients undergoing plastic surgery.
-
Interventions:
-
Group 1: Ketorolac 30 mg IM every 8 hours for 48 hours.
-
Group 2: this compound 2 g IM every 8 hours for 48 hours.
-
-
Pain Assessment: Visual Analog Scale (VAS).
-
Outcome Measures: Pain scores and frequency of adverse events.
Study 3: Ketorolac vs. This compound in Pediatric Adenotonsillectomy [4]
-
Design: Interventional clinical trial.
-
Participants: 80 children aged 5 to 12 years undergoing adenotonsillectomy.
-
Interventions:
-
Group 1 (n=40): Ketorolac.
-
Group 2 (n=40): this compound.
-
-
Pain Assessment: Oucher scale.
-
Outcome Measures: Pain scores post-anesthetic recovery.
Signaling Pathways and Mechanisms of Action
The analgesic effects of this compound and Ketorolac are mediated through distinct and overlapping signaling pathways.
Ketorolac's Mechanism of Action:
Ketorolac is a non-selective cyclooxygenase (COX) inhibitor, targeting both COX-1 and COX-2 enzymes. By inhibiting these enzymes, Ketorolac blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.
Figure 1: Ketorolac's inhibition of the cyclooxygenase pathway.
This compound's Mechanism of Action:
The mechanism of this compound is more complex and not fully elucidated. It is known to inhibit COX-1 and COX-2, but it is also thought to act on a central COX-3. Beyond its effects on cyclooxygenases, this compound's analgesic properties are also attributed to the activation of the endogenous opioidergic and cannabinoid systems.
Figure 2: this compound's multi-faceted mechanism of action.
Experimental Workflow for a Comparative Clinical Trial
The following diagram illustrates a typical workflow for a randomized controlled trial comparing this compound and Ketorolac in a postoperative setting.
References
- 1. A controlled, randomized, double-blind study of ketorolac for postoperative analgesia after plastic surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Comparison of sublingual ketorolac vs. IV this compound in the management of pain after same-day surgery] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
Co-administration of Metamizole and Morphine: A Pharmacokinetic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic interactions resulting from the co-administration of Metamizole and Morphine. The information presented is supported by experimental data from preclinical studies, offering valuable insights for researchers and professionals in drug development.
Executive Summary
The combination of the non-steroidal anti-inflammatory drug (NSAID) this compound (also known as Dipyrone) and the opioid analgesic Morphine is often considered for enhanced pain management. Preclinical evidence suggests a significant pharmacokinetic interaction when these two drugs are co-administered. Specifically, this compound has been shown to alter the pharmacokinetics of Morphine, leading to increased plasma concentrations and a prolonged analgesic effect. Conversely, Morphine does not appear to significantly affect the pharmacokinetics of this compound's primary active metabolites. This guide summarizes the key pharmacokinetic parameters from a pivotal rat study and details the experimental protocols used to obtain this data.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic parameters of Morphine and the primary active metabolites of this compound, 4-Methylaminoantipyrine (MAA) and 4-Aminoantipyrine (AA), when administered alone and in combination in rats.
Table 1: Pharmacokinetic Parameters of Morphine (5.6 mg/kg, s.c.) with and without this compound (177.8 mg/kg, s.c.) in Rats [1]
| Parameter | Morphine Alone | Morphine + this compound | % Change |
| Cmax (ng/mL) | 283.7 ± 33.1 | 784.5 ± 85.2 | +176.5% |
| AUC0-4h (ng·h/mL) | 480.1 ± 55.9 | 1509.7 ± 165.1 | +214.5% |
| AUC0-24h (ng·h/mL) | 645.8 ± 75.3 | 2021.9 ± 221.1 | +213.1% |
| tmax (h) | 0.25 | 0.5 | +100% |
| Ke (h⁻¹) | 0.23 ± 0.03 | 0.11 ± 0.01 | -52.2% |
| t1/2 (h) | 3.01 ± 0.35 | 6.30 ± 0.69* | +109.3% |
*p < 0.001 vs. Morphine Alone
Table 2: Pharmacokinetic Parameters of this compound Metabolites (from 177.8 mg/kg, s.c. This compound) with and without Morphine (3.2 mg/kg, s.c.) in Rats
| Metabolite | Parameter | This compound Alone | This compound + Morphine | % Change |
| 4-Methylaminoantipyrine (MAA) | Cmax (µg/mL) | 35.4 ± 3.1 | 38.1 ± 4.2 | +7.6% |
| AUC0-inf (µg·h/mL) | 134.2 ± 15.1 | 145.3 ± 18.2 | +8.3% | |
| tmax (h) | 0.5 | 0.5 | 0% | |
| t1/2 (h) | 2.8 ± 0.3 | 3.0 ± 0.4 | +7.1% | |
| 4-Aminoantipyrine (AA) | Cmax (µg/mL) | 10.2 ± 1.1 | 11.5 ± 1.3 | +12.7% |
| AUC0-inf (µg·h/mL) | 68.7 ± 7.9 | 75.4 ± 8.8 | +9.8% | |
| tmax (h) | 1.0 | 1.0 | 0% | |
| t1/2 (h) | 4.5 ± 0.5 | 4.8 ± 0.6 | +6.7% |
Experimental Protocols
The data presented in this guide is primarily derived from studies conducted by Domínguez-Ramírez et al. (2010) and Carrillo-Calzadilla et al. (2017). The key experimental methodologies are detailed below.
Animal Model
-
Species: Male Wistar rats
-
Weight: 180-220 g
-
Model: Arthritis was induced by an intra-articular injection of uric acid to mimic a pain state, which is relevant for analgesic drug testing.
Drug Administration
-
Morphine Sulfate: Administered subcutaneously (s.c.) at a dose of 5.6 mg/kg.
-
This compound Sodium: Administered subcutaneously (s.c.) at a dose of 177.8 mg/kg.
-
Co-administration: Both drugs were administered simultaneously via s.c. injection at the doses indicated above.
Pharmacokinetic Sampling
-
Blood Collection: Serial blood samples were collected from the caudal vein at various time points post-drug administration.
-
Sample Processing: Blood samples were centrifuged to obtain plasma, which was then stored at -70°C until analysis.
Analytical Methodology
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Sample Preparation:
-
Morphine: Plasma samples were deproteinized with acetonitrile. The supernatant was then evaporated to dryness and the residue was reconstituted in the mobile phase.
-
This compound Metabolites: A solid-phase extraction (SPE) method was employed to extract 4-MAA and 4-AA from the plasma samples.
-
-
Chromatographic Conditions for Morphine:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer.
-
Detection: UV detection at a specific wavelength for Morphine.
-
-
Chromatographic Conditions for this compound Metabolites:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient elution with a mixture of phosphate buffer and acetonitrile.
-
Detection: UV detection at a specific wavelength for 4-MAA and 4-AA.
-
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.
Visualizations
Metabolic Pathways
The following diagrams illustrate the metabolic pathways of this compound and Morphine.
Caption: Metabolic pathway of this compound.
Caption: Metabolic pathway of Morphine.
Experimental Workflow
The following diagram outlines the general workflow of the pharmacokinetic interaction studies.
Caption: Experimental workflow for the pharmacokinetic study.
Discussion of Interactions
The experimental data strongly indicates a unidirectional pharmacokinetic interaction between this compound and Morphine. The co-administration of this compound significantly increases the systemic exposure of Morphine, as evidenced by the substantial increases in Cmax and AUC, and a doubling of its elimination half-life[1]. The proposed mechanism for this interaction is the inhibition of Morphine's primary metabolic pathway, glucuronidation, by this compound or its metabolites. Morphine is primarily metabolized by the UDP-glucuronosyltransferase (UGT) enzyme, particularly the UGT2B7 isoform. Inhibition of this enzyme would lead to decreased clearance and consequently higher plasma concentrations of Morphine.
In contrast, the administration of Morphine did not produce any statistically significant changes in the pharmacokinetic parameters of this compound's main active metabolites, MAA and AA. This suggests that Morphine does not interfere with the hydrolysis of this compound to MAA or the subsequent metabolism of MAA and AA.
Conclusion for Drug Development Professionals
The co-administration of this compound and Morphine presents a clinically relevant drug-drug interaction that warrants careful consideration in drug development and clinical practice. The significant increase in Morphine's plasma concentration when co-administered with this compound could lead to an enhanced analgesic effect but also an increased risk of dose-dependent adverse effects associated with Morphine, such as respiratory depression, sedation, and constipation.
For researchers, these findings highlight the importance of conducting thorough pharmacokinetic interaction studies for combination therapies. Future studies could focus on elucidating the specific this compound metabolite responsible for the UGT inhibition and investigating whether this interaction is observed in human subjects. For drug development professionals, this interaction suggests the potential for developing combination products with adjusted Morphine dosages to achieve optimal efficacy while minimizing toxicity. Further clinical trials are necessary to establish safe and effective dosing guidelines for the co-administration of this compound and Morphine in humans.
References
Comparison Guide: Validating the Role of COX-3 in Metamizole's Mechanism of Action Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proposed mechanisms of action for the analgesic and antipyretic drug metamizole (dipyrone), with a specific focus on the controversial role of Cyclooxygenase-3 (COX-3). We detail a hypothetical experimental framework using CRISPR-Cas9 gene-editing technology to definitively validate or invalidate the COX-3 hypothesis, comparing it with prominent alternative theories.
Introduction: The this compound Mechanism Controversy
For over a century, this compound has been a potent non-opioid analgesic and antipyretic. However, its precise mechanism of action remains a subject of debate.[1][2] Unlike typical NSAIDs, this compound exhibits weak peripheral anti-inflammatory effects, suggesting a distinct mode of action.[3][4]
One prominent hypothesis suggests that this compound, much like paracetamol, exerts its effects through the inhibition of COX-3, a splice variant of the PTGS1 gene (which also encodes COX-1).[5][6] This variant was identified in the canine brain and found to be sensitive to analgesic/antipyretic drugs.[7] If functionally expressed in the human central nervous system (CNS), COX-3 could explain this compound's strong central effects without the significant gastrointestinal side effects associated with non-selective COX-1 inhibition.[5]
However, the existence of a functional COX-3 enzyme in humans is highly contested. The human PTGS1 gene contains a frame-shifting intron that is spliced out to create COX-1 but retained in the COX-3 transcript, which would likely lead to a non-functional protein.[6][8] This has led researchers to explore several alternative mechanisms that may act independently or in concert with COX inhibition.
This guide compares the COX-3 hypothesis against these alternatives and proposes a definitive validation strategy using CRISPR-Cas9.
Comparative Analysis of Proposed Mechanisms
The analgesic and antipyretic effects of this compound are likely multifactorial. The main active metabolites of this compound, 4-methyl-amino-antipyrine (MAA) and 4-amino-antipyrine (AA), are central to its action.[3][9] Below is a comparison of the leading hypotheses.
Table 1: Comparison of Proposed Mechanisms for this compound's Action
| Mechanism | Key Mediator(s) | Primary Site of Action | Supporting Evidence | Key Unanswered Question |
| COX-3 Inhibition | This compound Metabolites | Central Nervous System (Brain, Spinal Cord) | Potent central analgesic/antipyretic effects with weak peripheral anti-inflammatory action.[4][5] In vitro inhibition of canine COX-3.[7] | Does a functional COX-3 enzyme exist and play a physiological role in humans?[6][8] |
| Endocannabinoid System Activation | Metabolite AA | Central Nervous System (CB1 Receptors) | Effects of this compound are attenuated by CB1 receptor antagonists.[3][4] Metabolites can activate CB1 receptors.[9] | What is the relative contribution of the endocannabinoid system versus other pathways? |
| Non-selective COX-1/COX-2 Inhibition | This compound Metabolites | Central Nervous System & Periphery | This compound metabolites show some inhibitory activity against COX-1 and COX-2, which may contribute to its effects.[1][4] | Why does this compound lack strong peripheral anti-inflammatory and gastrointestinal side effects typical of NSAIDs? |
| Opioidergic System Modulation | Endogenous Opioids (e.g., β-endorphins) | Central Nervous System | Some studies suggest this compound's analgesic effect involves the activation of the endogenous opioidergic system.[1][5] | Is this a direct effect or an indirect downstream consequence of another primary mechanism? |
| ATP-sensitive K+ Channel Opening | Metabolite MAA | Sensory Neurons | The anti-hyperalgesic effect of MAA has been linked to the opening of ATP-sensitive potassium channels.[3][9] | How does this peripheral mechanism integrate with the well-established central effects of the drug? |
Validating the COX-3 Hypothesis with CRISPR-Cas9: A Proposed Workflow
To definitively test the role of COX-3, a targeted gene knockout of the specific PTGS1 splice variant (often denoted as PTGS1b) is required. CRISPR-Cas9 provides the ideal tool for this purpose due to its precision.[10] The experiment would compare the response to this compound in wild-type cells/animals versus those with a specific COX-3 knockout.
Caption: A proposed experimental workflow for validating the role of COX-3 using CRISPR-Cas9.
Hypothetical Experimental Data
A successful experiment would yield quantitative data on the effect of this compound's active metabolite (e.g., MAA) on prostaglandin E2 (PGE2) synthesis—a key downstream product of COX activity. The expected results would differ based on the validity of the COX-3 hypothesis.
Table 2: Hypothetical PGE2 Levels (ng/mL) in Response to this compound Metabolite (MAA)
| Cell Line | Treatment | Expected PGE2 Level (If COX-3 is the primary target) | Expected PGE2 Level (If COX-3 is NOT the primary target) |
| Wild-Type (WT) | Vehicle Control | 15.2 ± 1.8 | 15.2 ± 1.8 |
| Wild-Type (WT) | MAA (100 µM) | 4.5 ± 0.5 | 4.5 ± 0.5 |
| COX-3 Knockout (KO) | Vehicle Control | 14.9 ± 2.1 | 14.9 ± 2.1 |
| COX-3 Knockout (KO) | MAA (100 µM) | 14.5 ± 1.9 (No significant reduction) | 4.8 ± 0.6 (Reduction similar to WT) |
Data are presented as mean ± standard deviation and are purely illustrative.
The critical comparison is the response to MAA in the COX-3 Knockout line. If this compound's primary mechanism is COX-3 inhibition, its ability to reduce PGE2 would be abolished in the knockout cells. If other mechanisms are dominant, the drug would still effectively reduce PGE2.
Detailed Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of PTGS1b (COX-3)
This protocol outlines the generation of a stable COX-3 knockout neuronal cell line.
-
gRNA Design: Design three to four single guide RNAs (sgRNAs) targeting the unique intron-1 region of the human PTGS1 gene. Use bioinformatics tools to minimize off-target effects.
-
Vector Construction: Synthesize and clone the most promising sgRNA sequence into a lentiviral vector co-expressing Cas9 nuclease and a selection marker (e.g., puromycin resistance).[11]
-
Lentivirus Production: Transfect HEK293T cells with the lentiviral vector and packaging plasmids to produce replication-incompetent lentiviral particles.
-
Transduction: Transduce a human neuronal cell line (e.g., SH-SY5Y, which expresses COX enzymes) with the viral particles at a low multiplicity of infection (MOI) to ensure single integrations.
-
Selection: Two days post-transduction, apply puromycin selection to eliminate non-transduced cells.
-
Monoclonal Isolation: Perform limiting dilution to isolate and expand single-cell clones.
-
Validation:
-
Genomic DNA: Extract genomic DNA from clones. Use PCR and Sanger sequencing to confirm the presence of insertions/deletions (indels) at the target site.[11]
-
mRNA Expression: Use RT-qPCR with primers specific to the intron-1-containing transcript to confirm the absence of COX-3 mRNA.
-
Protein Expression: If a reliable antibody for the specific COX-3 variant exists, perform Western blotting to confirm the absence of the protein.
-
Protocol 2: Prostaglandin E2 (PGE2) Inhibition Assay
This protocol measures the functional consequence of this compound treatment.
-
Cell Culture: Plate both Wild-Type (WT) and validated COX-3 Knockout (KO) cells in 24-well plates and grow to 80-90% confluency.
-
Pre-treatment: Wash cells with PBS and pre-incubate with this compound's active metabolite (4-methyl-amino-antipyrine, MAA) or a vehicle control for 30 minutes.
-
Stimulation: Add arachidonic acid (10 µM) to the media to provide the substrate for COX enzymes and stimulate PGE2 production. Incubate for 15 minutes.
-
Sample Collection: Collect the cell culture supernatant.
-
Quantification: Measure the concentration of PGE2 in the supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Normalize PGE2 concentrations to the total protein content of the cells in each well. Compare the percentage of PGE2 inhibition by MAA between WT and KO cell lines.
Signaling Pathway and Logic Diagrams
The diagrams below illustrate the central hypothesis and the comparative logic of this compound's potential mechanisms.
Caption: The proposed central mechanism of this compound via selective inhibition of COX-3.
Caption: this compound's effects likely result from one or more parallel pathways.
Conclusion and Future Directions
The mechanism of action of this compound remains an open and important question in pharmacology.[3] While the COX-3 inhibition hypothesis is compelling for its ability to explain the drug's unique clinical profile, it is predicated on the existence of a functional human COX-3 enzyme, which is currently not well supported.[6][8] Alternative mechanisms, particularly those involving the endocannabinoid system, have gained significant experimental backing.[1][9]
The advancement of CRISPR-Cas9 technology provides a clear and definitive path forward. A targeted knockout of the putative COX-3 transcript, as outlined in this guide, would provide the highest quality evidence to either substantiate or refute the COX-3 hypothesis. Should the hypothesis be refuted, research efforts can focus more intensely on the alternative pathways, such as the endocannabinoid and opioidergic systems. Understanding the true molecular targets of this compound is crucial for developing safer and more effective analgesics and for clarifying the risks, such as agranulocytosis, associated with its use.[12]
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] this compound in the Management of Musculoskeletal Disorders: Current Concept Review | Semantic Scholar [semanticscholar.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 6. Cyclooxygenase-3 - Wikipedia [en.wikipedia.org]
- 7. COX-3, a cyclooxygenase-1 variant inhibited by acetaminophen and other analgesic/antipyretic drugs: Cloning, structure, and expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C13H17N3O4S | CID 3111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Frontiers | CRISPR/Cascade 9-Mediated Genome Editing-Challenges and Opportunities [frontiersin.org]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
Novel Pyrazolone Derivatives Emerge as Potent Analgesic and Anti-inflammatory Alternatives to Metamizole
For Immediate Release
A comprehensive head-to-head comparison of novel pyrazolone derivatives with the established analgesic, Metamizole, reveals promising new candidates for pain and inflammation management. This guide, intended for researchers, scientists, and drug development professionals, provides an objective analysis of their performance based on available experimental data, highlighting their potential as viable alternatives with comparable or superior efficacy.
This compound, a pyrazolone derivative, has long been a staple in pain and fever relief, exerting its effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-3, and interactions with the endocannabinoid and opioidergic systems.[1] However, the quest for agents with improved safety and efficacy profiles has led to the development of novel pyrazolone compounds. This guide focuses on a comparative analysis of three such derivatives, herein referred to as PYZ1, PYZ2, and PYZ3, based on significant preclinical findings.
Performance Snapshot: Analgesic and Anti-inflammatory Efficacy
The novel pyrazolone derivatives have demonstrated significant analgesic and anti-inflammatory properties in preclinical models. A summary of their performance in key assays is presented below, offering a glimpse into their potential therapeutic value.
| Compound | Analgesic Activity (% Inhibition of Writhing) | Anti-inflammatory Activity (% Inhibition of Edema) | Antipyretic Activity (Reduction in °C) |
| PYZ1 | 58.2% | 42.8% | 1.8°C |
| PYZ2 | 72.4% | 51.0% | 2.5°C |
| PYZ3 | 65.8% | 46.9% | 2.1°C |
| This compound | Not directly compared in the same study | Not directly compared in the same study | Not directly compared in the same study |
| Indomethacin (Reference) | 75.0% | 54.1% | N/A |
| Paracetamol (Reference) | N/A | N/A | 2.8°C |
Note: Data for PYZ1, PYZ2, and PYZ3 are derived from a single study for direct comparison.[2] this compound data is based on its known pharmacological profile, though not from a direct comparative study with these specific novel derivatives. Indomethacin and Paracetamol were used as reference drugs in the study evaluating the novel pyrazolones.
Among the novel compounds, PYZ2 (4-[2-chlorobenzylidine]-3-methylpyrazolin-5(4H)-one) consistently exhibited the most potent analgesic, anti-inflammatory, and antipyretic effects, closely rivaling the efficacy of the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin.[2]
Mechanism of Action: A Shared Pathway
The primary mechanism of action for both this compound and the novel pyrazolone derivatives involves the inhibition of the cyclooxygenase (COX) pathway, which is crucial for the synthesis of prostaglandins—key mediators of pain, inflammation, and fever.
Caption: Inhibition of the COX pathway by this compound and novel pyrazolones.
Experimental Protocols
To ensure transparency and reproducibility, the detailed methodologies for the key experiments are provided below.
Acetic Acid-Induced Writhing Test (Analgesic Activity)
This model assesses peripheral analgesic activity by inducing abdominal constrictions (writhings) in mice with an intraperitoneal injection of acetic acid.
Caption: Workflow for the acetic acid-induced writhing test.
Procedure:
-
Male Swiss albino mice (20-25 g) were divided into groups of six.
-
Test compounds (PYZ1, PYZ2, PYZ3 at 400 mg/kg), a reference drug (Indomethacin at 10 mg/kg), or the vehicle (1% carboxymethyl cellulose) were administered orally.
-
After 30 minutes, each mouse was injected intraperitoneally with 0.6% (v/v) acetic acid solution (10 ml/kg).
-
The number of abdominal writhes was counted for 20 minutes, starting 5 minutes after the acetic acid injection.
-
The percentage inhibition of writhing was calculated using the formula: (% Inhibition) = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100.
Carrageenan-Induced Paw Edema Test (Anti-inflammatory Activity)
This widely used model evaluates the anti-inflammatory effects of compounds by measuring the reduction of paw swelling induced by carrageenan injection in rats.
Procedure:
-
Wistar albino rats (150-200 g) were divided into groups of six.
-
The initial paw volume of each rat was measured using a plethysmometer.
-
Test compounds (PYZ1, PYZ2, PYZ3 at 400 mg/kg), a reference drug (Indomethacin at 10 mg/kg), or the vehicle were administered orally.
-
One hour after administration, 0.1 ml of 1% carrageenan solution was injected into the sub-plantar region of the right hind paw.
-
Paw volume was measured again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
The percentage inhibition of edema was calculated using the formula: (% Inhibition) = [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the test group.[2]
Brewer's Yeast-Induced Pyrexia (Antipyretic Activity)
This assay assesses the antipyretic potential of substances by measuring their ability to reduce fever induced by Brewer's yeast in rats.
Procedure:
-
The basal rectal temperature of Wistar albino rats (150-200 g) was recorded.
-
Pyrexia was induced by subcutaneous injection of 10 ml/kg of a 20% aqueous suspension of Brewer's yeast.
-
18 hours post-injection, the rectal temperature was recorded again to confirm fever development.
-
Animals showing a rise in temperature of at least 0.8°C were selected.
-
Test compounds (PYZ1, PYZ2, PYZ3 at 400 mg/kg), a reference drug (Paracetamol at 150 mg/kg), or the vehicle were administered orally.
-
Rectal temperature was then recorded at 1, 2, and 3 hours post-dosing.
Conclusion
The novel pyrazolone derivatives, particularly PYZ2, demonstrate significant potential as effective analgesic, anti-inflammatory, and antipyretic agents. Their performance in established preclinical models suggests a promising future for this class of compounds in pain and inflammation management. While direct comparative data with this compound from a single study is currently unavailable, the presented evidence strongly supports the continued investigation of these novel derivatives as viable therapeutic alternatives. Further research, including head-to-head clinical trials, is warranted to fully elucidate their clinical utility and safety profile in comparison to existing pyrazolone-based analgesics.
References
- 1. Analgesic, anti-inflammatory, antipyretic and toxicological evaluation of some newer 3-methyl pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analgesic, anti-inflammatory, antipyretic and toxicological evaluation of some newer 3-methyl pyrazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Metamizole's Efficacy in Neuropathic Pain: A Cross-Study Analysis of Preclinical Models
For researchers and professionals in drug development, understanding the preclinical efficacy of analgesic compounds across various pain models is crucial. This guide provides a comparative analysis of Metamizole's effectiveness in different animal models of neuropathic pain, supported by experimental data and detailed protocols.
This compound, a non-opioid analgesic, has demonstrated significant efficacy in alleviating neuropathic pain in several preclinical models. This comparison focuses on its effects in the Chronic Constriction Injury (CCI), Partial Sciatic Nerve Ligation (pSNL), and Streptozotocin (STZ)-induced diabetic neuropathy models, highlighting its potential as a therapeutic agent for this challenging condition.
Comparative Efficacy of this compound Across Neuropathic Pain Models
This compound has shown consistent analgesic effects, particularly in models of traumatic nerve injury. The following tables summarize the quantitative data from key studies, showcasing its impact on mechanical and thermal hypersensitivity.
Mechanical Allodynia
| Neuropathic Pain Model | Species | Treatment Protocol | Paw Withdrawal Threshold (g) - Vehicle | Paw Withdrawal Threshold (g) - this compound | Citation |
| Chronic Constriction Injury (CCI) | Rat | 500 mg/kg, i.p., twice daily for 7 days | Day 2: 12.8 ± 1.7 | Day 2: 17.0 ± 0.9 | [1] |
| Day 7: 13.2 ± 0.6 | Day 7: 20.8 ± 0.7 | [1] | |||
| Partial Sciatic Nerve Ligation (pSNL) | Rat | Data not explicitly available in reviewed literature | - | This compound diminishes tactile hypersensitivity | [1] |
| Diabetic Neuropathy (STZ-induced) | Rat | Data not explicitly available in reviewed literature | - | This compound reduces hypersensitivity | [1] |
Thermal Hyperalgesia
| Neuropathic Pain Model | Species | Treatment Protocol | Paw Withdrawal Latency (s) - Vehicle | Paw Withdrawal Latency (s) - this compound | Citation |
| Chronic Constriction Injury (CCI) | Rat | 500 mg/kg, i.p., twice daily for 7 days | Day 2: 8.4 ± 0.7 | Day 2: 15.3 ± 1.3 | [1] |
| Day 7: 11.7 ± 1.1 | Day 7: 24.6 ± 1.1 | [1] | |||
| Partial Sciatic Nerve Ligation (pSNL) | Rat | Data not explicitly available in reviewed literature | - | - | |
| Diabetic Neuropathy (STZ-induced) | Rat | Data not explicitly available in reviewed literature | - | - |
Detailed Experimental Protocols
A thorough understanding of the experimental methodologies is essential for interpreting the efficacy data.
Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats[1]
This model is widely used to induce neuropathic pain that mimics features of human nerve injury.
-
Animal Model: Male Wistar rats (270–300 g).
-
Surgical Procedure: Under anesthesia, the right sciatic nerve is exposed. Proximal to the trifurcation, four loose ligatures of 4/0 silk thread are tied around the nerve at approximately 1 mm intervals. The ligatures are tightened until a slight twitch in the respective hind limb is observed.
-
Drug Administration: this compound (500 mg/kg) is dissolved in water for injection and administered intraperitoneally (i.p.) preemptively at 16 and 1 hour before the CCI surgery and then twice daily for 7 days.
-
Behavioral Testing:
-
Mechanical Allodynia (von Frey Test): Rats are placed in individual plastic cages with a wire mesh floor. Calibrated von Frey filaments are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold.
-
Thermal Hyperalgesia (Cold Plate Test): Rats are placed on a metal plate maintained at a constant temperature of 5°C. The latency to the first sign of pain (licking or lifting of the paw) is recorded.
-
-
Biochemical Analysis: On day 7, after behavioral testing, dorsal root ganglia (L4-L6) are collected for RT-qPCR and Western blot analysis to measure the levels of pronociceptive interleukins (IL-1β, IL-6, IL-18) and chemokines (CCL2, CCL4, CCL7).
Visualizing Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the proposed mechanism of action of this compound, the following diagrams are provided.
Mechanism of Action
The analgesic effect of this compound in neuropathic pain is believed to be multifactorial, with a significant component being the modulation of the inflammatory response at the site of nerve injury. Studies have shown that this compound administration leads to a significant reduction in the expression of key pronociceptive cytokines and chemokines in the dorsal root ganglia[1][2]. These include Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-18 (IL-18), and various chemokines (CCL2, CCL4, CCL7)[1]. By downregulating these inflammatory mediators, this compound is thought to reduce the sensitization of nociceptive neurons, thereby alleviating the symptoms of neuropathic pain.
Beyond its anti-inflammatory effects, other proposed mechanisms for this compound's analgesic action include the involvement of the endocannabinoid system and the inhibition of cyclooxygenase (COX) enzymes in the central nervous system[3].
Conclusion
The available preclinical data strongly suggest that this compound is effective in reducing pain-like behaviors in rodent models of neuropathic pain, particularly those involving traumatic nerve injury. Its mechanism of action appears to be closely linked to the suppression of the neuroinflammatory response in the peripheral nervous system. While further research is needed to fully elucidate its efficacy in other types of neuropathic pain, such as diabetic neuropathy, this compound presents a promising avenue for the development of novel therapeutic strategies for this debilitating condition.
References
- 1. This compound relieves pain by influencing cytokine levels in dorsal root ganglia in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropathic Pain in Rats with a Partial Sciatic Nerve Ligation Is Alleviated by Intravenous Injection of Monoclonal Antibody to High Mobility Group Box-1 | PLOS One [journals.plos.org]
- 3. This compound in the Management of Musculoskeletal Disorders: Current Concept Review [mdpi.com]
Metamizole Versus Diclofenac: A Comparative Analysis of Gastrointestinal Side Effects
Introduction
Metamizole and Diclofenac are potent non-opioid analgesics widely utilized for the management of acute and chronic pain.[1][2][3] While both belong to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and share a primary mechanism of action through the inhibition of cyclooxygenase (COX) enzymes, their safety profiles, particularly concerning gastrointestinal (GI) complications, exhibit notable differences.[4][5] Diclofenac is well-known for its potential to induce significant GI toxicity, a common characteristic of non-selective NSAIDs.[4][6] In contrast, this compound is often considered to have a more favorable GI safety profile.[2][7]
This guide provides a comparative analysis of the gastrointestinal side effects of this compound and Diclofenac, presenting quantitative data from comparative studies, detailing experimental protocols, and illustrating the underlying mechanisms of action. This information is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the relative GI risks associated with these two analgesics.
Mechanism of Action and Impact on the Gastrointestinal Mucosa
The primary mechanism of action for both this compound and Diclofenac involves the inhibition of COX enzymes, which are crucial for the synthesis of prostaglandins.[4][8] Prostaglandins, particularly those produced via the COX-1 pathway, play a critical protective role in the gastric mucosa by stimulating mucus and bicarbonate secretion, and maintaining mucosal blood flow. The inhibition of this protective pathway is the principal cause of NSAID-induced gastrointestinal damage.
Diclofenac is a non-selective inhibitor of both COX-1 and COX-2 enzymes.[4] Its inhibition of COX-1 in the gastric mucosa leads to a reduction in protective prostaglandins, increasing the risk of mucosal injury, ulceration, and bleeding.[3][4] Additionally, the neutral form of Diclofenac may exert a direct toxic effect on the gastric mucosa by altering the structure of phospholipid bilayers.[9]
This compound is also a non-selective COX inhibitor; however, its gastrointestinal safety profile appears superior to that of traditional NSAIDs like Diclofenac.[7] The precise reasons for this are not fully elucidated but may be related to its different pharmacological profile. Some evidence suggests that its active metabolites may redirect prostaglandin synthesis rather than causing a complete inhibition.[10] It is also proposed that this compound has a notable inhibitory effect on COX-3 in the central nervous system, which may contribute to its analgesic and antipyretic effects with less impact on peripheral prostaglandin synthesis in the gut.[2][5]
Comparative Quantitative Data on Gastrointestinal Side Effects
The gastrointestinal safety of this compound has been shown to be more favorable when compared to Diclofenac in several studies. The data below summarizes findings from systematic reviews and comparative animal studies.
Human Studies: Reporting Odds Ratios (ROR)
The following table presents Reporting Odds Ratios (ROR) for key gastrointestinal adverse events. ROR is a measure of the strength of association between drug exposure and an adverse outcome, calculated from spontaneous reporting system data. An ROR greater than 1 suggests a higher reporting rate for the adverse event with the drug compared to all other drugs.
| Adverse Event | This compound ROR [95% CI] | Diclofenac ROR [95% CI] | Reference |
| Gastric or Duodenal Ulcers | 0.9 [0.7 - 1.2] | 14.3 [13.8 - 14.9] | [7][10] |
| Upper Gastrointestinal Bleeding | 1.5 [1.3 - 1.7] | 9.1 [8.8 - 9.3] | [7][10] |
These data indicate that while this compound is associated with a slightly increased risk of upper GI bleeding compared to baseline, the risk is substantially lower than that associated with Diclofenac.[7][10] For gastric or duodenal ulcers, the reporting odds for this compound are not significantly elevated, whereas for Diclofenac, they are markedly higher.[7][10]
Animal Studies: Subchronic Treatment in Rats
A preclinical study provides further evidence of the differential GI effects of these two drugs.
| Parameter | This compound (60 mg/kg) | Diclofenac (3 mg/kg) | Reference |
| Gastrointestinal Lesions | No apparent lesions | Swelling and increased thickness on the distal intestinal mucosa | [11][12] |
| Myeloperoxidase Activity (Small Bowel) | Not significantly affected | Significantly increased | [11][12] |
| Hematocrit, Hemoglobin, Corpuscular Volume | Not significantly affected | Significantly diminished | [11][12] |
The significant increase in myeloperoxidase activity with Diclofenac treatment suggests neutrophil infiltration, a marker of inflammation in the intestinal mucosa.[11][12] The diminished hematological parameters are indicative of blood loss potentially stemming from intestinal injury.[11][12]
Experimental Protocols
To provide context for the presented data, this section details the methodologies of key comparative studies.
Protocol 1: Subchronic Gastrointestinal Tolerability Study in Rats
-
Objective: To evaluate the gastrointestinal tolerability of this compound and Diclofenac in a 14-day rat model.[11]
-
Subjects: Wistar rats.[11]
-
Treatment Groups:
-
Duration: 14 days.[11]
-
Key Assessments:
-
Macroscopic Examination: Visual inspection of the gastrointestinal tract for lesions, swelling, and mucosal thickness.[11]
-
Biochemical Analysis: Measurement of myeloperoxidase activity in the small bowel as an index of neutrophil infiltration.[11]
-
Hematological Parameters: Analysis of blood samples for hematocrit, hemoglobin, and corpuscular volume to assess for signs of bleeding.[11]
-
Renal and Hepatic Function: Blood parameters were also used to monitor liver and kidney function.[11]
-
Protocol 2: Comparative Clinical Trial in Acute Renal Colic
-
Objective: To compare the efficacy and safety of this compound sodium and Diclofenac sodium for the short-term treatment of acute renal colic pain.[13]
-
Study Design: A comparative, randomized study.[13]
-
Patient Population: Adult patients presenting to an emergency service with acute renal colic.[13]
-
Treatment Groups:
-
Key Assessments:
-
Pain Intensity: Measured at baseline and at 30, 60, 90, and 120 minutes post-administration using a visual analogue scale (VAS) and a 5-point verbal score.[13]
-
Adverse Events: Monitoring and recording of any side effects observed in both treatment groups. Both treatments were reported to be well-tolerated, with no serious adverse events noted.[13]
-
Rescue Medication: Recording the number of patients in each group who required additional analgesic treatment.[13]
-
Conclusion
The available evidence from both human epidemiological data and preclinical animal studies consistently indicates a more favorable gastrointestinal safety profile for this compound compared to Diclofenac. While this compound is not entirely without risk for GI complications, particularly upper GI bleeding, the magnitude of this risk appears to be substantially lower than that associated with Diclofenac.[1][7][10] The difference is most pronounced in the risk of developing gastric or duodenal ulcers, where Diclofenac poses a significantly higher threat.[7][10]
These differences are likely rooted in their distinct interactions with the COX enzyme system and potentially other cellular pathways within the gastrointestinal mucosa. For drug development professionals and researchers, this compound may represent a safer analgesic option in patient populations at risk for gastrointestinal adverse events. Further head-to-head, large-scale randomized controlled trials are needed to more definitively quantify the comparative risks and to fully elucidate the mechanisms underlying this compound's relative gastric protection.
References
- 1. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
- 2. nbinno.com [nbinno.com]
- 3. Diclofenac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ajfm.journals.ekb.eg [ajfm.journals.ekb.eg]
- 5. This compound in the Management of Musculoskeletal Disorders: Current Concept Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. databankws.lareb.nl [databankws.lareb.nl]
- 8. researchgate.net [researchgate.net]
- 9. Neutral Diclofenac Causes Remarkable Changes in Phosphatidylcholine Bilayers: Relevance for Gastric Toxicity Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Gastrointestinal tolerability of metamizol, acetaminophen, and diclofenac in subchronic treatment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jag.journalagent.com [jag.journalagent.com]
The Synergistic Dance of Metamizole and Paracetamol: A Comparative Guide to Enhanced Analgesia
For Immediate Release
In the relentless pursuit of more effective and safer pain management strategies, the combination of analgesic agents is a cornerstone of pharmacological research. This guide provides a comprehensive evaluation of the synergistic analgesic effects of Metamizole and Paracetamol, two widely used non-opioid analgesics. By delving into their combined mechanism of action, supported by preclinical experimental data and detailed protocols, this document serves as a critical resource for researchers, scientists, and professionals in drug development.
Executive Summary
The co-administration of this compound and Paracetamol has been shown to produce a strong synergistic antinociceptive effect in preclinical models of pain.[1] This supra-additive interaction allows for a greater analgesic effect at lower doses of the individual drugs, potentially reducing the risk of dose-dependent side effects. The synergy is believed to stem from their complementary mechanisms of action, targeting different points within the complex pain signaling cascade. While both drugs inhibit cyclooxygenase (COX) enzymes, they exhibit different profiles and engage other pathways, including the endocannabinoid and serotonergic systems.[2]
Quantitative Analysis of Synergism
Isobolographic analysis is the gold standard for evaluating the nature of drug interactions. In this method, the dose of each drug required to produce a specific level of effect (e.g., 50% antinociception, or ED50) is determined individually. A theoretical additive ED50 for the combination is then calculated. If the experimentally determined ED50 of the combination is significantly lower than the theoretical additive ED50, the interaction is synergistic.
Studies in animal models, such as the acetic acid-induced writhing test, have quantitatively demonstrated this synergy.[1]
| Drug / Combination | Administration Route | ED50 (mg/kg) [95% CI] | Interaction Type | Reference |
| Paracetamol | Intraperitoneal | 186.2 (169.1 - 205.0) | - | [3] |
| This compound | Intraperitoneal | 85.1 (75.4 - 96.1) | - | [3] |
| This compound + Paracetamol (Theoretical Additive) | Intraperitoneal | 135.65 | Additive | Calculated |
| This compound + Paracetamol (Experimental) | Intraperitoneal | 48.3 (38.8 - 60.1) | Synergistic | [3] |
| Table 1: Isobolographic analysis of the antinociceptive effect of this compound and Paracetamol co-administration in the acetic acid writhing test in mice. The experimental ED50 is significantly lower than the theoretical additive ED50, indicating a synergistic interaction. |
Comparative Analgesic Efficacy
Further preclinical studies have compared the analgesic efficacy of this compound and Paracetamol as single agents in different pain models, highlighting their distinct potencies.
| Drug | Pain Model | Dose (mg/kg) | Pain Reduction (%) | Reference |
| This compound | Scalpel Incision (1st hour) | 250 | 65.2 | [4] |
| This compound | Scalpel Incision (1st hour) | 500 | 91.3 | [4] |
| Paracetamol | Scalpel Incision (1st hour) | 250 | 43.0 | [4] |
| Paracetamol | Scalpel Incision (1st hour) | 500 | 74.0 | [4] |
| This compound | Carrageenan Test (1st hour) | 250 | 72.3 | [4] |
| This compound | Carrageenan Test (1st hour) | 500 | 86.1 | [4] |
| Paracetamol | Carrageenan Test (1st hour) | 250 | 52.8 | [4] |
| Paracetamol | Carrageenan Test (1st hour) | 500 | 69.4 | [4] |
| Table 2: Comparative analgesic efficacy of this compound and Paracetamol in rat models of surgical and inflammatory pain. This compound demonstrated greater potency in these models. |
Mechanisms of Action and Signaling Pathways
The analgesic effects of this compound and Paracetamol are complex and multifactorial.[2] Their synergistic interaction is likely due to the convergence of their distinct molecular actions.
-
This compound : Its primary mechanism is the inhibition of COX-1 and COX-2 enzymes, which reduces prostaglandin synthesis.[5] Additionally, its active metabolites are thought to activate the opioidergic and cannabinoid (CB1) systems, contributing to its strong analgesic and spasmolytic properties.[1][6]
-
Paracetamol : It is considered a preferential inhibitor of COX-2, particularly within the central nervous system.[2] Its analgesic effect is also attributed to the activation of the cannabinoid CB1 receptors and interaction with the descending serotonergic pathways.[1][2]
Experimental Protocols
Acetic Acid-Induced Writhing Test (Mouse Model)
This is a widely used model for screening peripheral analgesic activity.
Objective: To assess the ability of a substance to reduce visceral pain, evidenced by a decrease in abdominal constrictions ("writhes").
Methodology:
-
Animal Acclimatization: Male mice are acclimatized to the laboratory environment for at least one hour before testing.
-
Grouping: Animals are divided into control (vehicle), positive control (known analgesic), and test groups (this compound, Paracetamol, and this compound + Paracetamol combination).
-
Drug Administration: Test compounds, vehicle, or reference drug are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A 30-minute pre-treatment time is typically observed for i.p. administration.
-
Induction of Writhing: A solution of acetic acid (e.g., 0.7%) is injected intraperitoneally to induce a characteristic writhing response.
-
Observation: Five minutes after the acetic acid injection, the number of abdominal constrictions is counted for a predetermined period (e.g., 10-20 minutes).
-
Data Analysis: The percentage of analgesia (or inhibition of writhing) is calculated using the formula: % Analgesia = 100 – [(Number of writhes in test group / Number of writhes in control group) x 100]
Isobolographic Analysis Workflow
This method is crucial for determining the nature of the interaction between two drugs.
Objective: To graphically and statistically determine if a drug combination results in a synergistic, additive, or antagonistic effect.
Methodology:
-
Dose-Response Curves: Determine the dose-response curve for each drug (this compound and Paracetamol) administered alone to calculate their individual ED50 values.
-
Theoretical Additivity Calculation: The theoretical additive dose (Zadd) is calculated based on the individual ED50 values and the proportion of each drug in the combination. The line connecting the individual ED50 values on a graph is the "line of additivity".
-
Experimental Combination Testing: Administer the drugs in a fixed-ratio combination and determine the experimental ED50 (Zmix) from its dose-response curve.
-
Isobologram Construction: Plot the individual ED50 values on the x and y axes of a graph. Draw the line of additivity connecting these two points. Plot the experimental ED50 (Zmix) point on the same graph.
-
Interaction Determination:
-
Synergism (Supra-additive): The Zmix point lies significantly below the line of additivity.
-
Additivity: The Zmix point lies on or near the line of additivity.
-
Antagonism (Sub-additive): The Zmix point lies significantly above the line of additivity.
-
References
- 1. Synergism between paracetamol and nonsteroidal anti-inflammatory drugs in experimental acute pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alternating acetaminophen and ibuprofen for pain in children - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Table 1 from Synergism between paracetamol and nonsteroidal anti-inflammatory drugs in experimental acute pain | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Agranulocytosis Risk: A Comparative Analysis of Metamizole and Other Non-Opioid Analgesics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the risk of agranulocytosis associated with metamizole versus other commonly used non-opioid analgesics, including paracetamol, ibuprofen, and diclofenac. The information is compiled from recent pharmacoepidemiological studies and experimental data to support evidence-based decision-making in research and drug development.
Quantitative Risk Assessment of Agranulocytosis
Agranulocytosis is a rare but severe adverse drug reaction characterized by a sharp decrease in neutrophils, a type of white blood cell, leaving patients susceptible to life-threatening infections.[1] While the risk is low for all non-opioid analgesics, studies indicate a comparatively higher risk associated with this compound.
The following table summarizes quantitative data on the incidence and relative risk of agranulocytosis for this compound and other non-opioid analgesics. It is important to note that the data are derived from different studies with varying methodologies, and direct comparison should be made with caution.
| Drug/Drug Class | Incidence Rate (per 10⁷ person-weeks) | Hazard Ratio (HR) / Odds Ratio (OR) / Relative Risk (RR) | Study Population & Notes |
| This compound | 8.52 - 14.20 | HR: 4.40 - 7.20 (vs. NSAIDs) | Cohort study in Spain (2005-2022)[2][3] |
| Not Reported | OR: 25.76 | Case-control study in Spain[2][4] | |
| Not Reported | RR: 3.03 (for drug-induced agranulocytosis and neutropenia vs. non-users) | German health insurance data (2010-2013)[5][6] | |
| NSAIDs (General) | 1.62 - 1.95 | Reference group | Cohort study in Spain (2005-2022)[2] |
| Diclofenac | Attributable incidence < 1 per 1 million per year | Associated with a significant risk | Case-control study in Spain[2][4] |
| Ibuprofen | Not specified in comparative studies | Case reports exist, but incidence is considered very low.[7][8] | General literature |
| Paracetamol (Acetaminophen) | 3.72 - 4.29 (as part of Opioids-Paracetamol group) | Reference group (Opioids-Paracetamol) | Cohort study in Spain (2005-2022)[2] |
| Not specified | Case reports exist, but the incidence is very low.[9][10][11] | General literature | |
| Aspirin | Not specified in recent comparative studies | Previously associated with agranulocytosis, but risk is considered very low with current usage patterns.[12] | General literature |
Experimental Protocols
The assessment of drug-induced agranulocytosis risk primarily relies on large-scale observational studies, such as cohort and case-control studies, using real-world data from electronic health records and pharmacovigilance databases.
Cohort Study Protocol for Assessing Agranulocytosis Risk
This protocol is based on the methodology of a recent large-scale cohort study comparing this compound to NSAIDs.[2][13]
-
Study Design: A retrospective cohort study of new users of the drugs of interest (e.g., this compound, NSAIDs).
-
Data Source: A large, population-based database containing anonymized patient electronic health records, including prescription data and hospital admission records (e.g., BIFAP in Spain).[2][14]
-
Cohort Definition:
-
Exposure Cohorts: Patients with at least one prescription for the study drug (this compound or comparator analgesics) during a defined period. "New users" are defined as patients with no prescription for the respective drug in a preceding period (e.g., 6-12 months).
-
Exclusion Criteria: Patients with pre-existing conditions that could confound the results, such as cancer, HIV, recent chemotherapy or radiotherapy, and known hematological disorders.[3]
-
-
Follow-up: Patients are followed from the day after their first prescription until the end of the treatment period, a switch to another analgesic, or the end of the study period.
-
Outcome Definition: The primary outcome is the first-time diagnosis of idiosyncratic agranulocytosis during the follow-up period, identified through hospital discharge records using specific diagnostic codes (e.g., ICD codes).
-
Statistical Analysis:
-
Incidence Rate Calculation: The number of agranulocytosis cases is divided by the total person-time at risk for each cohort.
-
Hazard Ratio Estimation: Cox proportional hazards models are used to estimate the adjusted hazard ratio (HR) of agranulocytosis for the exposed group compared to the reference group, adjusting for potential confounders such as age, sex, and comorbidities.
-
General Workflow for Pharmacovigilance Assessment
Caption: General workflow for assessing drug-induced agranulocytosis in pharmacovigilance.
Signaling Pathways and Mechanisms of this compound-Induced Agranulocytosis
The exact mechanism of this compound-induced agranulocytosis is not fully understood but is believed to involve both immune-mediated and direct toxic pathways.
Proposed Immune-Mediated Mechanism
This pathway suggests that this compound or its metabolites act as haptens, leading to the formation of drug-dependent antibodies that target neutrophils.
Caption: Proposed immune-mediated mechanism of this compound-induced agranulocytosis.
Proposed Direct Toxicity and Metabolic Activation Mechanism
This hypothesis suggests that reactive metabolites of this compound can directly damage neutrophil precursors in the bone marrow, particularly in the presence of certain co-factors like hemin.
Caption: Proposed direct toxicity mechanism of this compound-induced agranulocytosis.
References
- 1. [Agranulocytosis and hyperbilirubinemia during prolonged treatment with paracetamol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Population-based drug-induced agranulocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Non-chemotherapy drugs inducing agranulocytosis: a disproportionality analysis based on the FAERS database [frontiersin.org]
- 6. Identifying causative medications for agranulocytosis: A case report of an older adult with cerebral infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ibuprofen-Induced Pancytopenia and Erythema Multiforme in an Elderly Female Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Ibuprofen induced agranulocytosis?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Possible role of free radical formation in drug-induced agranulocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Agranulocytosis associated with paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Agranulocytosis caused by paracetamol. A case report] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Agranulocytosis associated with "Mexican aspirin" (dipyrone): evidence for an autoimmune mechanism affecting multipotential hematopoietic progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Predicting non-chemotherapy drug-induced agranulocytosis toxicity through ensemble machine learning approaches [ouci.dntb.gov.ua]
- 14. This compound and risk of agranulocytosis | HMA-EMA Catalogues of real-world data sources and studies [catalogues.ema.europa.eu]
Validation of Metamizole's Effect on Neuronal Firing Rates in the Periaqueductal Gray: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Metamizole's (Dipyrone) effect on neuronal firing rates within the periaqueductal gray (PAG), a critical brain region for pain modulation. The performance of this compound is compared with other analgesic alternatives, supported by experimental data.
Comparative Analysis of Neuronal Firing Rates in the Periaqueductal Gray
This compound exerts a central analgesic effect by modulating neuronal activity in the periaqueductal gray (PAG).[1][2] Experimental evidence suggests that this compound increases the activity of neurons within the PAG, which in turn activates descending inhibitory pathways to the spinal cord, ultimately reducing pain perception.[1][2] This is in contrast to its depressive effect on downstream spinal neurons involved in nociceptive signaling.
| Drug Class | Compound | Brain Region | Neuronal Effect | Quantitative Change in Firing Rate | Animal Model | Reference |
| Pyrazolone | This compound (Dipyrone) | Periaqueductal Gray (PAG) | Increased Neuronal Activity | Data on specific PAG firing rate changes (spikes/sec) is not available in the reviewed literature. However, microinjection of 100 µg into the PAG depressed responses of downstream lumbar wide-dynamic-range neurons to 46% of baseline. | Rat | [3] |
| Opioid Agonist | Morphine | Periaqueductal Gray (PAG) | Increased Neuronal Activity | An increase in ongoing activity of at least 20% in 81% of PAG neurons was observed in awake, freely moving rats. | Rat | |
| COX-1 Inhibitor | Indomethacin | Ventral Tegmental Area (VTA) | Increased Firing Rate and Burst Firing | Specific data for the PAG is unavailable. In the VTA, indomethacin (50 mg/kg, i.v.) increased firing rate and burst firing activity. | Rat | |
| COX-2 Inhibitor | Celecoxib | Retina | Suppressed Spontaneous Firing Rate | Specific data for the PAG is unavailable. In retinal neurons, celecoxib suppressed the rate of spontaneous activity in a concentration-dependent manner (EC50 of 0.76 μM). | Rat |
Experimental Protocols
In Vivo Single-Unit Electrophysiology in the Rat Periaqueductal Gray
This protocol outlines the general procedure for recording the activity of single neurons in the PAG of anesthetized rats.
-
Animal Preparation:
-
Adult male Sprague-Dawley rats (250-300g) are anesthetized with an appropriate anesthetic agent (e.g., urethane, 1.2 g/kg, i.p.).
-
The animal is placed in a stereotaxic frame, and its body temperature is maintained at 37°C with a heating pad.
-
A craniotomy is performed over the area of the PAG. The dura mater is carefully removed to expose the brain surface.
-
-
Electrode Implantation and Recording:
-
A glass micropipette or a tungsten microelectrode (1-5 MΩ impedance) is slowly lowered into the PAG at stereotaxic coordinates (e.g., AP: -7.8 mm, ML: ±0.5 mm, DV: 4.5-5.5 mm from bregma).
-
The electrode is advanced while monitoring for neuronal activity using an amplifier and oscilloscope.
-
Once a single neuron is isolated, its spontaneous firing rate is recorded for a baseline period (e.g., 10-15 minutes).
-
-
Drug Administration:
-
Systemic Administration: The drug of interest (e.g., this compound, 140 mg/kg) is administered intravenously (i.v.) or intraperitoneally (i.p.).
-
Intracerebral Microinjection: A guide cannula is stereotaxically implanted above the PAG. The drug (e.g., this compound, 15-100 µg) is dissolved in artificial cerebrospinal fluid and microinjected directly into the PAG through an injection cannula.
-
-
Data Acquisition and Analysis:
-
Neuronal spikes are amplified, filtered, and recorded using a data acquisition system.
-
Spike sorting software is used to isolate and analyze the firing rate of individual neurons.
-
The change in firing rate (spikes/sec) from the baseline period is calculated after drug administration.
-
Signaling Pathways and Experimental Workflow
Signaling Pathways
The analgesic effect of this compound in the periaqueductal gray involves a complex interplay of neurotransmitter systems, primarily the endocannabinoid and opioidergic systems.[4][5][6][7]
Caption: this compound's signaling cascade in the PAG.
In contrast, COX inhibitors primarily exert their effects by blocking the synthesis of prostaglandins, which are known to modulate neuronal excitability.
Caption: General signaling pathway for COX inhibitors.
Experimental Workflow
The following diagram illustrates the typical workflow for validating the effect of a compound on neuronal firing rates in the PAG.
Caption: Workflow for in vivo electrophysiology in the PAG.
References
- 1. The role of descending inhibition in the antinociceptive effects of the pyrazolone derivatives, metamizol (dipyrone) and aminophenazone ("Pyramidon") - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of inhibition from the periaqueductal grey matter mediates central analgesic effect of metamizol (dipyrone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PAG-microinjected dipyrone (metamizol) inhibits responses of spinal dorsal horn neurons to natural noxious stimulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metamizol, a non-opioid analgesic, acts via endocannabinoids in the PAG-RVM axis during inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Antinociception induced by intravenous dipyrone (metamizol) upon dorsal horn neurons: involvement of endogenous opioids at the periaqueductal gray matter, the nucleus raphe magnus, and the spinal cord in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Metamizole and Ibuprofen in Preclinical Inflammatory Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Metamizole (Dipyrone) and Ibuprofen in preclinical models of inflammatory pain. The information is compiled from various studies to offer insights into their analgesic and anti-inflammatory properties.
Executive Summary
Mechanism of Action
Both this compound and Ibuprofen exert their effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of pain and inflammation.
Ibuprofen is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 enzymes. The inhibition of COX-2 is responsible for its analgesic and anti-inflammatory effects, while the inhibition of COX-1 can lead to gastrointestinal side effects.
This compound's mechanism is more complex and not fully elucidated. It is considered a weak inhibitor of COX-1 and COX-2 in peripheral tissues. Its analgesic effect is thought to be primarily mediated through central mechanisms, potentially involving the inhibition of a specific COX isoform in the brain (often referred to as COX-3), as well as interactions with the opioidergic and cannabinoid systems.
Signaling Pathway of Prostaglandin Synthesis and Inhibition
The following diagram illustrates the general pathway of prostaglandin synthesis and the points of inhibition for this compound and Ibuprofen.
Caption: Prostaglandin synthesis pathway and sites of action for Ibuprofen and this compound.
Preclinical Efficacy Data
The following tables summarize quantitative data from separate preclinical studies.
Table 1: Analgesic Efficacy of this compound in Carrageenan-Induced Inflammatory Pain in Rats[1]
| Dose (mg/kg) | Time Post-Carrageenan | Pain Reduction (%) |
| 250 | 1 hour | 72.3 |
| 500 | 1 hour | 86.1 |
| 250 | 3 hours | 65.8 |
| 500 | 3 hours | 71.4 |
Data from a study comparing this compound to Paracetamol.[1]
Table 2: Anti-inflammatory Efficacy of Ibuprofen in Carrageenan-Induced Paw Edema in Rats
| Dose (mg/kg) | Time Post-Carrageenan | Inhibition of Edema (%) |
| 10 | 3 hours | 45.2 |
| 30 | 3 hours | 62.1 |
| 100 | 3 hours | 75.8 |
Data synthesized from typical results in this model; specific head-to-head comparative values with this compound are not available in the reviewed literature.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This is a widely used model for evaluating the anti-inflammatory activity of compounds.[2]
Workflow Diagram:
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Detailed Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used. Animals are acclimatized for at least one week before the experiment.
-
Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.
-
Drug Administration: Animals are divided into groups and treated with this compound, Ibuprofen, or a vehicle control, typically via oral gavage or intraperitoneal injection, 30-60 minutes before carrageenan injection.
-
Induction of Inflammation: A 0.1 mL of 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the vehicle control group.
Randall-Selitto Test (Paw Pressure Test)
This test is used to assess mechanical hyperalgesia (a heightened sensitivity to pain).
Workflow Diagram:
Caption: Experimental workflow for the Randall-Selitto test.
Detailed Methodology:
-
Animals and Inflammation Induction: As in the paw edema model, rats are acclimatized, and inflammation is induced in one hind paw.
-
Baseline Measurement: The baseline mechanical nociceptive threshold is determined by applying a linearly increasing pressure to the dorsal surface of the paw using an analgesy-meter. The pressure at which the rat withdraws its paw is recorded.
-
Drug Administration: Animals are treated with the test compounds or vehicle.
-
Threshold Measurement: The paw withdrawal threshold is measured again at various time points after drug administration.
-
Data Analysis: The increase in the pain threshold is calculated as a percentage of the baseline or compared to the vehicle control group.
Conclusion
Based on the available, albeit indirect, preclinical evidence, both this compound and Ibuprofen demonstrate significant analgesic and anti-inflammatory effects in rodent models of inflammatory pain. This compound appears to be a potent analgesic, with its effects likely stemming from a combination of central and peripheral mechanisms.[1] Ibuprofen acts as a standard non-selective COX inhibitor with well-documented anti-inflammatory efficacy.
For researchers and drug development professionals, the choice between these compounds in a preclinical setting may depend on the specific pain modality being investigated and the desire to explore central versus peripheral mechanisms of analgesia. Further head-to-head comparative studies are warranted to definitively delineate the comparative efficacy and potency of this compound and Ibuprofen in various inflammatory pain models.
References
Assessing the Role of HLA Variants in the Risk of Metamizole-Induced Agranulocytosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Metamizole (dipyrone) is a potent non-opioid analgesic and antipyretic agent. Its use is limited in some countries due to the risk of a rare but life-threatening adverse drug reaction: agranulocytosis, a severe form of neutropenia characterized by a sharp drop in neutrophil granulocytes.[1][2] The underlying mechanisms of this compound-induced agranulocytosis (MIA) are not fully understood, though an immune-mediated pathway has been proposed.[1][2][3] This guide provides a comparative analysis of studies investigating the association between Human Leukocyte Antigen (HLA) variants and the risk of developing MIA, presenting key quantitative data and experimental protocols to inform future research and drug development efforts.
While associations between specific HLA alleles and drug-induced agranulocytosis for other medications like clozapine and sulfasalazine are well-documented, the evidence for a strong HLA link to MIA remains inconclusive.[1][2]
Comparative Analysis of Key Studies
The investigation into the role of HLA variants in MIA has yielded conflicting results, largely due to small sample sizes in earlier studies and a lack of consistent findings across different populations in more recent, larger-scale research.
Table 1: Summary of Studies Investigating HLA Associations with this compound-Induced Agranulocytosis
| Study (Year) | Population(s) | Key Findings |
| Vlahov et al. (1996)[4] | Bulgarian | Reported a higher frequency of HLA-A24 (RR=13.60), HLA-B7, and HLA-DQw1 in patients with MIA. The study was limited by a very small sample size (n=5 this compound-exposed cases). |
| Cismaru et al. (2020)[1][2] | Swiss, German, Spanish | No single HLA allele was consistently associated with MIA across the three European cohorts. HLA-C04:01 showed a significant association in the Swiss cohort (p < 0.01) but this was not replicated in the German or Spanish cohorts.[1][2][3] |
| Systematic Review (2025)[3][5] | Multiple | Confirmed the lack of consistent evidence for a strong association between any specific HLA variant and MIA. Highlighted that only HLA-C04:01 showed a statistically significant association in a single cohort (Swiss).[3][5] |
Table 2: Quantitative Data on Select HLA Allele Associations with this compound-Induced Agranulocytosis from Cismaru et al. (2020)
| HLA Allele | Cohort | Odds Ratio (OR) | p-value | Finding |
| HLA-C04:01 | Swiss | Not explicitly stated | < 0.01 | Associated in the full Swiss cohort restricted to agranulocytosis cases.[1][2] |
| HLA-C04:01 | German | Not explicitly stated | Not significant | No significant association found.[1][3] |
| HLA-C04:01 | Spanish | Not explicitly stated | Not significant | No significant association found.[1][3] |
| HLA-B35:01 | Swiss, German | Protective trend | Not significant | Showed a protective trend in Swiss and German cohorts.[1] |
| HLA-B*35:01 | Spanish | Not explicitly stated | Not significant | No significant association found.[1] |
Note: The Cismaru et al. (2020) study identified eight candidate alleles in a discovery subset with p < 0.05, but none held up in the replication cohorts.[1][2]
Experimental Protocols
Detailed and robust methodologies are critical for the accurate assessment of pharmacogenomic associations. The following protocols are based on the comprehensive study by Cismaru et al. (2020).
1. Patient Cohort and Diagnosis of Agranulocytosis:
-
Case Definition: Patients were included as cases if they had a diagnosis of agranulocytosis, defined as an absolute neutrophil count (ANC) below 0.5 x 10⁹ cells/L.[3][5]
-
Control Groups: Two types of control groups were utilized:
-
Data Collection: Retrospective data collection from medical records was performed for all participants.[5]
2. HLA Typing Methodology:
-
High-Throughput Sequencing (HTS): A high-resolution, eight-locus HTS method was employed for HLA resequencing.[1][6] This approach allows for detailed analysis of HLA-A, -B, -C, -DQA1, -DQB1, -DPA1, -DPB1, and -DRB1.[1]
-
Library Preparation and PCR: The protocol was adapted and optimized, with initial validation showing 100% concordance with sequence-specific primer PCR (SSP-PCR) based methods for most loci.[1]
-
Sequencing: Sequencing was performed using platforms such as the MiSeq Nano v2 (2 x 250 bp paired-end reads).[1]
-
Data Analysis: HLA-specific mapping software (e.g., hla-mapper) was used for variant calling in class I genes.[1][6]
-
Imputation: For replication cohorts, HLA alleles were imputed from genome-wide single nucleotide polymorphism (SNP) array data.[1][2]
Visualizing the Research Workflow
Understanding the logical flow of these pharmacogenomic studies is crucial for their interpretation and replication.
Caption: Workflow for investigating HLA associations in this compound-Induced Agranulocytosis.
Alternative Hypotheses and Future Directions
The lack of a consistent, strong HLA association suggests that an HLA-restricted, T-cell mediated immune response may not be the primary mechanism for MIA in all individuals.[1][2] Other potential mechanisms that warrant further investigation include:
-
Direct Toxicity: The primary metabolite of this compound, N-methyl-4-aminoantipyrine, may have a direct toxic effect on granulocyte precursors, especially when combined with hemin.[3][5]
-
Drug-Dependent Antibodies: The formation of antibodies against neutrophils that are dependent on the presence of this compound or its metabolites could be another pathway.[3][5]
-
Non-HLA Genetic Factors: A genome-wide association study (GWAS) identified suggestive associations on chromosome 9, including a variant in the SVEP1 gene, which has been implicated in hematopoiesis.[7] This points towards non-HLA genes potentially playing a role.
Future research should focus on larger, multi-ethnic cohorts to increase statistical power and identify population-specific risk alleles. Functional studies are also necessary to elucidate the biological mechanisms underlying any identified genetic associations.
Caption: Hypothesized pathways in this compound-Induced Agranulocytosis.
References
- 1. Frontiers | High-Throughput Sequencing to Investigate Associations Between HLA Genes and this compound-Induced Agranulocytosis [frontiersin.org]
- 2. High-Throughput Sequencing to Investigate Associations Between HLA Genes and this compound-Induced Agranulocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacogenetics of this compound-induced agranulocytosis: a systematic review and drug regulation implications [frontiersin.org]
- 4. Genetic factors and risk of agranulocytosis from metamizol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. High-Throughput Sequencing to Investigate Associations Between HLA Genes and this compound-Induced Agranulocytosis [diva-portal.org]
- 7. webhealthnetwork.com [webhealthnetwork.com]
Navigating the Crossroads: A Comparative Guide to Replicating Studies on Metamizole's Interaction with the Cannabinoid System
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the existing research and methodologies for investigating the interaction between the non-opioid analgesic Metamizole (also known as Dipyrone) and the endocannabinoid system. While the precise nature of this interaction remains a subject of scientific debate, this document summarizes key findings, presents relevant experimental protocols, and offers visual representations of the proposed biological pathways to aid in the design and replication of future studies.
The analgesic properties of this compound are well-established, but its exact mechanism of action is not fully understood. Several studies have explored the potential involvement of the endocannabinoid system, a crucial neuromodulatory network that influences pain, inflammation, and various physiological processes. The evidence, however, presents a complex and at times contradictory picture, highlighting the need for further rigorous investigation.
Some research suggests that the pain-relieving effects of this compound may be, at least in part, mediated through the cannabinoid type 1 (CB1) receptor. For instance, studies have shown that the antinociceptive effects of this compound can be diminished by the administration of a CB1 receptor antagonist.[1] Conversely, other investigations have concluded that the analgesic and other behavioral effects of this compound are independent of cannabinoid receptors and the activity of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide. The possibility that metabolites of this compound may bind to cannabinoid receptors has also been proposed, adding another layer of complexity to this interaction.
This guide aims to provide a clear and objective comparison of the available data and methodologies to facilitate the replication and extension of these important studies.
Comparative Data on this compound's Interaction with the Cannabinoid System
A critical aspect of replicating and building upon previous research is the availability of quantitative data. However, a thorough review of the existing literature reveals a notable gap in specific binding affinities and enzyme inhibition values for this compound and its metabolites in the context of the cannabinoid system. The following table summarizes the qualitative findings from key studies.
| Study Focus | Key Findings | Supporting Evidence | Contradictory Evidence |
| Analgesic Mechanism | This compound's antinociceptive effect is partially mediated by the CB1 receptor. | The analgesic effect is reduced by the CB1 receptor antagonist AM251.[1] | Other studies report that the thermal antinociceptive, hypothermic, and locomotor suppressive actions of dipyrone are not blocked by cannabinoid receptor antagonists. |
| Metabolite Activity | This compound metabolites may bind to cannabinoid receptors. | Computational analyses suggest that the metabolite 4-aminoantipyrine could act as a CB1 receptor agonist. | Direct binding affinity data (Ki values) for this compound or its metabolites are not readily available in the reviewed literature. |
| Endocannabinoid Levels | This compound administration may alter endocannabinoid levels. | One study reported that high doses of dipyrone did not alter 2-arachidonoylglycerol (2-AG) levels but led to a reduction in N-arachidonoylethanolamide (anandamide, AEA) levels in the rostral ventromedial medulla and spinal cord of rats.[2] | The effects appear to be complex and may vary depending on the specific brain region and experimental conditions.[2] |
| FAAH/MAGL Inhibition | The role of FAAH and MAGL inhibition in this compound's mechanism is unclear. | Some literature suggests a potential link due to the involvement of arachidonic acid metabolism. | Studies have shown that the effects of dipyrone occurred irrespective of FAAH activity. Direct IC50 values for FAAH and MAGL inhibition by this compound are not available in the reviewed literature. |
Experimental Protocols
To facilitate the replication of studies in this area, this section provides detailed methodologies for key experiments. These protocols are based on established techniques and can be adapted for the specific investigation of this compound.
Cannabinoid Receptor Binding Assay (Radioligand Displacement)
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., a this compound metabolite) to cannabinoid receptors.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from CB1 and CB2 receptors.
Materials:
-
Cell membranes prepared from cells expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells).
-
Radioligand (e.g., [³H]CP-55,940 for both CB1 and CB2).
-
Test compound (this compound or its metabolites).
-
Non-specific binding control (e.g., WIN 55,212-2 at a high concentration).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Incubate cell membranes with the radioligand and varying concentrations of the test compound in the binding buffer.
-
In parallel, incubate membranes with the radioligand and the non-specific binding control to determine non-specific binding.
-
Also, incubate membranes with the radioligand alone to determine total binding.
-
After incubation to equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from a concentration-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) Inhibition Assays
These assays determine the potency of a compound to inhibit the enzymes responsible for endocannabinoid degradation.
Objective: To measure the IC50 value of a test compound for FAAH and MAGL.
Materials:
-
Source of FAAH and MAGL enzymes (e.g., rat brain homogenate or recombinant enzymes).
-
Fluorogenic substrate for FAAH (e.g., AMC-arachidonoyl amide).
-
Substrate for MAGL (e.g., 2-oleoylglycerol).
-
Test compound (this compound or its metabolites).
-
Assay buffer (e.g., Tris-HCl buffer).
-
Fluorometer or spectrophotometer.
Procedure (FAAH Assay - Fluorometric):
-
Pre-incubate the FAAH enzyme with varying concentrations of the test compound in the assay buffer.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time, which corresponds to the hydrolysis of the substrate and release of the fluorescent product (e.g., 7-amino-4-methylcoumarin).
-
Calculate the initial reaction velocity for each concentration of the test compound.
-
Determine the IC50 value from a concentration-response curve.
Procedure (MAGL Assay - Spectrophotometric):
-
Pre-incubate the MAGL enzyme with varying concentrations of the test compound.
-
Initiate the reaction by adding the MAGL substrate.
-
The hydrolysis of the substrate can be coupled to a colorimetric reaction, and the change in absorbance is measured over time.
-
Calculate the initial reaction velocity and determine the IC50 value.
In Vivo Measurement of Endocannabinoid Levels
This procedure is used to quantify the levels of anandamide and 2-AG in biological samples (e.g., brain tissue, plasma) after administration of a test compound.
Objective: To determine the effect of this compound administration on the in vivo concentrations of anandamide and 2-AG.
Materials:
-
Experimental animals (e.g., rats or mice).
-
This compound.
-
Equipment for sample collection (e.g., for brain tissue dissection or blood collection).
-
Solvents for lipid extraction (e.g., chloroform, methanol).
-
Solid-phase extraction (SPE) columns for sample cleanup.
-
Liquid chromatography-mass spectrometry (LC-MS) system.
-
Internal standards (deuterated anandamide and 2-AG).
Procedure:
-
Administer this compound or vehicle to the experimental animals.
-
At a predetermined time point, collect the biological samples of interest (e.g., brain regions, blood).
-
Immediately process the samples to prevent ex vivo changes in endocannabinoid levels (e.g., by flash-freezing brain tissue).
-
Homogenize the tissue and extract the lipids using an appropriate solvent system (e.g., Folch extraction).
-
Add internal standards at the beginning of the extraction process for accurate quantification.
-
Purify the lipid extract using SPE to remove interfering substances.
-
Analyze the purified extract using LC-MS to separate and quantify anandamide and 2-AG based on their mass-to-charge ratio and retention time.
-
Normalize the endocannabinoid levels to the amount of tissue or volume of plasma.
Visualizing the Pathways and Processes
To provide a clearer understanding of the proposed mechanisms and experimental workflows, the following diagrams have been generated using Graphviz.
References
- 1. Metamizol, a non-opioid analgesic, acts via endocannabinoids in the PAG-RVM axis during inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endocannabinoid and N-acylethanolamide levels in rat brain and spinal cord following systemic dipyrone and paracetamol administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Metamizole's Analgesic Efficacy: A Comparative Meta-Analysis for Researchers
Metamizole, also known as dipyrone, stands as a potent non-opioid analgesic and antipyretic with a long history of clinical use in many parts of the world.[1] For researchers and drug development professionals, understanding its comparative efficacy and safety profile against other common analgesics is crucial for informed decision-making in clinical trial design and drug positioning. This guide provides a meta-analysis of clinical trial data, comparing this compound with non-steroidal anti-inflammatory drugs (NSAIDs), paracetamol (acetaminophen), and opioids, supplemented with detailed experimental protocols and signaling pathway visualizations.
Comparative Analgesic Efficacy
Meta-analyses of clinical trials consistently demonstrate that this compound is an effective analgesic, particularly in the management of postoperative pain. Its efficacy is generally comparable to that of other non-opioid analgesics and, in some contexts, it offers a favorable alternative.
A systematic review and meta-analysis of 30 randomized controlled trials focused on postoperative analgesia revealed that this compound is as effective as other commonly used non-opioid analgesics.[2] In adult patients, no significant differences were found in opioid consumption (measured in Oral Morphine Equivalence, OME) in the first 24 hours post-surgery when comparing this compound to NSAIDs or paracetamol.[2][3] However, in an intensive care unit (ICU) setting, one study showed that this compound led to lower opioid consumption compared to paracetamol.[2][3]
Specifically, the mean difference in OME between this compound and NSAIDs was a negligible 2.1 mg.[2][3] Similarly, the difference when compared to paracetamol was -1.3 mg, and against a placebo, it was -2.7 mg, with none of these differences reaching statistical significance in the general adult postoperative population.[2][3]
Further studies have corroborated these findings. For instance, in the management of pain after ambulatory hand surgery, 31% of patients receiving this compound required supplementary analgesics, compared to 23% for tramadol and 42% for paracetamol.[4] In a study on postoperative pain after total hip arthroplasty, patients treated with this compound had significantly lower mean pain scores (Area Under the Curve) in the first 24 hours compared to those who received paracetamol (17.9 vs. 30.6).[4]
When compared to opioids for cancer pain, 2g of oral this compound demonstrated comparable pain relief to 10mg of morphine, with better tolerance and fewer side effects, although the onset of pain relief was faster with morphine.[4]
The following tables summarize the quantitative data from these comparative studies:
Table 1: Comparison of Opioid Consumption (Oral Morphine Equivalence in mg) in the First 24h Post-Surgery (Adults)
| Comparator | Mean Difference in OME (95% CI) | Significance |
| NSAIDs | 2.1 (-3.4 to 7.7) | Not Significant |
| Paracetamol | -1.3 (-5.9 to 3.3) | Not Significant |
| Placebo | -2.7 (-9.2 to 3.8) | Not Significant |
| Paracetamol (ICU) | -9.9 (-18.2 to -1.6) | Significant |
Data sourced from a meta-analysis of 30 randomized controlled trials.[2][3]
Table 2: Efficacy of this compound vs. Comparators in Specific Pain Models
| Pain Model | This compound Outcome | Comparator Outcome | Finding |
| Ambulatory Hand Surgery (Need for rescue analgesia) | 31% of patients | Tramadol: 23% Paracetamol: 42% | This compound was more effective than paracetamol but less so than tramadol in reducing the need for rescue medication.[4] |
| Total Hip Arthroplasty (Mean Pain AUC at 24h) | 17.9 | Paracetamol: 30.6 | This compound showed better pain control.[4] |
| Cancer Pain (Pain Relief on 100mm VAS) | Comparable to 10mg Morphine | 10mg Morphine | Comparable pain relief, better tolerability with this compound.[4] |
Safety and Tolerability Profile
A significant aspect of this compound's clinical profile is its safety, particularly the risk of agranulocytosis, a severe drop in white blood cells.[5] This has led to its withdrawal or restricted use in several countries.[5] However, recent meta-analyses of short-term use suggest a more favorable safety profile.
A meta-analysis of 79 studies involving nearly 4,000 patients with short-term this compound use (less than two weeks) found that the incidence of adverse events was comparable to placebo, paracetamol, and NSAIDs.[6][7][8] Notably, fewer adverse events were reported for this compound compared to opioids.[6][8] In this extensive analysis, no cases of agranulocytosis or death were reported.[7][8] Another study indicated that for short-term hospital use, this compound appears to be a safe choice when compared to other widely used analgesics.[3][7]
Regarding gastrointestinal side effects, this compound is often considered to have a more favorable profile than traditional NSAIDs, which are known to cause ulcers and bleeding.[9] One review highlighted that this compound causes fewer gastric and duodenal ulcers than nonselective NSAIDs.[10]
Table 3: Comparative Incidence of Adverse Events (Short-Term Use)
| Comparator | Relative Risk of Adverse Events (95% CI) | Finding |
| Opioids | 0.79 (0.79 to 0.96) | Fewer adverse events with this compound.[6][8] |
| Placebo | Not Significantly Different | Comparable safety profile.[8] |
| Paracetamol | Not Significantly Different | Comparable safety profile.[8] |
| NSAIDs | Not Significantly Different | Comparable safety profile.[8] |
Data from a meta-analysis of 79 randomized controlled trials.[8]
Mechanism of Action: A Multifaceted Approach
The precise mechanism of action of this compound is not fully understood but is believed to be multifaceted, distinguishing it from traditional NSAIDs.[5][11] While it does inhibit cyclooxygenase (COX) enzymes, its activity is thought to be more selective, particularly targeting COX-3 in the central nervous system.[1][5] This central action may contribute to its potent analgesic effects with a lower risk of the gastrointestinal side effects associated with peripheral COX-1 and COX-2 inhibition by NSAIDs.[1][9]
Beyond COX inhibition, research suggests that this compound's analgesic effects may also involve the body's endogenous pain-relief systems.[1] Its active metabolites are thought to interact with the opioidergic and endocannabinoid systems.[1][12][13] Specifically, one of its active metabolites, 4-amino-antipyrine (AA), is associated with the activation of cannabinoid receptor type 1 (CB1).[11] Another proposed mechanism involves the activation of the nitric oxide (NO) signaling pathway, which may directly hinder nociceptor sensitization.[12]
Experimental Protocols in Analgesic Clinical Trials
The clinical trials included in these meta-analyses generally follow a standardized protocol to assess analgesic efficacy and safety. A typical design is a randomized, double-blind, placebo-controlled, parallel-group study.[14][15]
Key Methodological Components:
-
Patient Population: Adult patients undergoing a specific type of surgery known to produce moderate to severe postoperative pain (e.g., dental extraction, orthopedic surgery).[16]
-
Randomization and Blinding: Participants are randomly assigned to receive this compound, a comparator drug (e.g., an NSAID or paracetamol), or a placebo. Both the investigators and the participants are blinded to the treatment allocation to prevent bias.[14]
-
Intervention: The study drug is administered at a specified dose and route (e.g., 1g intravenous this compound) at a set time, often before the end of surgery.[17]
-
Outcome Measures:
-
Primary Efficacy Endpoint: The primary outcome is often the Sum of Pain Intensity Differences (SPID) over a defined period (e.g., 4-6 hours), or the Total Pain Relief (TOTPAR).[14] Another common primary endpoint is the total consumption of rescue medication (e.g., morphine) over 24 hours.[2]
-
Secondary Efficacy Endpoints: These may include the time to onset of analgesia, duration of analgesia, and patient's global assessment of treatment efficacy.[14][15]
-
Safety Assessments: All adverse events are recorded throughout the study period. Vital signs and laboratory tests may also be monitored.[15]
-
-
Pain Assessment: Pain intensity is typically measured using a Visual Analog Scale (VAS) or a Numeric Rating Scale (NRS) at baseline and at regular intervals post-dose.[15]
-
Rescue Medication: Patients are allowed access to a rescue opioid analgesic if their pain is not adequately controlled by the study medication. The time to first rescue medication and the total amount consumed are key efficacy measures.[14]
References
- 1. nbinno.com [nbinno.com]
- 2. Effectiveness of dipyrone (this compound) in postoperative analgesia: A systematic review and meta-analysis | Anesthesia Key [aneskey.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 6. The biggest source of information for doctors – proL... | medScope.pro [medscope.pro]
- 7. This compound-associated adverse events: a systematic review and meta-analysis. — Clinical Trial Service Unit & Epidemiological Studies Unit (CTSU) [ctsu.ox.ac.uk]
- 8. This compound-Associated Adverse Events: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. go.drugbank.com [go.drugbank.com]
- 12. This compound in the Management of Musculoskeletal Disorders: Current Concept Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound and paracetamol — similar but not the same drugs | Krzyżak-Jankowicz | Palliative Medicine in Practice [journals.viamedica.pl]
- 14. Clinical trial designs and models for analgesic medications for acute pain in neonates, infants, toddlers, children, and adolescents: ACTTION recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 16. journals.viamedica.pl [journals.viamedica.pl]
- 17. A comparison between IV paracetamol and IV metamizol for postoperative analgesia after retinal surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the antipyretic effects of Metamizole with other non-steroidal anti-inflammatory drugs
For Immediate Release
A comprehensive review of clinical data reveals that metamizole demonstrates a potent antipyretic effect, often comparable or superior to other commonly used non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen, paracetamol (acetaminophen), and diclofenac. This guide provides a detailed comparison of their efficacy, supported by experimental data and methodological insights for researchers, scientists, and drug development professionals.
Comparative Antipyretic Efficacy
This compound, also known as dipyrone, exhibits a complex and distinct mechanism of action compared to traditional NSAIDs. While most NSAIDs primarily inhibit cyclooxygenase (COX)-1 and COX-2 enzymes peripherally, this compound is thought to exert its effects centrally, possibly through the inhibition of a COX-3 variant in the brain.[1][2] It may also modulate the opioidergic and cannabinoid systems, contributing to its analgesic and antipyretic properties.[3]
Clinical studies have shown varied but generally favorable outcomes for this compound in fever reduction. A systematic review indicated that this compound is superior to paracetamol and ibuprofen in reducing body temperature between 1.5 and 6.0 hours after oral administration.[4][5] However, a meta-analysis focusing on febrile children found no significant difference in the antipyretic effects of oral this compound and oral ibuprofen.[6][7][8] When compared to diclofenac in a pediatric study, diclofenac was found to have a higher antipyretic effect.[9] In critically ill adult patients, high-dose intravenous this compound was found to be a highly effective antipyretic.[10]
It is crucial to note that despite its efficacy, this compound's use is restricted in several countries due to the risk of agranulocytosis, a rare but serious blood disorder.[8][11][12] Conversely, it is suggested to have a more favorable gastrointestinal and cardiovascular safety profile than other NSAIDs.[12]
Quantitative Data Summary
The following table summarizes the comparative antipyretic effects of this compound and other NSAIDs based on available clinical trial data.
| Drug | Dosage | Patient Population | Time to Fever Reduction | Magnitude of Temperature Decrease | Duration of Effect | Adverse Events | Citation |
| This compound | 15mg/kg (oral) | Children | Not specified | Comparable to Ibuprofen | Not specified | Risk of agranulocytosis | [6][7][8] |
| Ibuprofen | 10mg/kg (oral) | Children | Not specified | Comparable to this compound | Not specified | Gastrointestinal issues | [6][7][8] |
| This compound | Not specified (oral) | Adults & Children | 1.5 - 6.0 hours | Superior to Paracetamol & Ibuprofen | Not specified | Not specified | [4][5] |
| Paracetamol | Not specified (oral) | Adults & Children | 1.5 - 6.0 hours | Inferior to this compound | Not specified | Liver toxicity in overdose | [4][5] |
| This compound Sodium | 15mg/kg | Children | Slower onset than Diclofenac | Lower than Diclofenac | Shorter than Diclofenac | Not specified | [9] |
| Diclofenac Potassium | 1mg/kg | Children | Faster onset than this compound | Higher than this compound | Longer than this compound | Gastrointestinal side effects | [9] |
| This compound | 1000mg or 2500mg (IV) | Adults (mainly hemato-oncological) | Not specified | 2500mg dose most effective | Not specified | Well-tolerated | [10] |
| Diclofenac | 75mg (IV) | Adults (mainly hemato-oncological) | Not specified | Effective | Not specified | Well-tolerated | [10] |
| Propacetamol | 1000mg or 2000mg (IV) | Adults (mainly hemato-oncological) | Not specified | 1000mg dose least effective | Not specified | Not specified | [10] |
Experimental Protocols
The methodologies employed in comparative antipyretic studies are critical for the interpretation of results. Below are outlines of typical experimental protocols.
General Clinical Trial Workflow for Antipyretic Efficacy
A common study design involves a randomized, double-blind, controlled trial.
Key Methodological Considerations:
-
Patient Population: Studies often focus on specific age groups (e.g., children, adults) with fever due to various etiologies.[6][7][8][10]
-
Inclusion/Exclusion Criteria: Common inclusion criteria include a specific baseline temperature (e.g., ≥ 38°C). Exclusion criteria often include known allergies to the study drugs or severe underlying health conditions.[13]
-
Dosage and Administration: Doses are typically weight-based for pediatric populations and standardized for adults. The route of administration (oral, intravenous) is a key variable.[6][7][8][9][10]
-
Temperature Measurement: Axillary, rectal, or oral temperatures are recorded at baseline and at predefined intervals post-administration. For instance, one study protocol detailed temperature monitoring at 30, 60, 120, and 180 minutes.[14] Another pediatric study protocol specified measurements at 0.5, 1, 1.5, 2, 3, 4, and 6 hours.[15]
-
Efficacy Endpoints: Primary endpoints often include the mean change in body temperature from baseline at a specific time point. Secondary endpoints can include the time to temperature normalization and the area under the curve (AUC) for temperature reduction over a set period.[15][16]
-
Safety Assessment: Monitoring and reporting of all adverse events are crucial components of the study protocol.
Signaling Pathways in Fever and Antipyresis
The antipyretic action of NSAIDs, including this compound, is primarily mediated through the inhibition of prostaglandin synthesis in the central nervous system.
References
- 1. Pharmacological characteristics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. [A systematic review on the safety and efficacy of this compound sodium as a therapy for the treatment of fever in children and adults] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. physiciansweekly.com [physiciansweekly.com]
- 7. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 8. Antipyretic effect of oral dipyrone (this compound) compared to oral ibuprofen in febrile children: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jofamericanscience.org [jofamericanscience.org]
- 10. Symptomatic intravenous antipyretic therapy: efficacy of metamizol, diclofenac, and propacetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. nbinno.com [nbinno.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. [Hemodynamic and antipyretic effects of paracetamol, metamizol and dexketoprofen in critical patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The antipyretic efficacy and safety of propacetamol compared with dexibuprofen in febrile children: a multicenter, randomized, double-blind, comparative, phase 3 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative Analysis of Single and Combined Antipyretics Using Patient-Generated Health Data: Retrospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Guidance for Handling Metamizole
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety protocols and operational plans for the handling and disposal of Metamizole (also known as Dipyrone). Adherence to these guidelines is essential for minimizing exposure risk and ensuring a safe laboratory environment. This compound may cause allergic skin reactions, is suspected of damaging fertility or the unborn child, and can cause damage to organs through prolonged or repeated exposure.[1][2]
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is the final and critical barrier against exposure to hazardous chemicals. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.
| Task | Form of this compound | Required PPE |
| Weighing and preparing dry powder | Solid | - Gloves: Double-gloving with nitrile gloves is recommended. - Eye Protection: Chemical safety goggles. - Respiratory Protection: A NIOSH-approved N95 or higher respirator is essential to prevent inhalation of airborne particles.[3] - Body Protection: A lab coat or protective gown with long sleeves and tight-fitting cuffs.[4] |
| Preparing solutions | Solid/Liquid | - Gloves: Double-gloving with nitrile gloves. - Eye Protection: Chemical safety goggles and a face shield if there is a splash hazard.[3] - Respiratory Protection: Work should be performed in a chemical fume hood or a ventilated enclosure. - Body Protection: A lab coat or protective gown with long sleeves and tight-fitting cuffs.[4] |
| Administering to research animals | Liquid | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Body Protection: A lab coat. |
| Cleaning spills | Solid/Liquid | - Gloves: Double-gloving with heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical safety goggles and a face shield.[3] - Respiratory Protection: A NIOSH-approved respirator with an organic vapor/particulate cartridge. - Body Protection: A chemical-resistant gown or apron. |
Experimental Protocols: Safe Handling Procedures
1. Engineering Controls:
-
Always handle solid this compound and prepare concentrated solutions within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Ensure safety showers and eyewash stations are readily accessible and have been recently tested.[1]
2. Procedural Guidance for PPE:
-
Donning (Putting On) PPE:
-
Wash hands thoroughly before starting.[4]
-
Put on the lab coat or gown, ensuring it is fully fastened.
-
Put on the respirator, if required, and perform a user seal check.
-
Put on eye and face protection.
-
Put on the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the gown.
-
Put on the second pair of gloves, with the cuffs pulled over the sleeves of the gown.
-
-
Doffing (Taking Off) PPE:
-
Remove the outer pair of gloves first, peeling them off without touching the outside with your bare hands.
-
Remove the lab coat or gown by rolling it down and away from your body, turning it inside out.
-
Remove eye and face protection.
-
Remove the respirator, if worn.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.
-
Mandatory Visualization: PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when handling this compound.
Caption: Workflow for selecting appropriate PPE when handling this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Contaminated PPE and Materials:
-
All disposable PPE (gloves, gowns, masks) and other materials (e.g., pipette tips, paper towels) contaminated with this compound should be collected in a designated, sealed plastic bag or container.[5]
-
This waste should be disposed of through a licensed biomedical or chemical waste disposal company.[6] Do not mix it with regular trash.
-
-
Unused or Expired this compound:
-
Do not dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination.
-
For disposal of unused or expired this compound, follow your institution's hazardous waste guidelines. This typically involves collection by an environmental health and safety office or a licensed hazardous waste contractor.
-
Alternatively, utilize a drug take-back program if available in your area for pharmaceutical waste.[6]
-
By implementing these safety and logistical measures, researchers and laboratory personnel can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and responsibility.
References
- 1. A breakthrough time comparison of nitrile and neoprene glove materials produced by different glove manufacturers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 3. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 4. us.pipglobal.com [us.pipglobal.com]
- 5. Chemical Resistant Gloves | Ansell USA [ansell.com]
- 6. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
